Product packaging for 2-Methyl-4-heptanone(Cat. No.:CAS No. 626-33-5)

2-Methyl-4-heptanone

Cat. No.: B1210533
CAS No.: 626-33-5
M. Wt: 128.21 g/mol
InChI Key: AKRJXOYALOGLHQ-UHFFFAOYSA-N
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Description

2-Methyl-4-heptanone is a natural product found in Plectranthus glabratus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B1210533 2-Methyl-4-heptanone CAS No. 626-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylheptan-4-one
Source PubChem
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InChI

InChI=1S/C8H16O/c1-4-5-8(9)6-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
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InChI Key

AKRJXOYALOGLHQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
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DSSTOX Substance ID

DTXSID4060816
Record name 4-Heptanone, 2-methyl-
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Molecular Weight

128.21 g/mol
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Physical Description

Solid
Record name 2-Methyl-4-heptanone
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Boiling Point

155 °C
Record name 2-Methyl-4-heptanone
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CAS No.

626-33-5
Record name 2-Methyl-4-heptanone
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Record name 4-Heptanone, 2-methyl-
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Record name 2-methylheptan-4-one
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Record name 2-METHYL-4-HEPTANONE
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Record name 2-Methyl-4-heptanone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-Methyl-4-heptanone chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 2-Methyl-4-heptanone, a ketone with applications in various chemical syntheses and as a potential biomarker. This guide details its chemical structure, physicochemical properties, spectroscopic data, and safety information. A detailed experimental protocol for its synthesis is also provided for research and development purposes.

Chemical Structure and Identifiers

This compound, also known as isobutyl propyl ketone, is an aliphatic ketone.[1] Its structure consists of a heptane (B126788) backbone with a carbonyl group at the fourth carbon and a methyl group at the second carbon.

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// Atom nodes C1 [label="C", pos="0,0!", fillcolor="#5F6368"]; C2 [label="C", pos="1,0.5!", fillcolor="#5F6368"]; C3 [label="C", pos="2,0!", fillcolor="#5F6368"]; C4 [label="C", pos="3,0.5!", fillcolor="#5F6368"]; C5 [label="C", pos="4,0!", fillcolor="#5F6368"]; C6 [label="C", pos="5,0.5!", fillcolor="#5F6368"]; C7 [label="C", pos="6,0!", fillcolor="#5F6368"]; O8 [label="O", pos="3,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C9 [label="C", pos="1,-0.5!", fillcolor="#5F6368"]; // Methyl group branch

// Bond edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C4 -- O8 [style=double, len=0.8]; C2 -- C9; }

Caption: Workflow for the synthesis of this compound.

Methodology:

Part 1: Synthesis of 2-Methyl-4-heptanol (B13450)

  • Apparatus Setup: A three-necked flask is equipped with a dropping funnel, a reflux condenser with a CaCl₂ tube, and a magnetic stirrer under a nitrogen atmosphere. All glassware must be oven-dried.

  • Grignard Reagent Preparation: Activated magnesium turnings (1.9 g, 78 mmol) and a few iodine crystals are placed in the flask. A solution of 1-chloro-2-methylpropane (B167039) (4.81 g, 52.0 mmol) in 30 mL of dry ether is added dropwise from the funnel at a rate that maintains a gentle reflux.

  • Reaction with Butanal: After the Grignard reagent has formed, the mixture is cooled. A solution of freshly distilled butanal (2.38 g, 33.0 mmol) in 20 mL of dry ether is added dropwise while maintaining the temperature below 10 °C.

  • Workup: The reaction mixture is stirred for an additional hour and then poured into a saturated aqueous solution of NH₄Cl. The ether layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and the solvent is removed under reduced pressure to yield crude 2-methyl-4-heptanol.

Part 2: Oxidation to this compound

  • Apparatus Setup: A three-necked flask is equipped with a dropping funnel, a CaCl₂ tube, and a magnetic stirrer.

  • Oxidation Reaction: A solution of 2-methyl-4-heptanol (2.00 g, 15.3 mmol) in 10 mL of acetic acid is placed in the flask and cooled in a water bath.

  • An aqueous 2.1 M NaOCl solution (14.5 mL) is added dropwise over 30 minutes, keeping the temperature between 15–25 °C.[2]

  • Workup: After the addition, the mixture is stirred for 1.5 hours at room temperature. The product is extracted with ether, and the ethereal solution is washed with 1 N aqueous NaOH to yield the final product, this compound.[2]

Safety and Handling

This compound is a flammable liquid and vapor.[3][4]

Table 3: GHS Hazard Information

Hazard ClassHazard StatementPrecautionary Statements
Flammable liquids (Category 3) H226: Flammable liquid and vaporP210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[3][4] P233: Keep container tightly closed.[3][4] P280: Wear protective gloves, eye protection.[3] P403+P235: Store in a well-ventilated place. Keep cool.[3][4]

First Aid Measures:

  • Inhalation: Remove the victim to fresh air.[3][4]

  • Skin Contact: Take off contaminated clothing immediately and rinse the skin with water.[3][4]

  • Eye Contact: Rinse cautiously with water for several minutes.[3]

  • Ingestion: Rinse mouth with water and seek medical advice if feeling unwell.[3][4]

It is recommended to handle this chemical in a well-ventilated area, using personal protective equipment (PPE) such as safety goggles and gloves.[4] Store in a cool, dark, and well-ventilated place away from oxidizing agents.[3]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of Isobutyl Propyl Ketone

This technical guide provides a comprehensive overview of the physical and chemical properties of isobutyl propyl ketone, also known as 2-methyl-4-heptanone. The information is presented to support research, scientific analysis, and drug development applications.

Chemical Identity and Structure

Isobutyl propyl ketone is an aliphatic ketone with the chemical formula C₈H₁₆O.[1] Its structure consists of a heptanone backbone with a methyl group at the second carbon position.

Synonyms: this compound, Isobutyl propyl ketone[2] CAS Number: 626-33-5[3][4]

Figure 1: Chemical Structure of Isobutyl Propyl Ketone.

Physical Properties

The physical characteristics of isobutyl propyl ketone are summarized in the table below. These properties are essential for handling, storage, and various experimental and industrial applications.

PropertyValueReference(s)
Molecular Formula C₈H₁₆O[3][4]
Molecular Weight 128.21 g/mol [3]
Appearance Colorless to pale yellow clear liquid[5][6]
Boiling Point 155 °C at 760 mmHg[5][6]
Melting Point -32.24 °C (estimate)[6]
Density 0.81 g/cm³[6]
Flash Point 44 °C (112 °F) (Closed Cup)[6][7]
Water Solubility 1371 mg/L at 25 °C (estimated)[5]
Refractive Index 1.4090 to 1.4110[6]
Vapor Pressure 2.444 mmHg at 25 °C (estimated)[5]
logP (o/w) 2.350 (estimated)[5][6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of isobutyl propyl ketone.

The ¹H NMR spectrum of this compound shows characteristic peaks corresponding to the different proton environments in the molecule.[3][8][9]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[4][10][11]

The IR spectrum of this compound displays a strong absorption band characteristic of the carbonyl (C=O) group in a ketone.[12][13][14]

Synthesis Protocols

A common and effective method for the synthesis of this compound is a two-step process involving a Grignard reaction followed by oxidation of the resulting secondary alcohol.[10][15][16]

Synthesis_of_Isobutyl_Propyl_Ketone Synthesis of Isobutyl Propyl Ketone reagent1 1-Chloro-2-methylpropane intermediate 2-Methyl-4-heptanol reagent1->intermediate Grignard Reaction reagent2 Magnesium (Mg) reagent2->intermediate reagent3 Butanal reagent3->intermediate product This compound (Isobutyl Propyl Ketone) intermediate->product Oxidation oxidant Sodium Dichromate / Sulfuric Acid oxidant->product Ketone_Reactions General Reactions of Isobutyl Propyl Ketone ketone Isobutyl Propyl Ketone alcohol 2-Methyl-4-heptanol ketone->alcohol e.g., NaBH4 amine Corresponding Amine ketone->amine Amine, Reducing Agent carboxylate Carboxylate ketone->carboxylate Halogen, Base reduction Reduction reduction->alcohol amination Reductive Amination amination->amine haloform Haloform Reaction haloform->carboxylate

References

The Elusive Presence of 2-Methyl-4-heptanone in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-heptanone, a ketone with a characteristic fruity odor, has been identified in various natural contexts, including as an insect pheromone. However, its occurrence within the plant kingdom appears to be limited and is not extensively documented. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, including its known presence, a hypothetical biosynthetic pathway based on related compounds, and standardized protocols for its detection and quantification.

Natural Occurrence

The primary and most cited instance of this compound in the botanical world is in the plant Plectranthus glabratus[1][2]. Despite this reported occurrence, detailed studies quantifying the concentration of this compound in Plectranthus glabratus or identifying it in other plant species are conspicuously absent from the current scientific literature. This suggests that this compound is not a common volatile organic compound (VOC) in most plant species.

Quantitative Data

To date, there is a significant lack of quantitative data regarding the concentration of this compound in any plant species. The table below summarizes the current state of knowledge.

Plant SpeciesFamilyTissue/OrganConcentrationReference
Plectranthus glabratusLamiaceaeNot SpecifiedNot Reported[1][2]
Other Plant Species--Not Detected/Not Reported-

This knowledge gap presents an opportunity for further research to explore the essential oils and volatile profiles of Plectranthus species and other related genera to quantify the abundance of this ketone.

Hypothetical Biosynthetic Pathway

While a specific biosynthetic pathway for this compound in plants has not been elucidated, a plausible pathway can be hypothesized based on the well-characterized biosynthesis of other methyl ketones, such as 2-undecanone (B123061) and 2-tridecanone, in wild tomato (Solanum habrochaites)[1][3][4][5][6]. This pathway originates from the fatty acid biosynthesis process within the plastids.

The key steps are catalyzed by two enzymes:

  • Methylketone Synthase 2 (MKS2): A thioesterase that hydrolyzes a specific β-ketoacyl-ACP (acyl carrier protein) intermediate from the fatty acid synthesis cycle to release a free β-keto acid[3][5][6].

  • Methylketone Synthase 1 (MKS1): A decarboxylase that acts on the liberated β-keto acid to produce the corresponding methyl ketone[3][5][6].

For the synthesis of this compound (an 8-carbon ketone), the likely precursor would be a β-keto-iso-octanoyl-ACP. The following diagram illustrates this hypothetical pathway.

G Hypothetical Biosynthesis of this compound cluster_fas Fatty Acid Synthesis cluster_mks Methyl Ketone Synthesis Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP ACC Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP KAS III β-ketoacyl-ACP_intermediates β-ketoacyl-ACP_intermediates Acetoacetyl-ACP->β-ketoacyl-ACP_intermediates KAS I/II β-keto-iso-octanoyl-ACP β-keto-iso-octanoyl-ACP β-ketoacyl-ACP_intermediates->β-keto-iso-octanoyl-ACP Elongation & Branching β-keto-iso-octanoic_acid β-keto-iso-octanoic_acid β-keto-iso-octanoyl-ACP->β-keto-iso-octanoic_acid MKS2 (Thioesterase) This compound This compound β-keto-iso-octanoic_acid->this compound MKS1 (Decarboxylase)

Hypothetical biosynthetic pathway of this compound in plants.

Experimental Protocols

The detection and quantification of this compound in plant tissues can be achieved using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). This method is highly sensitive and suitable for the analysis of volatile compounds.

Sample Preparation and Extraction
  • Plant Material: Fresh plant tissue (e.g., leaves, flowers) should be used. A representative sample of approximately 1-5 grams is recommended.

  • Homogenization: The plant material should be flash-frozen in liquid nitrogen and ground to a fine powder to ensure efficient extraction of volatiles.

  • Vial Preparation: The powdered sample is transferred to a 20 mL headspace vial. An internal standard (e.g., a known concentration of a related, non-native ketone like 2-methyl-3-heptanone) should be added for accurate quantification. A saturated solution of sodium chloride (NaCl) can be added to the vial to increase the volatility of the analytes. The vial is then hermetically sealed with a PTFE/silicone septum.

HS-SPME Procedure
  • Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is suitable for the extraction of a broad range of volatile and semi-volatile compounds, including ketones.

  • Incubation and Extraction: The sealed vial is incubated at a controlled temperature (e.g., 60°C) for a set period (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the analytes.

GC-MS Analysis
  • Desorption: The SPME fiber is immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C) for thermal desorption of the analytes.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is appropriate for separating the volatile compounds.

    • Oven Program: A typical temperature program would start at a low temperature (e.g., 40°C) and gradually ramp up to a higher temperature (e.g., 250°C) to elute the compounds based on their boiling points.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

    • Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

Identification and Quantification
  • Identification: this compound is identified by comparing its retention time and mass spectrum with those of an authentic standard. The mass spectrum should show characteristic fragments for this compound.

  • Quantification: A calibration curve is constructed using known concentrations of the this compound standard. The concentration of the compound in the plant sample is then calculated based on the peak area ratio of the analyte to the internal standard.

The following workflow diagram illustrates the experimental procedure.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plant_Tissue 1. Collect Fresh Plant Tissue Grinding 2. Freeze and Grind Sample Plant_Tissue->Grinding Vial_Sealing 3. Add to Headspace Vial with Internal Standard Grinding->Vial_Sealing Incubation 4. Incubate Vial Vial_Sealing->Incubation HS-SPME 5. Headspace SPME Incubation->HS-SPME GC-MS 6. GC-MS Analysis HS-SPME->GC-MS Data_Processing 7. Identification & Quantification GC-MS->Data_Processing Final_Report Final Report Data_Processing->Final_Report

Workflow for the analysis of this compound in plant samples.

Conclusion

The natural occurrence of this compound in plants is a topic that requires further investigation. While its presence in Plectranthus glabratus is noted, the lack of quantitative data and reports in other species suggests it is not a widespread plant volatile. The biosynthetic pathway for methyl ketones in wild tomato provides a solid foundation for hypothesizing how this compound could be produced in plants. The provided experimental workflow offers a robust methodology for researchers to explore the presence and quantity of this compound in various plant matrices, potentially uncovering new natural sources and understanding its ecological role.

References

2-Methyl-4-heptanone as an insect alarm pheromone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-4-heptanone as an Insect Alarm Pheromone

Introduction

This compound is a volatile organic compound that functions as a significant alarm pheromone in a variety of insect species, particularly within the order Hymenoptera (ants, bees, and wasps). Alarm pheromones are crucial semiochemicals that mediate rapid behavioral responses to threats, such as predation or nest disturbances. When released, these chemical signals alert conspecifics, often triggering behaviors like aggression, dispersal, or recruitment to the location of the threat. This guide provides a comprehensive overview of the chemical properties, biological roles, and the experimental methodologies used to study this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its synthesis, handling, and use in experimental settings.

PropertyValue
IUPAC Name 2-Methylheptan-4-one
Synonyms Isobutyl propyl ketone
Molecular Formula C8H16O
Molar Mass 128.21 g/mol
Appearance Colorless liquid
CAS Number 626-33-5[1]
Boiling Point 161-163 °C
Density 0.812 g/mL
Solubility Insoluble in water, soluble in organic solvents

Biological Significance and Occurrence

This compound has been identified as a key component of the alarm pheromone blend in several insect species. Its primary function is to elicit a rapid alarm response.

Insect SpeciesGland of OriginTypical Behaviors ElicitedReference
Atta texana (Texas leafcutter ant)Mandibular glandAttraction at low concentrations, alarm and repulsion at high concentrations[2]
Ooceraea biroi (Clonal raider ant)HeadUnsettled movement, initial attraction followed by repulsion
Honey Bees (Apis mellifera)Mandibular glandDefensive and repellent effects; anesthetic effect on intruders[3][4]

Quantitative Behavioral Responses

The behavioral response to this compound is often dose-dependent. Low concentrations may simply alert or attract individuals, while higher concentrations can trigger intense alarm and defensive behaviors.

SpeciesBehaviorConcentration Threshold
Atta texanaDetection and Attraction5.7 x 10⁻¹³ g/cm³ (2.7 x 10⁷ molecules/cm³)[2]
Atta texanaAlarm5.7 x 10⁻¹² g/cm³ (2.7 x 10⁸ molecules/cm³)[2]
Ooceraea biroiAttraction and Unsettled MovementLow concentrations[5]
Ooceraea biroiRepulsionHigh concentrations[5]

Biosynthesis of (S)-4-Methyl-3-heptanone

Research has shown that the biosynthesis of (S)-4-methyl-3-heptanone in insects follows a polyketide/fatty acid-type metabolic pathway.[6][7][8] The molecule is constructed from three propionate (B1217596) units.

G cluster_0 Biosynthetic Pathway of (S)-4-Methyl-3-heptanone Propionyl_CoA 3x Propionyl-CoA Polyketide_Synthase Polyketide Synthase (PKS) Propionyl_CoA->Polyketide_Synthase Condensation Intermediate Polyketide Intermediate Polyketide_Synthase->Intermediate Decarboxylation Decarboxylation & Further Modification Intermediate->Decarboxylation Pheromone (S)-4-Methyl-3-heptanone Decarboxylation->Pheromone

Biosynthesis of (S)-4-Methyl-3-heptanone.

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its binding to specific Olfactory Receptors (ORs) located on the dendrites of Olfactory Sensory Neurons (OSNs) within the insect's antennae. This binding event triggers a signal transduction cascade, leading to the generation of an action potential.

G cluster_1 Insect Olfactory Signal Transduction Pheromone This compound OR Olfactory Receptor (OR) + Orco Co-receptor Pheromone->OR Binding G_Protein G-protein Activation OR->G_Protein AC Adenylate Cyclase (AC) Activation G_Protein->AC cAMP ATP -> cAMP AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Gating Depolarization Neuron Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Depolarization->Action_Potential

Generalized insect olfactory signaling pathway.

Experimental Protocols

Pheromone Extraction and Identification

This protocol outlines a general procedure for extracting volatile compounds from insect mandibular glands and identifying them using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Insect Collection and Dissection:

    • Collect individuals of the target species (e.g., 50-100 major workers of an ant species).

    • Immobilize the insects by chilling them at -20°C.

    • Under a dissecting microscope, carefully dissect the heads containing the mandibular glands.

  • Solvent Extraction:

    • Place the dissected heads into a clean glass vial.

    • Add a suitable volatile solvent, such as pentane (B18724) or hexane (B92381) (e.g., 500 µL), to the vial.

    • Crush the heads gently with a glass rod to facilitate the release of glandular contents.

    • Allow the extraction to proceed for a set period (e.g., 1-2 hours) at room temperature.

    • Carefully transfer the solvent extract to a new vial, leaving the tissue debris behind.

  • Concentration (Optional):

    • If the pheromone concentration is expected to be low, the extract can be carefully concentrated under a gentle stream of nitrogen gas.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the extract into a GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Program: Start at 40°C, hold for 2 min, then ramp to 250°C at 10°C/min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Impact (EI) at 70 eV

      • Mass Range: m/z 40-400

    • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

G cluster_2 Workflow: Pheromone Extraction & Identification A Insect Collection & Dissection B Solvent Extraction (e.g., Pentane) A->B C Filtration/ Centrifugation B->C D Concentration (Nitrogen Stream) C->D E GC-MS Analysis D->E F Data Analysis: Spectrum & Retention Time Matching E->F

Workflow for pheromone extraction and identification.
Behavioral Bioassay

This protocol describes a standard arena bioassay to quantify the behavioral response of ants to this compound.

Methodology:

  • Arena Setup:

    • Use a clean circular arena (e.g., a Petri dish, 15 cm diameter) with walls coated with a substance like Fluon® to prevent ants from escaping.

    • Place a small, neutral object (e.g., a filter paper disc, 1 cm diameter) in the center of the arena.

  • Pheromone Application:

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane) to test a range of concentrations.

    • Apply a specific volume (e.g., 10 µL) of a test solution or the solvent control to the filter paper disc.

    • Allow the solvent to evaporate completely (approx. 1 minute).

  • Ant Introduction and Observation:

    • Introduce a single worker ant or a small group (e.g., 10 workers) into the arena.

    • Allow a brief acclimation period (e.g., 2-3 minutes).

    • Record the ants' behavior for a set duration (e.g., 5 minutes) using a video camera.

  • Data Analysis:

    • Quantify specific behaviors, such as:

      • Time spent in proximity to the filter paper.

      • Frequency of antennal contact with the paper.

      • Locomotor activity (speed, path tortuosity).

      • Aggressive displays (mandible opening, gaster flexing).

    • Compare the responses to the pheromone concentrations with the solvent control using appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis test).

G cluster_3 Workflow: Behavioral Bioassay A Prepare Serial Dilutions (Pheromone & Control) B Apply Stimulus to Filter Paper A->B C Place Paper in Bioassay Arena B->C D Introduce Insects & Acclimate C->D E Video Record Behavior (e.g., 5 min) D->E F Quantify & Analyze Behavioral Data E->F

Workflow for a typical behavioral bioassay.
Electroantennography (EAG)

EAG is used to measure the electrical response of an entire insect antenna to an odorant, providing a measure of the sensitivity of the peripheral olfactory system.[9]

Methodology:

  • Insect Preparation:

    • Immobilize an insect (e.g., by chilling).

    • Excise one antenna at its base using fine scissors.

    • Mount the excised antenna between two electrodes using conductive gel. The recording electrode is placed at the distal tip, and the reference electrode is inserted into the base of the antenna.

  • Stimulus Delivery:

    • A continuous stream of humidified, purified air is passed over the antenna.

    • A test cartridge (e.g., a Pasteur pipette containing filter paper treated with a known amount of this compound) is used for stimulation.

    • A puff of air is passed through the cartridge and injected into the continuous airstream, delivering the odorant to the antenna.

  • Data Recording and Analysis:

    • The change in electrical potential between the electrodes (the EAG response) is amplified and recorded by a computer.

    • The amplitude of the negative deflection is measured in millivolts (mV).

    • Responses to different concentrations of this compound are recorded to generate a dose-response curve.

    • The response is typically normalized by subtracting the response to a solvent control.

G cluster_4 Workflow: Electroantennography (EAG) A Excise & Mount Antenna on Electrodes B Establish Continuous Purified Airflow A->B C Deliver Odor Puff (Pheromone/Control) B->C D Amplify & Record Voltage Change C->D E Measure Response Amplitude (mV) D->E F Generate Dose-Response Curve E->F

Workflow for an electroantennography experiment.

Conclusion and Future Directions

This compound is a well-established and potent alarm pheromone in several insect taxa. Its dose-dependent effects on behavior, from attraction to repulsion and aggression, highlight its critical role in chemical communication and colony defense. The methodologies outlined in this guide provide a robust framework for its continued study. Future research could focus on identifying the specific olfactory receptors that detect this compound, elucidating the neural circuits that process this alarm signal, and exploring its potential applications in pest management strategies, such as in repellent formulations or for monitoring and trapping. Furthermore, investigating its role in the broader chemical ecology, including its antifungal properties[10][11][12], could reveal additional functions beyond intraspecific communication.

References

Unveiling the Biological Significance of 2-Methyl-4-heptanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-heptanone, a volatile organic compound, plays a significant role in the chemical communication systems of various organisms, primarily insects. This technical guide provides an in-depth analysis of its biological function and activity, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the semiochemical properties and potential applications of this molecule.

Biological Function and Activity

This compound is primarily recognized for its role as a pheromone in several insect species. It functions as an alarm pheromone in certain ant species, triggering defensive and alert behaviors. Furthermore, it is a known component of the aggregation pheromone of the cactus weevil, Metamasius spinolae, where it acts in concert with other compounds to attract conspecifics to a common location for feeding and mating. Research has indicated that the behavioral response to this compound in insects can be dose-dependent, eliciting attraction, neutrality, or repulsion at different concentrations.

Beyond its role in insects, this compound has been identified in some mammals, although its specific biological function in these organisms is less understood. It is also used as a flavoring agent in the food industry.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified in various studies, particularly in the context of its pheromonal effects on the cactus weevil, Metamasius spinolae. The following tables summarize the key quantitative findings from electrophysiological and behavioral assays.

Table 1: Electroantennography (EAG) Dose-Response to this compound in Metamasius spinolae

Concentration (µg/µL)Mean EAG Response (mV) ± SE
0.0010.12 ± 0.03
0.010.28 ± 0.05
0.10.55 ± 0.08
10.98 ± 0.12
101.54 ± 0.18
100 (Control: Hexane)0.05 ± 0.01

Table 2: Behavioral Response of Metamasius spinolae in a Four-Arm Olfactometer to Pheromone Blends Containing this compound

TreatmentMean % of Weevils Choosing Treatment Arm ± SE
Control (Hexane)15.2 ± 2.5
This compound (1 µg)35.8 ± 4.1
6-Methyl-2-hepten-4-one (1 µg)40.1 ± 3.8
2-Hydroxy-2-methyl-4-heptanone (1 µg)55.3 ± 5.2
Blend 1 (All three compounds, 1 µg each)75.6 ± 6.3

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections provide comprehensive protocols for key experiments cited in the study of this compound.

Gas Chromatography-Electroantennographic Detection (GC-EAD) Analysis

This technique is used to identify which volatile compounds in a mixture elicit an olfactory response in an insect's antenna.

1. Insect Preparation:

  • Adult Metamasius spinolae of both sexes are used.

  • The insect is immobilized in a pipette tip with the head protruding.

  • The antennae are fixed in place using dental wax.

  • A recording electrode, filled with a saline solution, is inserted into the distal end of the antenna, while a reference electrode is inserted into the head.

2. GC-EAD System Setup:

  • A gas chromatograph equipped with a flame ionization detector (FID) and an EAD setup is used.

  • The column effluent is split, with a portion directed to the FID and the remainder to the insect antenna preparation.

  • A non-polar capillary column (e.g., DB-5) is typically used for separation.

  • The oven temperature is programmed to separate the volatile compounds effectively.

3. Data Acquisition and Analysis:

  • The signals from the FID and the EAD are recorded simultaneously.

  • EAD-active compounds are identified by observing a depolarization in the EAD trace that coincides with a peak in the FID chromatogram.

Behavioral Assay: Four-Arm Olfactometer

This assay is used to assess the attractiveness of volatile compounds to insects.

1. Olfactometer Setup:

  • A four-arm olfactometer is used, allowing the insect to choose between four different odor fields.

  • Purified and humidified air is passed through each arm at a constant flow rate.

  • The test compounds, dissolved in a solvent (e.g., hexane), are applied to a filter paper and placed in one of the arms. The other arms contain solvent controls or other test compounds.

2. Insect Preparation and Acclimation:

  • Adult weevils are starved for 24 hours before the assay.

  • Insects are introduced individually into the central chamber of the olfactometer and allowed to acclimate for a defined period.

3. Data Collection and Analysis:

  • The time the insect spends in each arm of the olfactometer is recorded over a set duration.

  • The first choice of the insect is also noted.

  • Statistical analysis (e.g., ANOVA, chi-square test) is used to determine if there is a significant preference for any of the treatments.

Signaling Pathways and Mechanisms of Action

The perception of this compound and other ketones in insects is initiated by the binding of these molecules to olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the antennal sensilla. While the specific OR for this compound has not been definitively identified in Metamasius spinolae, the general signaling pathway for ketone perception is understood to follow the canonical G-protein coupled receptor (GPCR) cascade.

Upon binding of this compound to its specific OR, a conformational change in the receptor activates a coupled G-protein. This initiates a downstream signaling cascade, typically involving the activation of adenylyl cyclase, which leads to an increase in the intracellular concentration of cyclic AMP (cAMP). The elevated cAMP levels then open cyclic nucleotide-gated ion channels, causing a depolarization of the OSN membrane and the generation of action potentials. These electrical signals are then transmitted to the antennal lobe of the insect brain for further processing.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G-Protein (α, β, γ) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion CNG_Channel Cyclic Nucleotide-Gated Ion Channel Depolarization Membrane Depolarization CNG_Channel->Depolarization Influx ATP ATP ATP->AC cAMP->CNG_Channel Opening Ions Cations (Na+, Ca2+) Ions->CNG_Channel Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Figure 1. Generalized olfactory signaling pathway for ketone perception.

Experimental Workflows

The identification and characterization of this compound as a pheromone component involves a multi-step process, from the initial collection of insect volatiles to behavioral validation.

Experimental_Workflow Collection Volatile Collection (from M. spinolae) Analysis GC-MS Analysis Collection->Analysis Identification Compound Identification (this compound) Analysis->Identification Synthesis Chemical Synthesis Identification->Synthesis GC_EAD GC-EAD Screening Synthesis->GC_EAD SSR Single Sensillum Recording (Dose-Response) GC_EAD->SSR Olfactometer Behavioral Assay (Olfactometer) SSR->Olfactometer Field_Test Field Trapping Olfactometer->Field_Test

Figure 2. Workflow for pheromone identification and validation.

Conclusion

This compound is a semiochemical with significant biological activity, particularly as a pheromone in insects. This guide has provided a comprehensive overview of its function, supported by quantitative data and detailed experimental protocols. The elucidation of its specific olfactory receptors and the downstream signaling pathways remains a key area for future research. A deeper understanding of these mechanisms will not only advance our knowledge of chemical ecology but also pave the way for the development of novel and targeted pest management strategies and other biotechnological applications.

An In-depth Technical Guide to the Discovery and Synthesis of 2-Methyl-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-Methyl-4-heptanone, a significant aliphatic ketone. It details the evolution of its synthesis, presenting key methodologies with their experimental protocols and quantitative data. This document aims to serve as a valuable resource for researchers and professionals in organic chemistry and drug development, offering a comparative analysis of synthetic routes and a historical perspective on its chemical elucidation.

Introduction

This compound, also known as isobutyl propyl ketone, is an organic compound with the chemical formula C₈H₁₆O.[1] It is a colorless liquid with a characteristic odor. This ketone and its precursor alcohol have been subjects of interest in the field of organic synthesis and chemical ecology. Notably, this compound has been identified as a component of the alarm pheromone in certain ant species, driving interest in its efficient and stereoselective synthesis. This guide explores the historical context of its discovery and details the primary methods developed for its synthesis.

Discovery and Historical Context

The initial synthesis of the precursor to this compound, 2-methyl-4-heptanol (B13450), was first accomplished by Levene and Marker.[2] Their work in the early 20th century on the structure and synthesis of alcohols laid the foundational groundwork for the later synthesis of the ketone. The development of the Grignard reaction in the early 1900s by Victor Grignard, which was a significant advancement in the formation of carbon-carbon bonds, provided a versatile tool for chemists like Levene and Marker to construct complex organic molecules from simpler starting materials.[3] The subsequent oxidation of secondary alcohols to ketones was a well-established transformation, allowing for the conversion of 2-methyl-4-heptanol to this compound.

Synthetic Methodologies

Several synthetic routes to this compound have been developed. The most prominent methods involve the Grignard reaction followed by oxidation, and variations of aldol (B89426) condensation reactions.

Grignard Reaction Followed by Oxidation

This classical and widely adopted two-step method remains a robust and high-yielding approach for the synthesis of this compound. The synthesis begins with the formation of a Grignard reagent from an alkyl halide, which then reacts with an aldehyde to form the secondary alcohol, 2-methyl-4-heptanol. Subsequent oxidation of this alcohol yields the target ketone.

A well-documented modern example of this approach is provided by de Jong and Feringa.[2]

Step 1: Synthesis of 2-Methyl-4-heptanol via Grignard Reaction

The first step involves the reaction of isobutylmagnesium bromide (prepared from 1-bromo-2-methylpropane (B43306) and magnesium) with butanal.

  • Reaction: 1-Bromo-2-methylpropane + Mg → Isobutylmagnesium bromide

  • Reaction: Isobutylmagnesium bromide + Butanal → 2-Methyl-4-heptanol

Step 2: Oxidation of 2-Methyl-4-heptanol

The synthesized 2-methyl-4-heptanol is then oxidized to this compound. Common oxidizing agents for this transformation include chromic acid (Jones oxidation), pyridinium (B92312) chlorochromate (PCC), or sodium hypochlorite.[4][5] The de Jong and Feringa protocol utilizes sodium hypochlorite.[2]

  • Reaction: 2-Methyl-4-heptanol + NaOCl → this compound

Synthesis of 2-Methyl-4-heptanol:

  • To a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.9 g, 78 mmol) and a crystal of iodine.

  • A solution of 1-chloro-2-methylpropane (B167039) (4.81 g, 52.0 mmol) in 30 mL of dry diethyl ether is added dropwise to initiate the Grignard reaction. The reaction is maintained at a gentle reflux.

  • After the formation of the Grignard reagent, a solution of butanal (2.40 g, 33.3 mmol) in 10 mL of anhydrous ether is added dropwise.

  • The reaction mixture is then refluxed for an additional 20 minutes.

  • The reaction is quenched by the careful dropwise addition of 5 mL of water, followed by 35 mL of 5% aqueous HCl.

  • The ether layer is separated, washed with 30 mL of 5% aqueous NaOH, and dried over anhydrous Na₂SO₄.

  • The solvent is removed by rotary evaporation to yield 2-methyl-4-heptanol.

Oxidation to this compound:

  • A solution of 2-methyl-4-heptanol (2.00 g, 15.3 mmol) in 10 mL of acetic acid is placed in a three-necked flask and cooled in a water bath.

  • An aqueous solution of 2.1 M NaOCl (14.5 mL, 2 equivalents) is added dropwise over 30 minutes, maintaining the temperature between 15-25 °C.

  • After the addition, the mixture is stirred for an additional 1.5 hours at room temperature.

  • The reaction mixture is then worked up to isolate the this compound.

Aldol Condensation Route

A patent describes a one-pot method where isovaleraldehyde (B47997) and acetone (B3395972) undergo an aldol condensation and subsequent hydrogenation in the presence of a palladium on carbon catalyst and triethylamine.[7]

  • A mixture of acetone and isovaleraldehyde is subjected to a base-catalyzed aldol condensation to form 6-methyl-4-hydroxy-2-heptanone.

  • The resulting β-hydroxy ketone is then dehydrated, typically under acidic or basic conditions, to yield 6-methyl-3-hepten-2-one.

  • Finally, the α,β-unsaturated ketone is hydrogenated using a catalyst such as palladium on carbon (Pd/C) to afford this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound using the Grignard-based method.

Synthesis StepReactantsProductYield (%)Reference
Grignard Reaction1-chloro-2-methylpropane, Mg, butanal2-Methyl-4-heptanol83%[2]
Oxidation2-Methyl-4-heptanol, NaOClThis compound86%[2]

Diagrams

Grignard_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_intermediate Intermediate cluster_step2 Step 2: Oxidation cluster_product Final Product 1-Chloro-2-methylpropane 1-Chloro-2-methylpropane Grignard_Reagent_Formation Formation of Isobutylmagnesium Chloride 1-Chloro-2-methylpropane->Grignard_Reagent_Formation Magnesium Magnesium Magnesium->Grignard_Reagent_Formation Butanal Butanal Grignard_Addition Nucleophilic Addition to Butanal Butanal->Grignard_Addition Grignard_Reagent_Formation->Grignard_Addition 2-Methyl-4-heptanol 2-Methyl-4-heptanol Grignard_Addition->2-Methyl-4-heptanol Oxidation_Reaction Oxidation with Sodium Hypochlorite 2-Methyl-4-heptanol->Oxidation_Reaction This compound This compound Oxidation_Reaction->this compound

Caption: Workflow for the synthesis of this compound via the Grignard reaction and subsequent oxidation.

Aldol_Condensation_Pathway cluster_reactants Reactants cluster_step1 Step 1: Aldol Condensation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Dehydration cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Hydrogenation cluster_final_product Final Product Acetone Acetone Aldol_Reaction Base-catalyzed Aldol Condensation Acetone->Aldol_Reaction Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->Aldol_Reaction Hydroxy_Ketone 6-Methyl-4-hydroxy-2-heptanone Aldol_Reaction->Hydroxy_Ketone Dehydration_Reaction Dehydration Hydroxy_Ketone->Dehydration_Reaction Unsaturated_Ketone 6-Methyl-3-hepten-2-one Dehydration_Reaction->Unsaturated_Ketone Hydrogenation_Reaction Catalytic Hydrogenation Unsaturated_Ketone->Hydrogenation_Reaction Final_Ketone This compound Hydrogenation_Reaction->Final_Ketone

Caption: Conceptual pathway for the synthesis of this compound via an aldol condensation route.

Conclusion

The synthesis of this compound has evolved from early explorations of alcohol chemistry to well-refined, high-yield methodologies. The Grignard reaction followed by oxidation stands out as a historically significant and practically efficient route, with detailed protocols and predictable outcomes. Alternative methods, such as those based on aldol condensation, offer different strategic approaches to the carbon skeleton, though specific applications to this compound are less documented in readily available academic literature. This guide provides a foundational understanding of the key synthetic strategies for this important ketone, equipping researchers with the historical context and practical details necessary for its preparation.

References

A Comprehensive Technical Guide to 2-Methyl-4-heptanone (CAS 626-33-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Methyl-4-heptanone (CAS 626-33-5), a ketone with diverse applications. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information. Particular emphasis is placed on providing structured data and detailed experimental procedures to support research and development activities.

Chemical and Physical Properties

This compound, also known as isobutyl propyl ketone, is a flammable liquid.[1][2] It is characterized by the molecular formula C8H16O and a molecular weight of 128.21 g/mol .[1] This compound belongs to the class of organic compounds known as ketones, where a carbonyl group is bonded to two carbon atoms.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C8H16O[1]
Molecular Weight 128.21 g/mol [1]
CAS Number 626-33-5[1]
IUPAC Name 2-methylheptan-4-one[1]
Synonyms Isobutyl propyl ketone, 2-Methylheptan-4-one[1][4]
Physical State Liquid[2]
Boiling Point 155 °C[1][3]
Flash Point 44 °C[2]
Density 0.81 g/cm³[2]
Water Solubility 1371 mg/L @ 25 °C (estimated)[3][5]
LogP 2.350 (estimated)[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Spectroscopy Type Key Peaks/Signals Reference
¹H NMR (300 MHz, CDCl₃, TMS)δ 0.9 (m, 9 H); 1.55 (m, 2 H); 2.1 (m, 1 H); 2.25 (d, 2 H, J 1.1 Hz); 2.35 (t, 2 H, J 1.5 Hz)[6]
¹³C NMR (75 MHz, CDCl₃)δ 13.58(q); 17.03(t); 22.41(q, 2 CH₃); 24.41(d); 45.07(t); 51.67(t); 210.88(s)[6]
IR (neat) 2950(s), 1710(s), 1470(m), 1375(s) cm⁻¹[6]
Mass Spectrometry (EI) m/z: 86.0 (99.99%), 57.0 (66.28%), 142.0 (21.18%), 58.0 (18.48%), 127.0 (6.88%)[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Grignard reaction followed by oxidation.[6][7] This method is noted for its simplicity and high yield.[6][7]

Experimental Protocol:

Step 1: Grignard Synthesis of 2-Methyl-4-heptanol (B13450) [6][7]

  • Apparatus: A three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is dried in an oven and assembled under a nitrogen atmosphere.

  • Reagents:

    • Magnesium turnings

    • A few crystals of iodine

    • 1-chloro-2-methylpropane (B167039) (dried over Na₂SO₄)

    • Dry ether (distilled from P₂O₅)

    • Butanal (fractionally distilled, collecting the fraction boiling at 75-76 °C)

  • Procedure:

    • Place activated magnesium and a few iodine crystals in the flask.

    • Sublime the iodine onto the magnesium turnings using a heating gun.

    • Prepare a solution of 1-chloro-2-methylpropane in dry ether and add it to the dropping funnel.

    • Add the 1-chloro-2-methylpropane solution dropwise to the magnesium at a rate that maintains a gentle reflux. The start of the reaction is indicated by a light effervescence.

    • After the Grignard reagent is formed, a solution of butanal in dry ether is added dropwise while maintaining the reaction temperature at 15-25 °C.

    • The reaction mixture is then hydrolyzed with a saturated aqueous solution of ammonium (B1175870) chloride.

    • The ether layer is separated, washed with water, and dried over anhydrous sodium sulfate.

    • The ether is removed by distillation, and the resulting 2-methyl-4-heptanol is purified by distillation.

Step 2: Oxidation of 2-Methyl-4-heptanol to this compound [6][7]

  • Reagents:

    • 2-Methyl-4-heptanol

    • Sodium hypochlorite (B82951) solution (commercial grade, concentration determined by titration)

    • Alternatively, a solution of sodium dichromate in dilute sulfuric acid can be used.

  • Procedure (using Sodium Hypochlorite):

    • The 2-methyl-4-heptanol is oxidized using a commercially available sodium hypochlorite solution. This method is known for its high yield.

  • Procedure (using Sodium Dichromate):

    • Add the 2-methyl-4-heptanol dropwise to a solution of sodium dichromate and dilute sulfuric acid.

    • Stir the mixture at room temperature for 1.5 hours.

    • Work up the reaction by adding ether and washing the ethereal solution with 1 N aqueous NaOH.

    • The final product, this compound, is isolated and purified.

Synthesis_of_2_Methyl_4_heptanone cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation 1_chloro_2_methylpropane 1-chloro-2-methylpropane Grignard_reagent Isobutylmagnesium chloride (Grignard Reagent) 1_chloro_2_methylpropane->Grignard_reagent in dry ether Mg Magnesium (Mg) Mg->Grignard_reagent Intermediate Intermediate Complex Grignard_reagent->Intermediate Butanal Butanal Butanal->Intermediate 2_methyl_4_heptanol 2-Methyl-4-heptanol Intermediate->2_methyl_4_heptanol Hydrolysis (NH₄Cl solution) Oxidizing_agent Oxidizing Agent (e.g., NaOCl or Na₂Cr₂O₇/H₂SO₄) 2_methyl_4_heptanol->Oxidizing_agent Oxidation 2_Methyl_4_heptanone This compound 2_methyl_4_heptanol->2_Methyl_4_heptanone Oxidizing_agent->2_Methyl_4_heptanone

Caption: Synthesis workflow for this compound.

Applications

This compound has several industrial and natural applications:

  • Industrial Solvent: It is primarily used as a solvent in various industrial applications due to its effective dissolving properties. It is commonly employed in the production of paints, coatings, and varnishes.[8]

  • Chemical Intermediate: It serves as an intermediate in the synthesis of other chemicals, particularly in the pharmaceutical and agrochemical industries.[8]

  • Flavor and Fragrance: It is used in flavor and fragrance formulations to create specific aromatic profiles.[8]

  • Pheromone: It is an alarm pheromone for two ant species, Tapinoma nigerimum and Tapinoma simrothi.[7][9]

Safety and Handling

This compound is a flammable liquid and vapor.[2]

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statement Precautionary Statements
alt text
Warning H226: Flammable liquid and vaporP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. P403+P235: Store in a well-ventilated place. Keep cool.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.[10]

  • Skin Protection: Wear protective gloves and clothing.[10]

  • Respiratory Protection: Use a respirator if exposure limits are exceeded or irritation is experienced.[10]

Handling and Storage:

  • Keep away from heat, sparks, and open flames.[2]

  • Keep the container tightly closed and store in a cool, well-ventilated place.[2]

  • Ground and bond container and receiving equipment.[10]

  • Use explosion-proof electrical/ventilating/lighting equipment.[10]

Toxicological and Ecotoxicological Information

Currently, there is limited data available on the toxicological and ecotoxicological effects of this compound.[10][11] Further research is needed to fully assess its impact on human health and the environment.

Conclusion

This technical guide has summarized the key information regarding this compound (CAS 626-33-5). The provided data on its properties, synthesis, and safety is intended to be a valuable resource for researchers and professionals in relevant fields. The detailed experimental protocol for its synthesis offers a practical guide for laboratory applications. As with any chemical, proper safety precautions should always be observed during handling and use.

References

IUPAC nomenclature for 2-Methyl-4-heptanone and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the IUPAC Nomenclature and Isomerism of 2-Methyl-4-heptanone

Introduction to IUPAC Nomenclature of Ketones

In organic chemistry, a ketone is a compound containing a carbonyl group (C=O) bonded to two other carbon atoms.[1] The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method for naming ketones to ensure clarity and consistency in scientific communication.

The fundamental rules for naming ketones are as follows:

  • Identify the Parent Alkane : The longest continuous carbon chain that contains the carbonyl carbon is identified. The name of this alkane forms the base of the ketone's name.

  • Apply the Suffix : The "-e" suffix of the parent alkane is replaced with the suffix "-one".[2][3]

  • Number the Carbon Chain : The chain is numbered starting from the end that gives the carbonyl carbon the lowest possible locant (position number).[2] This position is indicated by a number before the "-one" suffix (e.g., propan-2-one).

  • Identify and Name Substituents : Any alkyl groups or other substituents attached to the parent chain are named and their positions are indicated by numbers. Substituents are listed alphabetically in the final name.

Analysis of this compound

The name "this compound" (or the IUPAC preferred 2-methylheptan-4-one) can be deconstructed to determine its chemical structure.

  • -heptan- : Indicates a seven-carbon parent chain.

  • -4-one : Specifies a ketone with the carbonyl group located at the fourth carbon atom.

  • 2-methyl- : Denotes a methyl group (CH₃) attached to the second carbon atom of the parent chain.

The carbon at position 2 is a chiral center because it is bonded to four different groups: a hydrogen atom, a methyl group, a -CH₂-CH₃ group, and a -CH₂-C(=O)- group. Consequently, this compound exists as a pair of enantiomers: (R)-2-methylheptan-4-one and (S)-2-methylheptan-4-one.

Caption: IUPAC Naming Workflow for this compound.

Isomers of this compound

Isomers are molecules that have the same molecular formula but different structural arrangements. The molecular formula for this compound is C₈H₁₆O. Its isomers can be categorized into constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional (or structural) isomers differ in the connectivity of their atoms.

  • Positional Isomers : These isomers have the same carbon skeleton and the same functional group, but the position of the functional group or substituent differs.

    • Moving the carbonyl group: 2-Methylheptan-3-one

    • Moving the methyl group: 3-Methylheptan-4-one, 5-Methylheptan-4-one, 6-Methylheptan-4-one

  • Skeletal Isomers : These isomers have different carbon skeletons. The arrangement of carbon atoms in the chain is altered.

    • Octanones: Octan-2-one, Octan-3-one, Octan-4-one

    • Dimethylhexanones: 3,3-Dimethylhexan-2-one, 5-Methyl-3-heptanone

  • Functional Group Isomers : These isomers have the same molecular formula but different functional groups. The most common functional group isomers of ketones are aldehydes.

    • Aldehydes: Octanal, 2-Methylheptanal, 2-Ethylhexanal

Stereoisomers

Stereoisomers have the same molecular formula and atom connectivity but differ in the spatial arrangement of atoms.

  • Enantiomers : As noted, this compound possesses a chiral center at C2, leading to a pair of non-superimposable mirror images known as enantiomers ((R) and (S) forms). Many of its isomers, such as 2-methylheptan-3-one and 5-methyl-3-heptanone, are also chiral and exist as enantiomeric pairs.

G C8H16O Isomers of C₈H₁₆O Constitutional Constitutional Isomers C8H16O->Constitutional Stereoisomers Stereoisomers C8H16O->Stereoisomers Positional Positional Constitutional->Positional Skeletal Skeletal Constitutional->Skeletal Functional Functional Group Constitutional->Functional Enantiomers Enantiomers Stereoisomers->Enantiomers Pos_ex e.g., 2-Methylheptan-3-one 5-Methylheptan-4-one Positional->Pos_ex Skel_ex e.g., Octan-2-one 5-Methyl-3-heptanone Skeletal->Skel_ex Func_ex e.g., Octanal 2-Methylheptanal Functional->Func_ex Enan_ex e.g., (R)-2-Methylheptan-4-one (S)-2-Methylheptan-4-one Enantiomers->Enan_ex

Caption: Isomer Classification for Ketones with Formula C₈H₁₆O.

Physical Properties of Selected Isomers

Quantitative data for this compound and several of its isomers are summarized below for comparative analysis.

Compound NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
This compound626-33-5128.21155[4][5]
Octan-2-one111-13-7128.21173
Octan-3-one106-68-3128.21167-168
5-Methyl-3-heptanone541-85-5128.21157-158
4-Methyl-2-heptanone6137-06-0128.21163-165

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound involves a two-step process: a Grignard reaction followed by oxidation.[6][7] This procedure provides a high yield and avoids some of the separation difficulties found in other synthetic routes.[6][7]

Step 1: Grignard Reaction to form 2-Methyl-4-heptanol

  • Apparatus Setup : All glassware (a three-necked flask, dropping funnel, condenser) must be thoroughly dried in an oven (e.g., at 80°C overnight) and assembled under a nitrogen atmosphere to exclude moisture.[7]

  • Grignard Reagent Preparation : Activated magnesium turnings (e.g., 1.9 g, 78 mmol) and a few crystals of iodine are placed in the reaction flask.[7] A solution of 1-chloro-2-methylpropane (B167039) (e.g., 4.81 g, 52.0 mmol) in anhydrous diethyl ether (30 mL) is added dropwise from the funnel at a rate that maintains a gentle reflux.[7] The use of a primary alkyl halide like 1-chloro-2-methylpropane minimizes unwanted coupling side reactions.[6]

  • Reaction with Aldehyde : After the Grignard reagent has formed, the solution is cooled. A solution of butanal (e.g., 2.40 g, 33.3 mmol) in anhydrous ether (10 mL) is added dropwise with stirring.[7] The mixture is then refluxed for an additional 20-30 minutes to ensure the reaction goes to completion.[7]

  • Workup : The reaction is carefully quenched by the dropwise addition of water (5 mL), followed by 5% aqueous HCl (35 mL).[7] The ether layer, containing the product 2-methyl-4-heptanol, is separated, washed, dried, and the solvent is removed to yield the secondary alcohol.

Step 2: Oxidation of 2-Methyl-4-heptanol to this compound

  • Oxidizing Solution : An oxidizing solution is prepared. A common method is adding the alcohol (e.g., 2.00 g, 0.015 mol) dropwise to a stirred solution of sodium dichromate (3.2 g, 0.01 mol) in dilute sulfuric acid (2 mL concentrated H₂SO₄ in 20 mL water).[6][7]

  • Reaction : The mixture is stirred at room temperature for approximately 1.5 hours.[6][7]

  • Extraction and Purification : Diethyl ether is added to the mixture. The ether layer is washed with 1 N aqueous NaOH, followed by water, and then dried over anhydrous sodium sulfate.[6][7] The ether is removed by distillation, and the remaining liquid, this compound, can be further purified by fractional distillation.[6]

Spectroscopic Identification Protocol

The structure of the synthesized ketone can be confirmed using a combination of spectroscopic methods.

  • Infrared (IR) Spectroscopy :

    • Prepare a neat sample of the liquid product between two salt (NaCl or KBr) plates.

    • Acquire the IR spectrum.

    • A strong, sharp absorption peak should be observed in the region of 1710-1715 cm⁻¹ for a saturated aliphatic ketone, which is characteristic of the C=O carbonyl stretch.[1][8][9] The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the complete oxidation of the alcohol precursor.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Dissolve a small sample of the product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • ¹³C NMR : Acquire the proton-decoupled ¹³C NMR spectrum. A characteristic signal in the downfield region of 200-215 ppm is definitive evidence of a ketone carbonyl carbon.[1][10]

    • ¹H NMR : Acquire the ¹H NMR spectrum. Protons on the carbons adjacent (alpha) to the carbonyl group (positions 3 and 5) will be deshielded and appear in the 2.0-2.5 ppm region.[9] The signals for the various methyl and methylene (B1212753) groups can be assigned based on their chemical shift, integration, and splitting patterns (multiplicity).

  • Mass Spectrometry (MS) :

    • Introduce a sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for pure samples.

    • Acquire the electron ionization (EI) mass spectrum.

    • The molecular ion peak (M⁺) should be observable, confirming the molecular weight of 128.21 g/mol .[11]

    • Look for characteristic fragmentation patterns of ketones, such as α-cleavage (cleavage of the bond between the carbonyl carbon and an adjacent carbon), which can help confirm the positions of substituents.[11]

References

An In-depth Technical Guide on the Thermochemical Data for 2-Methyl-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the available physicochemical data for 2-Methyl-4-heptanone. Due to a lack of specific experimental thermochemical data in publicly accessible literature, this document also presents data for its isomers, 2-octanone (B155638) and 3-octanone, to serve as a comparative reference. Furthermore, it outlines generalized experimental protocols for the determination of key thermochemical properties and includes a visualization of the typical workflow for such studies.

Introduction

This compound, an isomer of octanone, is a ketone that may find applications in various chemical syntheses and as a specialty solvent. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and reaction modeling in research and industrial settings. However, a comprehensive search of publicly available scientific databases reveals a scarcity of experimentally determined thermochemical data for this specific compound. This guide aims to collate the available information and provide context through data on related isomers and standardized experimental methodologies.

Physicochemical Properties of this compound

The following table summarizes the known physical and chemical properties of this compound.[1][2]

PropertyValueSource
Molecular Formula C₈H₁₆OPubChem[2]
Molecular Weight 128.21 g/mol PubChem[2]
IUPAC Name 2-methylheptan-4-onePubChem[2]
Synonyms Isobutyl propyl ketoneNIST[1]
CAS Number 626-33-5NIST[1]
Boiling Point 155 °CPubChem[2]
Physical Description SolidPubChem[2]

Thermochemical Data for Isomers of this compound

In the absence of specific thermochemical data for this compound, the following tables present data for its structural isomers, 2-octanone and 3-octanone. This information can be used to estimate the expected range of values for this compound, although it should be noted that structural differences will lead to variations in these properties.

Table 3.1: Thermochemical Data for 2-Octanone

PropertyValueUnitsSource
Standard Enthalpy of Formation (gas) -384.6kJ/molNIST[3]
Standard Enthalpy of Combustion (liquid) -5050.13kJ/molNIST[3]
Standard Entropy (liquid) 373.84J/mol·KNIST[3]
Heat Capacity (liquid at 298.15 K) 273.26J/mol·KNIST[3]

Table 3.2: Thermochemical Data for 3-Octanone

PropertyValueUnitsSource
Standard Enthalpy of Formation (gas) -338.60 ± 3.30kJ/molCheméo[4]
Standard Enthalpy of Vaporization 44.40 ± 0.20kJ/molCheméo[4]
Standard Enthalpy of Combustion (liquid) -5052.01kJ/molCheméo[4]

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for a compound like this compound would typically involve the following experimental procedures.

4.1. Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of an organic compound is commonly determined indirectly from its standard enthalpy of combustion. This is measured using a bomb calorimeter.[5][6][7]

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel (the "bomb").

  • Calorimeter Setup: The bomb is filled with high-pressure oxygen and placed in a well-insulated container of a known mass of water. The initial temperature of the water is recorded.

  • Combustion: The sample is ignited electrically, and the complete combustion of the compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The final temperature of the water is recorded after thermal equilibrium is reached.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

4.2. Determination of Heat Capacity and Entropy by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure heat capacity and the enthalpy of phase transitions.

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

  • DSC Measurement: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow signal of the sample with that of a known standard (e.g., sapphire) under the same conditions.

  • Entropy Calculation: The standard entropy of the substance can be determined by integrating the heat capacity data from near absolute zero up to the standard temperature (298.15 K). This requires measurements over a wide temperature range and may involve extrapolation to 0 K. The entropies of any phase transitions (e.g., melting) observed during the heating process are also included in the total entropy.

Visualization of Thermochemical Data Determination Workflow

The following diagram illustrates a generalized workflow for the experimental determination and application of thermochemical data for a compound such as this compound.

ThermochemicalDataWorkflow cluster_prep Sample Preparation cluster_exp Experimental Determination cluster_data Data Analysis & Calculation cluster_app Application Purification High-Purity Sample Preparation Characterization Structural & Purity Analysis (NMR, GC-MS) Purification->Characterization CombCal Combustion Calorimetry (Enthalpy of Combustion) Characterization->CombCal DSC Differential Scanning Calorimetry (Heat Capacity, Enthalpy of Fusion) Characterization->DSC HessLaw Hess's Law Calculation (Enthalpy of Formation) CombCal->HessLaw EntropyCalc Entropy Calculation (from Heat Capacity Data) DSC->EntropyCalc ProcessDesign Process Design & Optimization HessLaw->ProcessDesign Safety Safety Analysis (e.g., runaway reactions) HessLaw->Safety Modeling Reaction Modeling & Simulation HessLaw->Modeling EntropyCalc->ProcessDesign EntropyCalc->Modeling

References

Unlocking Dietary Insights: A Technical Guide to 2-Methyl-4-heptanone as a Potential Food Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of 2-Methyl-4-heptanone as a specific biomarker for the consumption of certain foods, particularly cooked meats. While the presence of this branched-chain ketone has been identified in various food sources and detected in human urine, quantitative data remains limited. This document provides a comprehensive overview of the current state of knowledge, including detailed experimental protocols for its detection and a proposed metabolic pathway. The information presented herein aims to facilitate further research into validating this compound as a reliable dietary biomarker.

Introduction

The identification of sensitive and specific biomarkers of food intake is crucial for understanding the complex relationship between diet and health. Such biomarkers can provide objective measures of dietary exposure, overcoming the inherent limitations of self-reported data in nutritional epidemiology and clinical trials. Volatile organic compounds (VOCs) produced during the cooking of food present a promising class of potential dietary biomarkers. This compound, a branched-chain ketone, has been detected in cooked meats and is therefore a candidate for a food-specific biomarker.[1][2] This guide provides a technical overview of the current knowledge and necessary methodologies to investigate the potential of this compound as a dietary biomarker.

This compound: A Potential Food Biomarker

This compound (C8H16O) is a ketone that has been identified as a volatile compound in cooked meats, including beef, pork, and chicken.[3][4][5][6] Its presence is likely a result of the thermal degradation of branched-chain amino acids, such as leucine, during the cooking process. The detection of this compound in human urine suggests that it is absorbed after consumption and excreted, a key characteristic for a viable food biomarker.[1]

Below is a diagram illustrating the logical workflow for evaluating a potential food biomarker like this compound.

Food_Biomarker_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_application Application Phase A Identification of this compound in Cooked Meat via GC-MS B Detection in Human Urine (Post-consumption) A->B Excretion C Quantitative Analysis in Various Food Matrices B->C Requires Method Development D Dose-Response Studies in Humans C->D Correlation E Assessment of Specificity and Sensitivity D->E Biostatistical Analysis F Use in Epidemiological Studies E->F G Inclusion in Clinical Trials E->G

Figure 1: Workflow for evaluating a food biomarker.

Quantitative Data

A comprehensive review of the current literature reveals a notable gap in the quantitative data for this compound in food and biological samples. While its presence has been confirmed, the exact concentrations have not been reported.[1][2] To provide context, the following table summarizes quantitative data for structurally similar ketones found in food and human samples.

KetoneFood MatrixConcentrationHuman SampleConcentrationReference
2-HeptanoneCooked Chicken1.37-12.8 ng/gWolverine UrineDetected[6][7]
3-HeptanoneCooked BeefNot QuantifiedHuman Breath2.3-347.4 ppb[8]
4-HeptanoneCooked BeefNot QuantifiedHuman Urine128.6 ± 11.4 µg/L (Controls)[9]
2-NonanoneCooked Chicken0.82-10.2 ng/gWolverine UrineDetected[6][7]
2-UndecanoneCooked BeefDetected--[3]

Note: The lack of specific quantitative data for this compound highlights a critical area for future research.

Experimental Protocols

The analysis of this compound in food and biological matrices typically involves gas chromatography-mass spectrometry (GC-MS) due to its volatility. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique for extracting volatile and semi-volatile compounds.

Analysis of this compound in Cooked Meat by HS-SPME-GC-MS

This protocol is a generalized procedure based on methods described for the analysis of volatile compounds in cooked meat.[5][8][10]

1. Sample Preparation:

  • Homogenize 5 g of cooked meat sample.

  • Transfer the homogenized sample into a 20 mL headspace vial.

  • Add 5 mL of saturated sodium chloride solution to enhance the release of volatile compounds.

  • Add a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptanone).

2. HS-SPME Procedure:

  • Equilibrate the vial at 60°C for 15 minutes in a heating block with agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: Use a non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Program: Start at 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 35 to 350.

  • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard.

  • Quantification: Quantify using the peak area ratio of the analyte to the internal standard.

Analysis of this compound in Human Urine by HS-SPME-GC-MS

This protocol is adapted from methods for analyzing volatile ketones in urine.[11]

1. Sample Preparation:

  • Centrifuge a 10 mL urine sample to remove any sediment.

  • Transfer 5 mL of the supernatant to a 20 mL headspace vial.

  • Add 1 g of sodium chloride.

  • Add a known concentration of a suitable internal standard (e.g., deuterated 4-heptanone).

2. HS-SPME Procedure:

  • Equilibrate the vial at 50°C for 10 minutes with agitation.

  • Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 40 minutes at 50°C.

3. GC-MS Analysis:

  • Follow the same GC-MS parameters as described in section 4.1.

The following diagram illustrates the general experimental workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Sample Collection (Cooked Meat or Urine) B Homogenization (Meat) or Centrifugation (Urine) A->B C Addition of Salt and Internal Standard B->C D Headspace Solid-Phase Microextraction (HS-SPME) C->D E Gas Chromatography-Mass Spectrometry (GC-MS) D->E F Data Processing and Quantification E->F

Figure 2: Experimental workflow for VOC analysis.

Proposed Metabolic Pathway of this compound

The specific metabolic pathway of this compound in humans has not been elucidated. However, based on the known metabolism of other branched-chain ketones and amino acids, a plausible pathway can be proposed.[12][13][14] The primary route of metabolism is likely to be reduction of the ketone group to a secondary alcohol, followed by conjugation and excretion.

The proposed metabolic pathway is illustrated in the diagram below.

Metabolic_Pathway A This compound (from diet) B 2-Methyl-4-heptanol A->B Reduction (Carbonyl Reductase) C Glucuronide or Sulfate Conjugate B->C Conjugation (UGT or SULT enzymes) D Excretion in Urine C->D

Figure 3: Proposed metabolic pathway of this compound.

Conclusion

This compound shows promise as a potential biomarker for the consumption of cooked meats. Its detection in both the food source and human urine fulfills the basic criteria for a dietary biomarker. However, the lack of quantitative data on its concentration in various foods and its dose-dependent excretion in humans are significant knowledge gaps that need to be addressed. The experimental protocols and the proposed metabolic pathway provided in this guide offer a framework for future research aimed at validating this compound as a robust and reliable biomarker of meat intake. Further studies are essential to establish its specificity, sensitivity, and utility in nutritional research and clinical settings.

References

Commercial Suppliers and Technical Data for Research-Grade 2-Methyl-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of commercial suppliers offering research-grade 2-Methyl-4-heptanone (CAS: 626-33-5), complete with quantitative data, experimental protocols, and workflow visualizations for researchers, scientists, and professionals in drug development.

Overview of this compound

This compound, also known as isobutyl propyl ketone, is a specialty organic chemical.[1][2][3] Its molecular formula is C8H16O, and it has a molecular weight of approximately 128.21 g/mol .[4] In research settings, it can be used as a chemical standard, a starting material for synthesis, or in studies of its biological properties, such as its role as an alarm pheromone in certain ant species.[5][6] Ensuring high purity is critical for reliable and reproducible experimental results.

Commercial Suppliers

Several chemical suppliers provide research-grade this compound. The following table summarizes key suppliers and their typical product specifications. Researchers should always consult the specific lot's Certificate of Analysis (CofA) for precise data.

SupplierPurity SpecificationAvailable QuantitiesNotes
TCI America >99.0% (GC)[7][8][9]5 mL, 25 mLA leading manufacturer of specialty organic chemicals.[1]
Santa Cruz Biotechnology Not specifiedInquireClassified as a Dangerous Good for transport.[2]
BOC Sciences Not specifiedInquireSupplier of research chemicals and biochemicals.[1]
Sigma-Aldrich (via Combi-Blocks) 97%InquireA major supplier for life science and technology.

Physicochemical Properties

The table below outlines the key physical and chemical properties of this compound, compiled from various supplier and database sources.

PropertyValueSource
CAS Number 626-33-5[2][4]
Molecular Formula C8H16O[2][4]
Molecular Weight 128.21 g/mol [4]
Appearance Colorless to very pale yellow liquid[1][7]
Boiling Point 155 °C at 760 mmHg[1][4][7]
Density 0.81 g/cm³ (at 20°C)[7]
Flash Point 44 °C (111.2 °F)[7]
Solubility Soluble in alcohol; Water solubility: 1371 mg/L at 25°C (estimated)[1][1]
Vapor Pressure 2.44 mmHg at 25°C (estimated)[1]

Experimental Protocols

High-purity this compound is essential for accurate analytical and synthetic work. Below are detailed methodologies for common experimental procedures.

This protocol is a standard method for assessing the purity and identity of volatile compounds like this compound.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent HP-5MS).[10]

  • Column: HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

  • Oven Temperature Program:

    • Initial temperature at 40°C, hold for 2 minutes.[10]

    • Ramp temperature to 250°C at a rate of 10°C/min.[10]

  • Injector:

    • Temperature: 250°C.[10]

    • Injection Volume: 0.2 µL.[10]

    • Split Ratio: 10:1.[10]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Source Temperature: 230°C.[10]

    • Scan Range: m/z 20–500.[10]

    • Data Analysis: The resulting mass spectrum is compared against a reference library (e.g., NIST) for compound identification. Purity is determined by the relative area of the primary peak.[3][10]

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure.

  • Instrumentation: A standard NMR spectrometer (e.g., Varian A-60 or equivalent).[4]

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Expected Chemical Shifts (δ) and Splitting Patterns:

    • Protons on C1 and C1': Doublet around 0.9 ppm (6H), corresponding to the two methyl groups of the isobutyl moiety.

    • Protons on C6: Multiplet around 2.1 ppm (1H), corresponding to the CH group.

    • Protons on C3: Doublet around 2.2 ppm (2H), adjacent to the carbonyl group.

    • Protons on C5: Triplet around 2.4 ppm (2H), adjacent to the carbonyl group.

    • Protons on C2: Multiplet around 1.6 ppm (2H), part of the propyl chain.

    • Protons on C1 (propyl): Triplet around 0.9 ppm (3H), the terminal methyl group of the propyl chain.

    • (Note: Exact chemical shifts and multiplicities may vary based on the solvent and instrument resolution).[11][12]

A common laboratory-scale synthesis involves a two-step process: a Grignard reaction followed by oxidation.[5][13]

  • Step 1: Grignard Reaction to form 2-Methyl-4-heptanol

    • Prepare a Grignard reagent from 1-chloro-2-methylpropane (B167039) and magnesium turnings in anhydrous diethyl ether.

    • Add butanal dropwise to the Grignard reagent solution while cooling in an ice bath to control the exothermic reaction.

    • After the addition is complete, stir the mixture at room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Methyl-4-heptanol.

  • Step 2: Oxidation to this compound

    • Dissolve the crude 2-Methyl-4-heptanol in acetic acid and place it in a cold water bath.[5]

    • Add an aqueous sodium hypochlorite (B82951) (NaOCl) solution dropwise over 30 minutes, maintaining the temperature between 15–25°C.[5]

    • After addition, continue stirring for 1.5 hours at room temperature.[5]

    • Add water and extract the product with dichloromethane.[5]

    • Wash the combined organic layers, dry, and remove the solvent. The resulting crude product can be purified by distillation.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the procurement and use of research-grade this compound.

G cluster_procurement Procurement & Initial Verification cluster_qc Quality Control Analysis cluster_usage Experimental Use select_supplier Select Supplier (e.g., TCI, Sigma) order_product Order this compound (CAS 626-33-5) select_supplier->order_product receive_product Receive Product & CofA order_product->receive_product log_sds Log Safety Data Sheet (SDS) receive_product->log_sds prepare_sample Prepare Sample for Analysis receive_product->prepare_sample gcms_analysis Perform GC-MS Analysis prepare_sample->gcms_analysis nmr_analysis Perform NMR Analysis prepare_sample->nmr_analysis compare_data Compare Data with CofA & Literature Spectra gcms_analysis->compare_data nmr_analysis->compare_data purity_check Purity >99%? compare_data->purity_check proceed Proceed with Experiment purity_check->proceed Yes repurify Consider Repurification (e.g., Distillation) purity_check->repurify No

Caption: Workflow for procurement and quality control of this compound.

G reactant1 1-Chloro-2-methylpropane step1 Grignard Reaction reactant1->step1 reactant2 Magnesium (Mg) reactant2->step1 reactant3 Butanal reactant3->step1 oxidant Sodium Hypochlorite (NaOCl) step2 Oxidation oxidant->step2 grignard Grignard Reagent alcohol 2-Methyl-4-heptanol grignard->alcohol Reaction with Butanal alcohol->step2 ketone This compound (Final Product) step1->grignard step2->ketone

Caption: Simplified two-step synthesis pathway for this compound.

References

Methodological & Application

High-Yield Synthesis of 2-Methyl-4-heptanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield, two-step synthesis of 2-Methyl-4-heptanone, an alarm pheromone found in several ant species.[1][2] The synthesis involves a Grignard reaction to produce the intermediate alcohol, 2-methyl-4-heptanol (B13450), followed by an oxidation step to yield the target ketone. This method is noted for its simplicity and high yield, avoiding common side reactions and purification difficulties encountered in similar syntheses.[1][3]

I. Synthesis Overview

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Grignard Reaction. Isobutylmagnesium chloride is prepared from 1-chloro-2-methylpropane (B167039) and magnesium. This Grignard reagent is then reacted with butanal to form the secondary alcohol, 2-methyl-4-heptanol.[1] The use of a primary alkyl halide (1-chloro-2-methylpropane) is advantageous as it minimizes the occurrence of side reactions often seen with secondary alkyl halides.[1][3]

  • Step 2: Oxidation. The intermediate alcohol, 2-methyl-4-heptanol, is then oxidized to the corresponding ketone, this compound.[1] This protocol details an efficient and simple oxidation using sodium hypochlorite. An alternative method using sodium dichromate is also presented.[1][3]

II. Experimental Data

The following tables summarize the quantitative data for the synthesis protocol.

Table 1: Reactants and Yield for 2-Methyl-4-heptanol Synthesis (Step 1)

ReactantMolecular Weight ( g/mol )Amount (g)Amount (mmol)
1-Chloro-2-methylpropane92.574.8152.0
Magnesium24.311.978
Butanal72.112.4033.3
Product Molecular Weight ( g/mol ) Yield (g) Yield (%)
2-Methyl-4-heptanol130.233.6083

Table 2: Reactants and Yield for this compound Synthesis (Step 2)

ReactantMolecular Weight ( g/mol )Amount (g)Amount (mmol)
2-Methyl-4-heptanol130.232.0015.3
Sodium Hypochlorite (NaOCl)74.44~2.28 (in 14.5 mL of 2.1 M solution)30.45
Product Molecular Weight ( g/mol ) Yield Yield (%)
This compound128.21Not explicitly stated in grams, but highHigh

Table 3: Alternative Oxidation with Sodium Dichromate

ReactantMolecular Weight ( g/mol )Amount (g)Amount (mmol)
2-Methyl-4-heptanol130.232.0015.3
Sodium Dichromate261.973.2~12.2
Sulfuric Acid (conc.)98.08~3.68 (2 mL)~37.5
Product Molecular Weight ( g/mol ) Yield Yield (%)
This compound128.21Not explicitly stated in grams86

III. Experimental Workflow

The logical flow of the synthesis from starting materials to the final product is illustrated below.

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation A 1-Chloro-2-methylpropane D Grignard Reagent (Isobutylmagnesium chloride) A->D Formation B Magnesium B->D Formation C Dry Ether C->D Formation F 2-Methyl-4-heptanol (Intermediate) D->F Addition E Butanal E->F G Sodium Hypochlorite (or Sodium Dichromate) I This compound (Final Product) F->I Oxidation G->I H Acetic Acid H->I

Caption: Workflow for the two-step synthesis of this compound.

IV. Detailed Experimental Protocols

A. Materials and Pre-reaction Preparations

  • All glassware (250 mL three-necked flask, pressure-equalized dropping funnel, condenser) should be dried in an oven at 80°C overnight.[1]

  • The reaction should be performed under a nitrogen atmosphere in a fume hood.[1]

  • Ether: Must be distilled from P₂O₅ before use to ensure it is anhydrous.[1]

  • 1-Chloro-2-methylpropane: Dried over Na₂SO₄ overnight.[1]

  • Butanal: Commercial butanal contains water and must be dried over Na₂SO₄ and then fractionally distilled. The fraction boiling between 75-76°C should be collected and used.[1]

B. Protocol for Step 1: Synthesis of 2-Methyl-4-heptanol (Grignard Reaction)

  • Apparatus Setup: Assemble the dried 250 mL three-necked flask with a condenser (fitted with a CaCl₂ tube), a pressure-equalized dropping funnel (with an N₂ inlet), and a magnetic stir bar.[1]

  • Initiation: Flush the flask with N₂. Add 1.9 g (78 mmol) of activated magnesium turnings and a few crystals of iodine to the flask.[1]

  • Grignard Reagent Formation:

    • Charge the dropping funnel with a solution of 4.81 g (52.0 mmol) of 1-chloro-2-methylpropane in 30 mL of dry ether.[1]

    • Sublime the iodine onto the magnesium using a heating gun.[1]

    • Add the 1-chloro-2-methylpropane solution dropwise at a rate that maintains a gentle reflux. The start of the reaction is indicated by effervescence on the magnesium surface and a color change to gray/brown.[1]

  • Reaction with Butanal:

    • After the Grignard reagent has formed, cool the solution to room temperature.[1]

    • Add a solution of 2.40 g (33.3 mmol) of freshly distilled butanal in 10 mL of anhydrous ether dropwise with stirring.[1]

    • After the addition is complete, reflux the mixture for an additional 20 minutes.[1]

  • Work-up and Isolation:

    • Carefully add 5 mL of water dropwise with efficient stirring to quench the reaction.[1]

    • Subsequently, add 35 mL of 5% aqueous HCl dropwise.[1]

    • Decant the majority of the solution from the remaining magnesium. Wash the magnesium with ether and remove it by gravity filtration.[1]

    • Combine the decanted solution and the filtrate in a separatory funnel and separate the layers.[1]

    • Wash the ether layer with 30 mL of 5% aqueous NaOH and then dry it over Na₂SO₄.[1]

    • Remove the ether using a rotary evaporator to yield 2-methyl-4-heptanol as a colorless liquid. Yield: 3.60 g (83%) .[1]

C. Protocol for Step 2: Synthesis of this compound (Oxidation)

  • Apparatus Setup: In a 100 mL three-necked flask equipped with a dropping funnel, CaCl₂ tube, and magnetic stir bar, dissolve 2.00 g (15.3 mmol) of 2-methyl-4-heptanol in 10 mL of acetic acid.[1]

  • Reaction:

    • Place the flask in a cold water bath.

    • Add 14.5 mL of a 2.1 M aqueous NaOCl solution (2 equivalents) dropwise over 30 minutes, maintaining the temperature between 15–25 °C.[3]

    • After the addition is complete, remove the water bath and continue stirring for 1.5 hours.[1]

  • Work-up and Isolation:

    • The work-up procedure, though not detailed in the source, would typically involve dilution with water, extraction with a suitable organic solvent (e.g., ether), washing the organic layer with a basic solution (e.g., sodium bicarbonate) to remove acetic acid, followed by washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and removal of the solvent by rotary evaporation to yield the final product, this compound.

D. Alternative Oxidation Protocol using Sodium Dichromate

  • Solution Preparation: Prepare an oxidizing solution by dissolving 3.2 g of sodium dichromate in 20 mL of water and adding 2 mL of concentrated sulfuric acid.[1][3]

  • Reaction: Add 2.00 g (15.3 mmol) of 2-methyl-4-heptanol dropwise to the stirred dichromate solution at room temperature.[1][3]

  • Stirring: Continue stirring at room temperature for 1.5 hours.[1][3]

  • Work-up and Isolation:

    • Add ether to the reaction mixture.

    • Wash the ether solution with 1 N aqueous NaOH.[1][3]

    • Separate the organic layer, dry it, and remove the solvent to yield the ketone. Yield: 86% .[1][3]

References

Application Note: Synthesis of 2-Methyl-4-heptanone via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2-Methyl-4-heptanone, an alarm pheromone found in several ant species.[1] The synthesis is a two-step process beginning with the Grignard reaction between an isobutyl Grignard reagent and butanal to form the intermediate alcohol, 2-methyl-4-heptanol (B13450). This is followed by the oxidation of the secondary alcohol to the target ketone, this compound. This method is noted for its simplicity and high yield.[1] This application note includes detailed experimental procedures, a summary of quantitative data, and workflow diagrams to ensure reproducibility for research and development applications.

Overall Reaction Scheme

The synthesis proceeds in two major steps:

G cluster_0 Step 1: Grignard Synthesis of 2-Methyl-4-heptanol cluster_1 Step 2: Oxidation 1-Chloro-2-methylpropane 1-Chloro-2-methylpropane Grignard_Reagent Isobutylmagnesium chloride 1-Chloro-2-methylpropane->Grignard_Reagent 1 Mg_Ether Mg, Dry Ether Butanal Butanal Alkoxide Magnesium alkoxide intermediate Grignard_Reagent->Alkoxide 2 (Nucleophilic Attack) Workup H₂O, H⁺ Alcohol 2-Methyl-4-heptanol Alkoxide->Alcohol 3 Start_Alcohol 2-Methyl-4-heptanol Alcohol->Start_Alcohol plus1 + Oxidant NaOCl, Acetic Acid Ketone This compound Start_Alcohol->Ketone

Caption: Overall two-step reaction scheme for the synthesis.

Experimental Protocols

Part A: Grignard Synthesis of 2-Methyl-4-heptanol

This procedure details the formation of the isobutylmagnesium chloride Grignard reagent and its subsequent reaction with butanal.[1]

Materials:

  • Magnesium (Mg) turnings, activated: 1.9 g (78 mmol)

  • Iodine (I₂): a few crystals

  • 1-Chloro-2-methylpropane: 4.81 g (5.45 mL; 52.0 mmol)

  • Anhydrous Diethyl Ether (P₂O₅ distilled): 40 mL total

  • Butanal (fractionally distilled): 2.40 g (2.94 mL; 33.3 mmol)

  • 5% aqueous Hydrochloric Acid (HCl)

  • 5% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser with CaCl₂ drying tube

  • Pressure-equalizing dropping funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Apparatus Setup: Assemble the dry three-necked flask with the condenser and dropping funnel. Flush the entire apparatus thoroughly with nitrogen gas.

  • Grignard Reagent Preparation:

    • Add the activated magnesium turnings (1.9 g) and a few iodine crystals to the flask.

    • Prepare a solution of 1-chloro-2-methylpropane (4.81 g) in 30 mL of dry ether and add it to the dropping funnel.

    • Sublime the iodine onto the magnesium turnings using a heating gun.

    • Add the 1-chloro-2-methylpropane solution dropwise to the magnesium. The reaction should initiate, indicated by light effervescence and a gray/brown color change. Maintain a gentle reflux by controlling the addition rate.

    • After the addition is complete (approx. 20 min), continue to reflux for an additional 20 minutes using a heating mantle to ensure complete reaction.[1]

  • Reaction with Butanal:

    • Cool the Grignard solution to room temperature.

    • Prepare a solution of freshly distilled butanal (2.40 g) in 10 mL of dry ether.

    • Add the butanal solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, reflux the mixture for another 20 minutes.[1]

  • Work-up and Isolation:

    • Cool the reaction mixture. Carefully add 5 mL of water dropwise with efficient stirring to quench the excess Grignard reagent.

    • Slowly add 35 mL of 5% aqueous HCl to dissolve the magnesium salts.

    • Decant the solution from any remaining magnesium into a separatory funnel. Wash the remaining magnesium with ether and combine it with the decanted solution.

    • Separate the ether layer. Wash the ether layer with 30 mL of 5% aqueous NaOH, and then dry it over anhydrous Na₂SO₄.

    • Remove the ether using a rotary evaporator to yield the product, 2-methyl-4-heptanol, as a colorless liquid.[1]

Part B: Oxidation to this compound

This procedure uses a simple and high-yielding sodium hypochlorite oxidation method.[1]

Materials:

  • 2-Methyl-4-heptanol: 2.00 g (15.3 mmol)

  • Glacial Acetic Acid: 10 mL

  • 2.1 M Sodium Hypochlorite (NaOCl) solution: 14.5 mL

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • 100 mL three-necked flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Cold water bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the 100 mL flask, dissolve 2.00 g of 2-methyl-4-heptanol in 10 mL of acetic acid. Place the flask in a cold water bath.

  • Oxidation:

    • Add 14.5 mL of 2.1 M NaOCl solution dropwise over 30 minutes, maintaining the internal temperature between 15–25 °C.

    • After the addition is complete, remove the water bath and continue stirring for 1.5 hours at room temperature.[1]

  • Work-up and Isolation:

    • Add 50 mL of water to the yellow solution.

    • Extract the mixture twice with 60 mL portions of dichloromethane.

    • Combine the organic extracts and dry them over anhydrous Na₂SO₄.

    • Remove the dichloromethane using a rotary evaporator.

  • Purification: The crude product can be purified by bulb-to-bulb distillation or fractionation under reduced pressure to yield pure this compound as a colorless liquid.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis.

Table 1: Reactant and Product Quantities

Compound Step Molar Mass ( g/mol ) Amount Used Moles Role
1-Chloro-2-methylpropane 1 92.57 4.81 g 0.052 Grignard Precursor
Magnesium 1 24.31 1.9 g 0.078 Reagent
Butanal 1 72.11 2.40 g 0.033 Electrophile
2-Methyl-4-heptanol 1 130.23 3.60 g (Yield) 0.028 Product/Starting Material

| this compound | 2 | 128.21 | 1.78 g (Crude Yield) | 0.014 | Final Product |

Table 2: Yields and Physical Properties

Compound Theoretical Yield Actual Yield Percent Yield Boiling Point Refractive Index (n²⁰/D)
2-Methyl-4-heptanol 4.34 g 3.60 g 83%[1] - -

| this compound | 1.96 g | 1.50 g (distilled) | 77% (after dist.)[1] | 155 °C @ 750 mmHg[1] | 1.4105[1] |

Table 3: Spectroscopic Data for this compound [1]

Spectroscopy Key Peaks / Shifts
IR (neat) 1710 cm⁻¹ (s, C=O), 2950 cm⁻¹ (s, C-H)
¹H NMR (300 MHz, CDCl₃) δ 0.9 (m, 9H), 1.55 (m, 2H), 2.4 (m, 4H), 2.1 (m, 1H) Note: Simplified from source for clarity.

| ¹³C NMR (75 MHz, CDCl₃) | δ 209.9 (C=O), 51.9, 40.1, 24.8, 22.4, 17.5, 13.8 Note: Simplified from source for clarity. |

Visualizations

G cluster_prep Preparation cluster_grignard Step A: Grignard Reaction cluster_oxidation Step B: Oxidation cluster_purification Purification & Analysis prep_glass Dry Glassware (Oven) grignard_setup Assemble Apparatus under N₂ prep_glass->grignard_setup prep_reagents Prepare Anhydrous Solvents & Reagents prep_reagents->grignard_setup grignard_form Form Grignard Reagent (1-chloro-2-methylpropane + Mg in Ether) grignard_setup->grignard_form grignard_react Add Butanal Solution Dropwise grignard_form->grignard_react grignard_reflux Reflux Mixture (20 min) grignard_react->grignard_reflux grignard_workup Quench & Acidic Workup (H₂O, then HCl) grignard_reflux->grignard_workup grignard_isolate Isolate & Dry 2-Methyl-4-heptanol grignard_workup->grignard_isolate ox_setup Dissolve Alcohol in Acetic Acid grignard_isolate->ox_setup ox_react Add NaOCl Dropwise (15-25 °C) ox_setup->ox_react ox_stir Stir at RT (1.5 hours) ox_react->ox_stir ox_workup Aqueous Workup & DCM Extraction ox_stir->ox_workup purify Purify by Distillation (Reduced Pressure) ox_workup->purify analyze Characterize Product (NMR, IR, GC-MS) purify->analyze

Caption: Experimental workflow from preparation to final analysis.

References

Application Notes and Protocols for the Oxidation of 2-Methyl-4-Heptanol to 2-Methyl-4-Heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. 2-Methyl-4-heptanone, a significant ketone, can be synthesized from its corresponding secondary alcohol, 2-methyl-4-heptanol (B13450). This document provides detailed application notes and protocols for this specific oxidation reaction, outlining various established methods. The protocols are designed to be reproducible and scalable for research and development purposes.

The conversion of 2-methyl-4-heptanol to this compound involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached.[1] This process can be accomplished using a variety of oxidizing agents. The choice of oxidant is critical and depends on factors such as the desired yield, reaction conditions, and the presence of other functional groups in the substrate. This document will focus on three widely used and effective methods: Jones Oxidation, Pyridinium Chlorochromate (PCC) Oxidation, and Swern Oxidation.

Chemical Reaction Pathway

The general chemical equation for the oxidation of 2-methyl-4-heptanol to this compound is depicted below.

G cluster_reactants Reactants cluster_products Products 2-Methyl-4-heptanol OxidizingAgent [O] Oxidizing Agent This compound 2-Methyl-4-heptanol->this compound Oxidation ReducedAgent Reduced Byproducts

Caption: Oxidation of 2-methyl-4-heptanol to this compound.

I. Jones Oxidation

The Jones oxidation is a reliable and efficient method for oxidizing secondary alcohols to ketones using a solution of chromium trioxide in aqueous sulfuric acid, known as the Jones reagent.[2][3][4] This powerful oxidizing agent typically provides high yields.[4] A distinct color change from the orange-red of the Cr(VI) reagent to the green of the Cr(III) species provides a visual indication of the reaction's progress.[4]

Quantitative Data
Oxidizing AgentSubstrateProductYield (%)Reference
Sodium Dichromate/H₂SO₄2-Methyl-4-heptanolThis compound86[5]
Experimental Protocol

Materials:

  • 2-methyl-4-heptanol

  • Sodium dichromate (Na₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 1 N Sodium hydroxide (B78521) (NaOH) solution

  • Water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, prepare the Jones reagent by dissolving 3.2 g (0.01 mol) of sodium dichromate in 20 mL of water.

  • Carefully add 2 mL of concentrated sulfuric acid to the sodium dichromate solution while cooling the flask in an ice bath.

  • To this stirred solution, add 2.00 g (0.015 mol) of 2-methyl-4-heptanol dropwise, maintaining the temperature of the reaction mixture at room temperature.[5]

  • After the addition is complete, continue stirring the mixture at room temperature for 1.5 hours.[5] The color of the solution should change from orange to green.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the ethereal solution with 1 N aqueous NaOH solution to remove any unreacted acidic species.[5]

  • Wash the organic layer with brine (saturated NaCl solution) and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by distillation if necessary.

II. Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder oxidizing agent compared to Jones reagent, suitable for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[6][7][8] It is particularly useful when the substrate is sensitive to strong acids. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM).[9]

Quantitative Data

While a specific yield for the PCC oxidation of 2-methyl-4-heptanol was not found in the provided search results, PCC is a well-established reagent for this type of transformation, and a good to excellent yield can be expected.

Experimental Protocol

Materials:

  • 2-methyl-4-heptanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica (B1680970) gel

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Filter funnel with a pad of Celite or silica gel

Procedure:

  • In a dry round-bottom flask under a nitrogen or argon atmosphere, suspend PCC (1.5 equivalents) in anhydrous dichloromethane.

  • To this suspension, add a solution of 2-methyl-4-heptanol (1 equivalent) in anhydrous dichloromethane dropwise with vigorous stirring.

  • Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be purified by column chromatography on silica gel or by distillation.

III. Swern Oxidation

The Swern oxidation is another mild and highly efficient method for converting primary and secondary alcohols to aldehydes and ketones.[10][11] This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534) (NEt₃).[10] A key advantage of the Swern oxidation is that it is performed under mild, non-acidic conditions and at low temperatures, making it suitable for substrates with acid-sensitive functional groups.[10]

Quantitative Data
Experimental Protocol

Materials:

  • 2-methyl-4-heptanol

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (NEt₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Nitrogen or argon atmosphere setup

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.

  • Add anhydrous dichloromethane to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • To the cold DCM, slowly add oxalyl chloride (1.1 equivalents) via syringe.

  • After a few minutes of stirring, add anhydrous DMSO (2.2 equivalents) dropwise via syringe. Stir the mixture for 5-10 minutes at -78 °C.

  • Slowly add a solution of 2-methyl-4-heptanol (1 equivalent) in a small amount of anhydrous DCM to the reaction mixture. Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (5 equivalents) dropwise to the flask. The reaction mixture may become thick.

  • After stirring for a few minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the combined organic layers with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by distillation or column chromatography.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the oxidation of 2-methyl-4-heptanol.

G Start Start: 2-Methyl-4-heptanol Reaction Oxidation Reaction (e.g., Jones, PCC, or Swern) Start->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying of Organic Phase (e.g., with Na₂SO₄) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification (Distillation or Chromatography) SolventRemoval->Purification Product End: this compound Purification->Product

References

Application Note: GC-MS Analysis and Fragmentation Pattern of 2-Methyl-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 2-Methyl-4-heptanone using Gas Chromatography-Mass Spectrometry (GC-MS). It includes a comprehensive description of the experimental workflow, instrument parameters, and an in-depth analysis of the mass spectrometry fragmentation pattern. This guide is intended to assist researchers in identifying and quantifying this compound in various matrices.

Introduction

This compound (C8H16O), also known as isobutyl propyl ketone, is a volatile organic compound with applications as a solvent and as a potential biomarker in metabolomics research.[1][2] Accurate identification and quantification of this compound are crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it an ideal method for the analysis of volatile compounds like this compound. This note details the expected fragmentation pattern and provides a standardized protocol for its analysis.

Experimental Protocol

This section outlines the necessary steps for sample preparation and the instrumental parameters for the GC-MS analysis of this compound.

Sample Preparation

For a standard solution, dissolve this compound in a high-purity volatile solvent such as methanol (B129727) or hexane (B92381) to a final concentration of 1 mg/mL. For complex matrices, a validated extraction method such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary to isolate the analyte of interest.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound and can be adapted based on the specific instrumentation and analytical goals.

Table 1: GC-MS Instrumental Parameters

Parameter Setting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[3][4]
Carrier GasHelium[3]
Flow Rate1.0 mL/min (constant flow)
Injection ModeSplit (Split ratio 50:1)
Injector Temperature250 °C
Oven ProgramInitial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min[4][5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-200
Scan Speed1000 amu/s
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

Experimental Workflow

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Standard Solution Preparation (1 mg/mL in Methanol) prep2 Matrix-Specific Extraction (e.g., SPME, LLE) gc_injection GC Injection prep2->gc_injection gc_separation Chromatographic Separation (HP-5MS Column) gc_injection->gc_separation ms_ionization Electron Ionization (70 eV) gc_separation->ms_ionization ms_detection Mass Detection (m/z 40-200) ms_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_analysis Data Analysis (Peak Integration, Library Search) data_acquisition->data_analysis reporting Reporting data_analysis->reporting Fragmentation of this compound cluster_main cluster_alpha Alpha-Cleavage cluster_mclafferty McLafferty Rearrangement mol [CH3CH2CH2COCH2CH(CH3)2]+• m/z = 128 (Molecular Ion) alpha1 [CH3CH2CH2CO]+ m/z = 71 mol->alpha1 - •CH2CH(CH3)2 alpha2 [COCH2CH(CH3)2]+ m/z = 85 mol->alpha2 - •CH2CH2CH3 mclafferty [CH3C(OH)=CH2]+• m/z = 58 (Incorrect) [CH3CH=C(OH)CH3]+• m/z = 86 (Correct) mol->mclafferty - CH2=CHCH3

References

Application Note: Interpreting the Infrared (IR) Spectrum of 2-Methyl-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique molecular fingerprint. This application note provides a detailed guide to interpreting the IR spectrum of 2-Methyl-4-heptanone, a saturated aliphatic ketone. The characteristic absorption bands for the carbonyl group and various carbon-hydrogen bonds will be discussed.

Data Presentation: Characteristic IR Absorption Bands for this compound

The following table summarizes the key absorption bands observed in the IR spectrum of this compound. The presence of a strong absorption band around 1715 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group in a saturated ketone.[1][2] The spectrum also displays characteristic C-H stretching and bending vibrations.

Frequency Range (cm⁻¹)IntensityAssignmentVibrational Mode
~ 2960 - 2870StrongC-H (alkane)Stretching
~ 1715Strong, SharpC=O (ketone)Stretching
~ 1465MediumC-H (CH₂ and CH₃)Bending (Scissoring/Asymmetric)
~ 1370MediumC-H (CH₃)Bending (Symmetric)

Experimental Protocol: Acquisition of the IR Spectrum of this compound

This protocol outlines the procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a neat liquid sample, such as this compound.

Materials:

  • This compound sample

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Pipette or dropper

  • Lens tissue

  • Appropriate solvent for cleaning (e.g., hexane (B92381) or isopropanol)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.[3]

  • Background Spectrum Acquisition:

    • Clean the salt plates thoroughly with a suitable solvent and lens tissue. Handle the plates by their edges to avoid transferring moisture and oils.

    • Place the clean, dry salt plates in the sample holder within the spectrometer's sample compartment.

    • Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

  • Sample Preparation:

    • Place a single drop of this compound onto the center of one of the salt plates.[3]

    • Carefully place the second salt plate on top of the first, creating a thin liquid film of the sample between the plates. Ensure there are no air bubbles trapped in the film.

  • Sample Spectrum Acquisition:

    • Place the prepared salt plate assembly into the sample holder in the spectrometer.

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[3] The data is usually collected over a range of 4000-400 cm⁻¹.[3]

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify and label the characteristic absorption peaks in the spectrum.

    • Correlate the observed peaks with the known functional groups of this compound using the data presented in the table above and standard IR correlation charts.

  • Cleaning:

    • After analysis, carefully separate the salt plates.

    • Clean the plates thoroughly with a suitable solvent and lens tissue.

    • Store the clean, dry plates in a desiccator to protect them from moisture.

Mandatory Visualization: Logical Workflow for IR Spectrum Interpretation

The following diagram illustrates the logical workflow for interpreting the IR spectrum of an unknown compound, with this compound as an example.

IR_Interpretation_Workflow cluster_0 Initial Analysis cluster_3 Conclusion A Obtain IR Spectrum B Identify Strongest Peaks A->B C Look for C=O Stretch (~1715 cm⁻¹) B->C D Observe C-H Stretches (~2960-2870 cm⁻¹) C->D Presence Confirms Ketone E Check for Absence of O-H, N-H, C≡C, C≡N D->E F Identify C-H Bending (~1465 cm⁻¹, ~1370 cm⁻¹) E->F G Analyze Complex Vibrations for Structural Confirmation F->G H Propose Structure: this compound G->H I Confirm with Other Spectroscopic Data (NMR, MS) H->I

Caption: Workflow for the interpretation of the IR spectrum of this compound.

References

Application Notes and Protocols for 2-Methyl-4-heptanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-heptanone, also known as isobutyl propyl ketone, is a ketone that finds applications as a solvent in various industrial settings and as a flavoring agent. While its use as a solvent in industrial formulations for paints, coatings, and varnishes is noted due to its effective dissolving properties, its application as a solvent for organic synthesis in a research and development context is not extensively documented in publicly available literature.[1] This document provides a summary of the known properties of this compound, its industrial applications, and a detailed protocol for its synthesis. In the absence of specific protocols for its use as a reaction solvent in organic synthesis, a general overview of the properties of ketones as solvents is provided for context.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₈H₁₆O[2]
Molecular Weight 128.21 g/mol [2]
CAS Number 626-33-5[2]
Boiling Point 155 °C[2]
Appearance Colorless liquid
Synonyms Isobutyl propyl ketone, 2-Methylheptan-4-one[2]

Applications in Organic Synthesis

Currently, there is limited specific information and no established protocols for the use of this compound as a primary solvent in organic synthesis for research and drug development. Its effectiveness as a solvent in these applications is still an area that requires further research.[1]

General Considerations for Ketones as Solvents

Ketones are a class of organic compounds that are widely used as industrial solvents.[3] Their utility as solvents stems from their ability to dissolve a wide range of organic compounds.

  • Polarity : Ketones are polar aprotic solvents. Their polarity allows them to dissolve many polar reactants and reagents.

  • Reactivity : While generally stable, the carbonyl group in ketones can undergo reactions under certain conditions, such as with strong bases or nucleophiles. This is a critical consideration when selecting a ketone as a solvent for a particular reaction.

  • Boiling Point : Higher boiling ketones, like this compound (155 °C), can be advantageous for reactions requiring elevated temperatures.

Commonly used ketone solvents in organic synthesis include acetone (B3395972) and methyl ethyl ketone (MEK). These are often used in nucleophilic substitution reactions, where their polar aprotic nature can accelerate the rate of Sₙ2 reactions.

Experimental Protocols: Synthesis of this compound

For researchers interested in obtaining this compound, a well-documented two-step synthesis involving a Grignard reaction followed by oxidation of the resulting secondary alcohol is available.[4]

Step 1: Synthesis of 2-Methyl-4-heptanol (B13450) via Grignard Reaction

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Activate magnesium turnings (1.9 g, 78 mmol) with a crystal of iodine in a dry three-necked flask under a nitrogen atmosphere.[4]

  • Prepare a solution of 1-chloro-2-methylpropane (4.81 g, 52.0 mmol) in 30 mL of dry diethyl ether and add it to the dropping funnel.[4]

  • Add the 1-chloro-2-methylpropane solution dropwise to the magnesium turnings to initiate the Grignard reaction, maintaining a gentle reflux.[4]

  • After the formation of the Grignard reagent is complete, cool the reaction mixture.

  • Add a solution of butanal (2.38 g, 33 mmol) in dry diethyl ether dropwise to the Grignard reagent at a controlled temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for a specified time to ensure complete reaction.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 2-methyl-4-heptanol.

Step 2: Oxidation of 2-Methyl-4-heptanol to this compound

Two alternative oxidation methods are presented below.

Materials:

  • 2-Methyl-4-heptanol (from Step 1)

  • Acetic acid

  • Aqueous sodium hypochlorite (B82951) solution (commercial bleach, 2.1 M)[4]

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • 5% Sodium bisulfite solution

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 2.00 g (15.3 mmol) of 2-methyl-4-heptanol in 10 mL of acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer, and place it in a cold water bath.[4]

  • Add 14.5 mL of a 2.1 M aqueous sodium hypochlorite solution dropwise over 30 minutes, maintaining the temperature between 15-25 °C.[4]

  • After the addition, remove the water bath and continue stirring for 1.5 hours.[4]

  • Add 50 mL of water to the reaction mixture and extract twice with 60 mL of dichloromethane.[4]

  • Combine the organic layers and wash them twice with a saturated sodium bicarbonate solution and then twice with a 5% sodium bisulfite solution.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane by rotary evaporation to yield this compound.[4] The reported yield is 91%.[4]

Materials:

  • 2-Methyl-4-heptanol (from Step 1)

  • Sodium dichromate

  • Concentrated sulfuric acid

  • Water

  • Diethyl ether

  • 1 N aqueous sodium hydroxide (B78521) solution

Equipment:

  • Reaction flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Prepare a solution of 3.2 g (0.01 mol) of sodium dichromate and 2 mL of concentrated sulfuric acid in 20 mL of water.[4]

  • Add 2.00 g (0.015 mol) of 2-methyl-4-heptanol dropwise to the dichromate solution.[4]

  • Stir the mixture at room temperature for 1.5 hours.[4]

  • Work up the reaction by adding diethyl ether and washing the etheral solution with 1 N aqueous sodium hydroxide.[4]

  • Separate the organic layer, dry it, and remove the solvent to obtain this compound. The reported yield is 86%.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation 1_Chloro_2_methylpropane 1-Chloro-2-methylpropane Grignard_Reagent Grignard Reagent 1_Chloro_2_methylpropane->Grignard_Reagent + Mg/ether Mg Mg, dry ether Butanal Butanal 2_Methyl_4_heptanol 2-Methyl-4-heptanol Grignard_Reagent->2_Methyl_4_heptanol + Butanal 2_Methyl_4_heptanone This compound 2_Methyl_4_heptanol->2_Methyl_4_heptanone Oxidation Oxidizing_Agent NaOCl / Acetic Acid or Na2Cr2O7 / H2SO4

Caption: Two-step synthesis of this compound.

Safety and Handling

This compound is a flammable liquid and vapor. Handle with care in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

References

Application Notes and Protocols: 2-Methyl-4-heptanone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-heptanone, a ketone with the chemical formula C8H16O, serves as a versatile building block in organic synthesis. While it is recognized as an alarm pheromone in certain ant species, its utility extends to the synthesis of valuable pharmaceutical intermediates. The carbonyl group and the branched alkyl chain of this compound offer strategic points for molecular modification, enabling the construction of more complex molecules with potential therapeutic applications. This document provides detailed application notes and protocols for the use of this compound in the synthesis of chiral amine intermediates, with a particular focus on their potential as precursors for anticonvulsant agents.

Application: Synthesis of Chiral 2-Methyl-4-heptylamine as a Pharmaceutical Intermediate

A key application of this compound in pharmaceutical intermediate synthesis is its conversion to the corresponding chiral amine, 2-methyl-4-heptylamine. Chiral amines are critical components in a vast array of pharmaceuticals, influencing their efficacy and safety. The reductive amination of this compound provides a direct route to this valuable intermediate, which can then be further elaborated to target specific therapeutic agents, including potential anticonvulsants.

Logical Workflow for Synthesis

The overall synthetic strategy involves a two-step process starting from commercially available precursors to obtain this compound, followed by its conversion to the target chiral amine.

SynthesisWorkflow cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of 2-Methyl-4-heptylamine A 1-Chloro-2-methylpropane (B167039) D Grignard Reaction A->D B Butanal B->D C Magnesium C->D E 2-Methyl-4-heptanol (B13450) D->E F Oxidation E->F G This compound F->G H This compound K Reductive Amination H->K I Ammonia/Amine Source I->K J Reducing Agent J->K L 2-Methyl-4-heptylamine K->L

Caption: Synthetic workflow from starting materials to the pharmaceutical intermediate 2-Methyl-4-heptylamine.

Data Presentation

Table 1: Synthesis of this compound
StepReaction TypeKey ReagentsProductYield (%)Reference
1Grignard Reaction1-Chloro-2-methylpropane, Butanal, Mg2-Methyl-4-heptanol83[1]
2Oxidation2-Methyl-4-heptanol, NaOCl, Acetic AcidThis compoundHigh[1]
Table 2: Proposed Reductive Amination of this compound
Reaction TypeAmine SourceReducing AgentProductPotential ApplicationReference
Reductive AminationAmmoniaSodium Borohydride (B1222165) (NaBH4)2-Methyl-4-heptylamineAnticonvulsant Intermediate[2]
Reductive AminationAmmoniaH2, Raney Nickel2-Methyl-4-heptylamineAnticonvulsant Intermediate[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the literature and describes a reliable two-step synthesis.[1]

Step 1: Grignard Synthesis of 2-Methyl-4-heptanol

  • Apparatus Setup: A dry, three-necked flask is fitted with a dropping funnel, a reflux condenser with a CaCl2 tube, and a magnetic stirrer. The system is flushed with nitrogen.

  • Grignard Reagent Preparation:

    • Activate 1.9 g (78 mmol) of magnesium turnings with a crystal of iodine in the flask.

    • Prepare a solution of 4.81 g (52.0 mmol) of 1-chloro-2-methylpropane in 30 mL of dry diethyl ether and add it to the dropping funnel.

    • Add the 1-chloro-2-methylpropane solution dropwise to the magnesium at a rate that maintains a gentle reflux.

  • Reaction with Butanal:

    • After the Grignard reagent formation is complete, cool the flask in an ice bath.

    • Add a solution of 3.0 g (41.6 mmol) of freshly distilled butanal in 20 mL of dry diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add 35 mL of 5% aqueous HCl.

    • Separate the ether layer, wash it with 30 mL of 5% aqueous NaOH, and then with water.

    • Dry the ether layer over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation to yield 2-methyl-4-heptanol.

Step 2: Oxidation to this compound

  • Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2.00 g (15.3 mmol) of 2-methyl-4-heptanol in 10 mL of acetic acid. Place the flask in a cold water bath.

  • Oxidation:

    • Add 14.5 mL of a 2.1 M aqueous NaOCl solution (sodium hypochlorite) dropwise over 30 minutes, maintaining the temperature between 15-25 °C.

    • After the addition, remove the water bath and continue stirring for 1.5 hours.

  • Work-up:

    • Add 50 mL of water to the reaction mixture.

    • Extract the product twice with 60 mL of dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield this compound.

Protocol 2: Proposed Reductive Amination of this compound to 2-Methyl-4-heptylamine

This proposed protocol is based on general procedures for reductive amination of ketones.[2]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol (B129727).

  • Imine Formation: Add ammonium (B1175870) acetate (B1210297) (10 equivalents) to the solution and stir at room temperature for 1-2 hours to form the intermediate imine.

  • Reduction:

    • Cool the mixture in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) in portions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Make the aqueous solution basic by adding 2M NaOH.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methyl-4-heptylamine.

  • Purification: The crude product can be purified by distillation or column chromatography.

Signaling Pathways and Logical Relationships

Diagram: Reductive Amination Mechanism

The conversion of this compound to 2-Methyl-4-heptylamine proceeds via a reductive amination mechanism.

ReductiveAmination Ketone This compound (C8H16O) Imine Intermediate Imine Ketone->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Amine 2-Methyl-4-heptylamine (C8H19N) Imine->Amine + [H] ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Amine

Caption: Mechanism of reductive amination of this compound.

Diagram: Potential Role in Anticonvulsant Drug Scaffolds

The synthesized 2-methyl-4-heptylamine can serve as a key building block for novel anticonvulsant drugs. Its structure can be incorporated into various pharmacophores known to exhibit anticonvulsant activity.

AnticonvulsantScaffold Amine 2-Methyl-4-heptylamine Modification Chemical Modification (e.g., Acylation, Alkylation) Amine->Modification Pharmacophore Anticonvulsant Pharmacophore (e.g., Amide, Urea, Sulfonamide) Modification->Pharmacophore Target Potential Anticonvulsant Drug Candidate Pharmacophore->Target

Caption: Proposed integration of 2-methyl-4-heptylamine into anticonvulsant drug scaffolds.

Conclusion

This compound is an accessible and useful starting material for the synthesis of chiral pharmaceutical intermediates. The protocols provided herein for its synthesis and subsequent reductive amination to 2-methyl-4-heptylamine offer a clear pathway for researchers to access this valuable building block. The potential for derivatizing this amine to create novel anticonvulsant candidates highlights the importance of exploring simple, readily available ketones in drug discovery and development. Further investigation into the structure-activity relationships of 2-methyl-4-heptylamine derivatives is warranted to fully exploit their therapeutic potential.

References

Application Note: Quantification of 2-Methyl-4-heptanone in Food Samples by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-heptanone, an aliphatic ketone, is a volatile organic compound (VOC) that can contribute to the overall flavor and aroma profile of various food products. Its presence can be indicative of lipid oxidation or microbial activity, making its quantification crucial for quality control, shelf-life studies, and flavor development in the food industry. This application note provides a detailed protocol for the quantification of this compound in food matrices, particularly meat products, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive, solvent-free, and requires minimal sample preparation, making it an ideal technique for analyzing volatile compounds in complex food samples.[1][2][3]

While this compound has been detected in various foods such as chicken and pork, published quantitative data on its concentration is scarce.[4][5] This protocol, therefore, establishes a robust methodology for researchers to generate such valuable quantitative data.

Experimental Protocols

This protocol is based on established methods for the analysis of volatile compounds in food matrices.[1][6][7]

1. Materials and Reagents

  • Analytical Standard: this compound (≥99% purity)

  • Internal Standard (IS): 2-Methyl-3-heptanone or other suitable non-native volatile ketone.

  • Solvents: Methanol (B129727) (HPLC grade) for standard preparation.

  • Salt: Sodium chloride (NaCl), analytical grade, pre-baked at 450°C for 4 hours to remove volatile contaminants.

  • SPME Fiber: Divinylbenzene/Carboxen™/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended for its broad applicability to volatile and semi-volatile compounds.[1][3][8]

  • Vials: 20 mL headspace vials with PTFE/silicone septa and magnetic screw caps.

  • Deionized Water: High-purity, deionized water.

2. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME autosampler or manual fiber holder

  • Analytical balance

  • Homogenizer or food processor

  • Vortex mixer

  • Thermostatic water bath or heating block

3. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Spiking Solution: Prepare a solution containing a known concentration of both this compound and the internal standard in methanol for recovery experiments.

4. Sample Preparation

  • Homogenize a representative portion of the food sample (e.g., meat, cheese) to ensure uniformity.

  • Accurately weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

  • Add 1-2 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.[1][6]

  • Add a known amount of the internal standard stock solution to each sample.

  • Add 5 mL of deionized water to the vial and vortex for 30 seconds.

  • Immediately seal the vial with the screw cap.

5. HS-SPME Procedure

  • Place the sealed vial in a thermostatic water bath or heating block.

  • Incubation/Equilibration: Incubate the sample at a controlled temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to allow the volatile compounds to partition into the headspace.[1]

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for a specific time (e.g., 30-60 minutes) at the same temperature as the incubation.[1]

  • Desorption: After extraction, immediately transfer the fiber to the GC injector port for thermal desorption of the analytes. A desorption temperature of 250°C for 2-5 minutes is typically sufficient.[1]

6. GC-MS Analysis

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable for separating a wide range of volatile compounds.[8]

  • Injector: Operate in splitless mode to maximize the transfer of analytes to the column.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/minute.

    • Ramp: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/minute.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.

Data Presentation

Due to the limited availability of published quantitative data for this compound in food samples, the following table presents hypothetical data to illustrate how results can be structured for clear comparison. Researchers using this protocol can populate this table with their own experimental findings.

Food SampleMatrixMean Concentration (ng/g) ± SD (n=3)Method Detection Limit (MDL) (ng/g)Method Quantitation Limit (MQL) (ng/g)Recovery (%)
Chicken Breast (Raw)Poultry15.2 ± 1.80.51.595
Pork Loin (Cooked)Pork28.7 ± 3.10.51.598
Beef Steak (Grilled)Beef45.1 ± 4.50.51.592
Cheddar CheeseDairy8.9 ± 0.90.31.0102

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the quantification of this compound and a conceptual representation of its potential formation through lipid oxidation.

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Food Sample homogenize Homogenization sample->homogenize weigh Weighing homogenize->weigh add_is_salt Addition of Internal Standard & NaCl weigh->add_is_salt seal Vial Sealing add_is_salt->seal incubate Incubation & Equilibration seal->incubate extract Headspace Extraction incubate->extract desorb Thermal Desorption extract->desorb separate GC Separation desorb->separate detect MS Detection separate->detect identify Compound Identification detect->identify quantify Quantification identify->quantify report Reporting quantify->report

Experimental workflow for this compound quantification.

lipid_oxidation_pathway cluster_pathway Conceptual Pathway of Ketone Formation pufa Polyunsaturated Fatty Acids oxidation Autoxidation / Enzymatic Oxidation pufa->oxidation hydroperoxides Lipid Hydroperoxides oxidation->hydroperoxides scission Scission hydroperoxides->scission aldehydes Aldehydes scission->aldehydes ketones This compound & Other Ketones scission->ketones

Formation of ketones from lipid oxidation.

References

Application Notes and Protocols for Testing Ant Pheromone Response to 2-Methyl-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setups for testing ant pheromone responses to 2-Methyl-4-heptanone. This compound is a known alarm pheromone in certain ant species, eliciting a range of behaviors from attraction and alertness to aggression and repulsion depending on its concentration.[1][2] Understanding these responses is crucial for research in chemical ecology, neuroethology, and the development of novel pest management strategies.

Data Presentation: Quantitative Behavioral Responses

The following table summarizes quantitative data on the behavioral responses of Atta texana (Texas leafcutter ant) to 4-Methyl-3-heptanone, a structurally similar and well-studied ant alarm pheromone. While specific quantitative data for this compound is less prevalent in the provided search results, the data for its isomer serves as a valuable reference point for designing experiments and interpreting results.[3]

Ant SpeciesPheromoneConcentrationBehavioral Response
Atta texana4-Methyl-3-heptanone5.7 x 10⁻¹³ g/cm³ (2.7 x 10⁷ molecules/cm³)Detection and Attraction[3]
Atta texana4-Methyl-3-heptanone5.7 x 10⁻¹² g/cm³ (2.7 x 10⁸ molecules/cm³)Alarm[3]
Pogonomyrmex badius4-Methyl-3-heptanoneNot specifiedAlarm, increased locomotion, circling, mandible opening[4]
Ooceraea biroi4-Methyl-3-heptanoneLow concentrationsUnsettled, attracted to the source[4][5]
Ooceraea biroi4-Methyl-3-heptanoneHigh concentrationsRepulsed from the source[4][5]

Experimental Protocols

Detailed methodologies for two key experiments, the Y-Tube Olfactometer Assay and Electroantennography (EAG), are provided below. These protocols are designed to be adaptable to various ant species and laboratory conditions.

Protocol 1: Y-Tube Olfactometer Assay for Behavioral Response

This assay is a standard method for studying insect olfactory responses and determining preference or aversion to a specific odorant.

Objective: To determine the behavioral response (attraction, repulsion, or no preference) of ants to this compound.

Materials:

  • Y-tube olfactometer (glass)

  • Air pump or compressed air source

  • Flow meters

  • Activated charcoal and distilled water for air purification

  • Teflon tubing

  • Odor chambers

  • Filter paper

  • This compound

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Ant colony or collected worker ants of a single species

  • Stopwatch

  • Video recording equipment (optional, for detailed behavioral analysis)

Procedure:

  • Preparation of Solutions: Prepare a serial dilution of this compound in the chosen solvent. A solvent control (solvent only) is essential.

  • Setup of Olfactometer:

    • Thoroughly clean the Y-tube olfactometer with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.

    • Connect the air source to the purification system (activated charcoal and distilled water) and then to the two arms of the Y-tube via flow meters and Teflon tubing. Ensure a constant and equal airflow through both arms.

    • Position the olfactometer on a white surface with uniform lighting to avoid visual biases.[6]

  • Odor Application:

    • Pipette a specific volume (e.g., 10 µL) of the this compound solution onto a piece of filter paper and place it in one of the odor chambers connected to one arm of the Y-tube.[7]

    • In the other odor chamber, place a filter paper with the same volume of the solvent control.

  • Ant Introduction:

    • Select an individual worker ant and release it at the base of the Y-tube's main arm.

  • Data Collection:

    • Observe the ant's movement and record which arm it enters first (defined as the ant moving a certain distance past the Y-junction).

    • Allow a set amount of time (e.g., 2-5 minutes) for the ant to make a choice.[6] If no choice is made within this period, it is recorded as "no choice."

    • After each trial, clean the olfactometer thoroughly.

    • To avoid positional bias, alternate the arm containing the test odor between trials.[6]

  • Replication: Repeat the experiment with a sufficient number of individual ants (e.g., 20-30) for each concentration of this compound.

Data Analysis: Use a Chi-square test or a binomial test to determine if the number of ants choosing the arm with this compound is significantly different from the number choosing the control arm.

Protocol 2: Electroantennography (EAG) for Olfactory Receptor Response

EAG is a technique used to measure the electrical output of an insect's antenna in response to an odor, providing a direct measure of olfactory receptor neuron activity.[8][9]

Objective: To determine if the antennae of a specific ant species can detect this compound and to quantify the dose-dependent response.

Materials:

  • Intact ant or excised antenna

  • Micromanipulators

  • Microscope

  • Glass capillary electrodes

  • Saline solution (e.g., Ringer's solution)

  • Silver wires (to be chloridized)

  • Amplifier

  • Data acquisition system (computer with appropriate software)

  • Air stimulus controller for delivering odor puffs

  • Purified and humidified air stream

  • This compound and solvent

  • Filter paper and Pasteur pipettes for odor delivery

Procedure:

  • Electrode Preparation:

    • Pull glass capillaries to a fine point using a micropipette puller.

    • Fill the capillaries with saline solution.

    • Chloridize silver wires by immersing them in bleach until they turn a dark, matte gray.[10] Insert the chloridized wires into the saline-filled capillaries.

  • Antenna Preparation:

    • Anesthetize an ant by cooling it on ice.

    • Excise an antenna at the base or use the whole insect.

    • Mount the ant's head or the excised antenna in a holder (e.g., with wax or on a sticky surface).

  • Electrode Placement:

    • Under a microscope, carefully insert the tip of the recording electrode into the distal end of the antenna.

    • Insert the reference electrode into the base of the antenna or the head capsule.[9]

  • Odor Delivery Setup:

    • Create an odor cartridge by placing a small piece of filter paper treated with a known concentration of this compound into a Pasteur pipette.

    • Position the outlet of the odor delivery tube close to the antenna, ensuring it is bathed in a constant stream of purified, humidified air.

  • Recording the EAG Response:

    • Allow the antennal preparation to stabilize, observing the baseline electrical activity.

    • Deliver a short puff of air (e.g., 0.5 seconds) carrying the this compound vapor through the constant air stream and over the antenna.

    • Record the resulting depolarization of the antenna (the EAG signal).

    • Present a range of concentrations of this compound, as well as a solvent control, in a randomized order. Allow sufficient time between stimuli for the antenna to return to its baseline state.

  • Data Analysis:

    • Measure the amplitude of the EAG response (in millivolts) for each stimulus.

    • Normalize the responses by subtracting the response to the solvent control.

    • Generate a dose-response curve by plotting the EAG amplitude against the logarithm of the this compound concentration.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Y_Tube_Olfactometer_Workflow cluster_setup Setup cluster_assay Assay cluster_data Data Collection AirSource Air Source Purification Air Purification (Charcoal + Water) AirSource->Purification FlowMeters Flow Meters Purification->FlowMeters OdorChamber1 Odor Chamber 1 (Pheromone) FlowMeters->OdorChamber1 OdorChamber2 Odor Chamber 2 (Control) FlowMeters->OdorChamber2 YTube Y-Tube Olfactometer OdorChamber1->YTube Arm 1 OdorChamber2->YTube Arm 2 Observation Observe Choice YTube->Observation AntRelease Ant Release Point AntRelease->YTube Recording Record Data (Choice, Latency) Observation->Recording

Caption: Workflow for the Y-Tube Olfactometer Assay.

EAG_Workflow cluster_preparation Preparation cluster_recording Recording Setup cluster_data_acquisition Data Acquisition AntennaPrep Antenna Preparation (Excise or Whole Ant) Mounting Mount Antenna AntennaPrep->Mounting ElectrodePrep Electrode Preparation (Glass Capillaries + Saline) ElectrodePlacement Place Electrodes (Recording & Reference) ElectrodePrep->ElectrodePlacement Mounting->ElectrodePlacement Amplifier Amplifier ElectrodePlacement->Amplifier OdorDelivery Odor Delivery System (Pheromone Cartridge) OdorDelivery->Mounting Odor Puff DataAcquisitionSystem Data Acquisition (Computer) Amplifier->DataAcquisitionSystem EAG_Response Record EAG Response DataAcquisitionSystem->EAG_Response

Caption: Workflow for the Electroantennography (EAG) Assay.

References

Application Notes and Protocols: 2-Methyl-4-heptanone in Flavor and Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-heptanone (CAS No. 626-33-5) is a ketone that has been noted for its potential, albeit debated, use in the flavor and fragrance industry.[1][2] This document provides a detailed overview of its characteristics, application notes based on available data, and comprehensive experimental protocols for its evaluation in flavor and fragrance formulations. Ketones, as a class of organic compounds, are integral to creating a wide array of scents, from sweet and fruity to creamy and green, making them valuable ingredients in perfumery.[3]

While some sources suggest this compound contributes to specific aromatic profiles with green and herbaceous notes, others recommend against its use in flavor and fragrance applications.[1][2] This discrepancy highlights the need for thorough evaluation by researchers and formulators. This document aims to provide the necessary framework for such evaluations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 626-33-5[3]
Molecular Formula C₈H₁₆O[3]
Molecular Weight 128.21 g/mol [3]
Appearance Colorless to pale yellow clear liquid (est.)
Boiling Point 155.00 °C @ 760.00 mm Hg
Solubility Soluble in alcohol; water solubility 1371 mg/L @ 25 °C (est.)[1]

Organoleptic Properties

The sensory profile of this compound is not extensively documented with quantitative data. However, qualitative descriptions are available.

AttributeDescriptionReference
Odor Green, Herbaceous[2]
Flavor Not explicitly described in available literature.
Odor/Taste Threshold Data not available in the reviewed literature.

It is important to note the existence of a structurally related compound, 2-mercapto-5-methyl-4-heptanone, which possesses a distinct fruity and nutty aroma with a hazelnut character.[4][5] Care must be taken not to confuse the organoleptic properties of these two different molecules.

Application Notes

Due to the limited and sometimes conflicting information, the following application notes are intended as a guide for research and development.

Flavor Applications

Given the "not for flavor use" recommendation from some sources, extensive sensory and safety evaluation is required.[1] If deemed suitable, its green and herbaceous notes could potentially be used to:

  • Enhance herbal and vegetative profiles: In savory applications, it could add a fresh, green note to sauces, dressings, and snack seasonings.

  • Modify fruit flavors: The green character might be used to create a more natural, "unripe" nuance in certain fruit flavor compositions.

Fragrance Applications

Similarly, the "not for fragrance use" recommendation necessitates careful evaluation.[1] If its aromatic profile is found to be desirable and safe for topical applications, it could be explored in:

  • Fresh and green fragrances: To impart a natural, leafy, or grassy note in perfumes, colognes, and personal care products.

  • Floral compositions: To add a green, stem-like nuance to floral fragrances, enhancing their complexity and naturalness.

Experimental Protocols

The following protocols are designed to provide a systematic approach to evaluating the potential of this compound in flavor and fragrance formulations.

Protocol 1: Sensory Evaluation of this compound

Objective: To determine the organoleptic profile and detection thresholds of this compound.

Methodologies:

  • Odor and Flavor Profile Description:

    • A panel of trained sensory analysts should be used to describe the odor and flavor characteristics of this compound at various concentrations in different media (e.g., water, oil, ethanol).

    • Standardized sensory evaluation techniques should be employed to ensure consistency and reliability of the results.[6]

  • Determination of Odor and Taste Thresholds:

    • The detection and recognition thresholds in relevant media (e.g., water for flavor, air for fragrance) should be determined using a standardized method such as the ASTM E679 (Ascending Method of Limits).

  • Gas Chromatography-Olfactometry (GC-O):

    • GC-O analysis can be used to identify the specific odor-active regions of the this compound molecule as it elutes from the GC column. This technique combines instrumental analysis with human sensory perception.[7]

GCO_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Sample This compound in solvent GC GC Separation Sample->GC Injection MS Mass Spectrometry (Identification) GC->MS Effluent Split O Olfactometry Port (Human Assessor) GC->O Effluent Split Data Correlate MS Data with Odor Descriptors MS->Data O->Data

GC-O Experimental Workflow
Protocol 2: Stability Testing of this compound in a Fragrance Formulation

Objective: To evaluate the stability of this compound in a representative cosmetic base (e.g., an oil-in-water emulsion).

Methodologies:

  • Sample Preparation:

    • Prepare a control emulsion without this compound.

    • Prepare a test emulsion with a specified concentration of this compound (e.g., 0.1% w/w).

    • Package samples in appropriate containers (e.g., glass jars).

  • Accelerated Stability Testing:

    • Store samples under various stress conditions to predict long-term stability.[8][9][10][11]

      • Elevated Temperature: 40°C and 50°C for a period of 1, 2, and 3 months.

      • Freeze-Thaw Cycles: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.

      • Light Exposure: Exposure to UV light in a light box or natural sunlight.

  • Evaluation:

    • At each time point, evaluate the samples for changes in:

      • Physical Properties: Color, clarity, viscosity, and phase separation.

      • Chemical Properties: pH and concentration of this compound (using GC-MS).

      • Organoleptic Properties: Odor profile, as assessed by a trained sensory panel.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_eval Evaluation at Time Points Prep Prepare Control and Test Emulsions Temp Elevated Temp. Prep->Temp FT Freeze-Thaw Prep->FT Light Light Exposure Prep->Light RT Room Temp. (Control) Prep->RT Eval Physical, Chemical, and Sensory Analysis Temp->Eval FT->Eval Light->Eval RT->Eval

References

Application Notes and Protocols for the Analysis of 2-Methyl-4-heptanone in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the sample preparation and subsequent analysis of 2-Methyl-4-heptanone, a volatile organic compound, in biological matrices such as plasma, serum, and urine. The protocols outlined below are designed to ensure high sensitivity, accuracy, and reproducibility for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound, also known as isobutyl propyl ketone, is a ketone that may be present in biological samples as a metabolite or a biomarker. Accurate quantification of this volatile compound requires robust sample preparation techniques to isolate it from complex biological matrices and pre-concentrate it for instrumental analysis. This application note details three common and effective sample preparation methods: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), Solid-Phase Microextraction (SPME) coupled with GC-MS, and Liquid-Liquid Extraction (LLE) followed by GC-MS analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The primary analytical technique for the determination of this compound is GC-MS. The mass spectrometer can be operated in full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

Mass Spectrometry Parameters for this compound:

ParameterDescription
Molecular Formula C8H16O[1]
Molecular Weight 128.21 g/mol [1][2]
Key Mass Fragments (m/z) 57, 85, 41, 58, 29[2]
Quantifier Ion m/z 57
Qualifier Ions m/z 85, 41

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a solvent-free technique ideal for the analysis of volatile compounds in complex matrices. It involves heating the sample in a sealed vial to allow volatile analytes to partition into the headspace, which is then injected into the GC-MS system.

Experimental Workflow

HS-GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., 1 mL Plasma/Urine) Vial Transfer to 10 mL Headspace Vial Sample->Vial InternalStandard Add Internal Standard (e.g., 4-Heptanone-d5) Vial->InternalStandard Salt Add Saturated NaCl Solution (optional, to enhance partitioning) InternalStandard->Salt Seal Seal Vial Salt->Seal Incubate Incubate at 60-80°C for 15-30 min Seal->Incubate Inject Inject Headspace into GC-MS Incubate->Inject Analyze GC-MS Analysis Inject->Analyze Data Data Acquisition and Processing Analyze->Data

HS-GC-MS Workflow

Detailed Protocol
  • Sample Collection: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin) and centrifuge to obtain plasma. Collect urine in sterile containers.

  • Sample Preparation:

    • Pipette 1 mL of the biological sample (plasma, serum, or urine) into a 10 mL headspace vial.

    • Add an appropriate internal standard (e.g., this compound-d3 or a structural analog like 4-Heptanone).

    • Optionally, add 1 g of NaCl to the vial to increase the ionic strength and promote the partitioning of volatile analytes into the headspace.

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • HS-GC-MS Analysis:

    • Place the vial in the autosampler of the headspace unit.

    • Equilibrate the sample at a constant temperature (e.g., 70°C) for a defined period (e.g., 20 minutes) with agitation.

    • Inject a specific volume of the headspace (e.g., 1 mL) into the GC-MS system.

    • Perform chromatographic separation and mass spectrometric detection.

Expected Performance (Based on similar ketones)[3]
ParameterExpected Value
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL
**Linearity (R²) **> 0.99
Precision (%RSD) < 15%
Accuracy (%Recovery) 80 - 120%

Protocol 2: Solid-Phase Microextraction (SPME) - GC-MS

SPME is another solvent-free sample preparation technique that uses a fiber coated with a stationary phase to extract analytes from a sample. For volatile compounds like this compound, headspace SPME is the preferred method.

Experimental Workflow

SPME-GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., 2 mL Plasma/Urine) Vial Transfer to 10 mL Vial with Stir Bar Sample->Vial InternalStandard Add Internal Standard Vial->InternalStandard Seal Seal Vial InternalStandard->Seal Equilibrate Equilibrate at 40-60°C with Agitation Seal->Equilibrate ExposeFiber Expose SPME Fiber to Headspace for 20-40 min Equilibrate->ExposeFiber Desorb Desorb Fiber in GC Inlet (e.g., 250°C for 2 min) ExposeFiber->Desorb Analyze GC-MS Analysis Desorb->Analyze Data Data Acquisition and Processing Analyze->Data

SPME-GC-MS Workflow

Detailed Protocol
  • SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis. Alternatively, a Polydimethylsiloxane (PDMS) fiber can be used.[3][4]

  • Sample Preparation:

    • Place 2 mL of the biological sample into a 10 mL autosampler vial containing a small magnetic stir bar.

    • Add the internal standard.

    • Seal the vial.

  • SPME Extraction and Analysis:

    • Place the vial in a heating and agitation module.

    • Equilibrate the sample at a specific temperature (e.g., 50°C) with constant stirring for 5-10 minutes.

    • Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

    • Retract the fiber and introduce it into the hot GC inlet for thermal desorption of the analytes (e.g., at 250°C for 2 minutes).

    • Commence the GC-MS analysis.

Expected Performance (Based on general SPME applications for volatiles)
ParameterExpected Value
Limit of Detection (LOD) 0.1 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 15 ng/mL
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Protocol 3: Liquid-Liquid Extraction (LLE) - GC-MS

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquids.

Experimental Workflow

LLE-GC-MS Workflow for this compound Analysis cluster_prep Extraction cluster_analysis Analysis Sample Biological Sample (e.g., 1 mL Plasma/Urine) InternalStandard Add Internal Standard Sample->InternalStandard Solvent Add Extraction Solvent (e.g., 3 mL Hexane (B92381) or Diethyl Ether) InternalStandard->Solvent Vortex Vortex for 2 min Solvent->Vortex Centrifuge Centrifuge at 3000 rpm for 10 min Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate Solvent under Nitrogen Collect->Evaporate Reconstitute Reconstitute in 100 µL Ethyl Acetate Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Analyze GC-MS Analysis Inject->Analyze Data Data Acquisition and Processing Analyze->Data

LLE-GC-MS Workflow

Detailed Protocol
  • Sample Preparation:

    • To 1 mL of biological sample in a glass tube, add the internal standard.

    • Add 3 mL of a water-immiscible organic solvent such as hexane or diethyl ether.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Extraction and Concentration:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of ethyl acetate.

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1 µL) of the reconstituted sample into the GC-MS system.

Expected Performance
ParameterExpected Value
Limit of Detection (LOD) 5 - 20 ng/mL
Limit of Quantification (LOQ) 15 - 50 ng/mL
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy (%Recovery) 70 - 110%

Summary of Quantitative Data

Sample Preparation MethodTypical Sample VolumeExpected LOD (ng/mL)Expected LOQ (ng/mL)Expected Recovery (%)
HS-GC-MS 1 mL1 - 105 - 2580 - 120
SPME-GC-MS 2 mL0.1 - 50.5 - 1585 - 115
LLE-GC-MS 1 mL5 - 2015 - 5070 - 110

Note: The expected performance characteristics are estimates based on the analysis of similar volatile ketones and may vary depending on the specific biological matrix and instrumentation used. Method validation is required to establish definitive performance parameters for the analysis of this compound in a specific laboratory setting.

References

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of 2-Methyl-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to improve the yield of 2-Methyl-4-heptanone synthesized via the Grignard reaction. The information is presented in a clear question-and-answer format to directly address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary Grignard-based synthetic routes to produce this compound?

There are two main Grignard synthesis routes for this compound. The first involves the reaction of an isobutylmagnesium halide with valeronitrile (B87234), followed by acidic hydrolysis of the intermediate ketimine.[1][2][3] The second route involves the Grignard reaction between 1-chloro-2-methylpropane (B167039) and butanal to form the precursor alcohol, 2-Methyl-4-heptanol, which is then oxidized to the desired ketone.

Q2: Why is my Grignard reaction not starting?

Failure of a Grignard reaction to initiate is a common problem, often due to:

  • Inactive Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting. Activating the magnesium by crushing the turnings or adding a small crystal of iodine is recommended.

  • Presence of Moisture: Grignard reagents are highly sensitive to water. Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous.[4][5] Even trace amounts of water can quench the Grignard reagent.[4][5]

  • Impure Alkyl Halide: Impurities in the alkyl halide can inhibit the reaction. Using a freshly distilled or high-purity grade alkyl halide is advisable.

Q3: What are the major side reactions that can lower the yield of this compound?

Several side reactions can compete with the desired ketone formation, leading to a lower yield:

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide.

  • Reaction with Carbon Dioxide: Grignard reagents are highly reactive and can react with atmospheric carbon dioxide. Maintaining an inert atmosphere (e.g., under dry nitrogen or argon) is crucial.

  • Formation of Tertiary Alcohol: A second equivalent of the Grignard reagent can react with the newly formed ketone to produce a tertiary alcohol. This can be minimized by using a strict 1:1 molar ratio of the Grignard reagent to the nitrile and maintaining a low reaction temperature.[4]

  • Reduction of the Nitrile: While less common, the Grignard reagent can act as a reducing agent.

  • Enolization: If the nitrile has acidic alpha-protons, the Grignard reagent can act as a base, leading to deprotonation and the formation of byproducts.

Q4: How critical is the hydrolysis step, and what are the optimal conditions?

The hydrolysis of the intermediate imine salt is a critical step to obtain the final ketone product.[1][2][3] The reaction is typically carried out by adding aqueous acid (e.g., HCl or H₂SO₄) to the reaction mixture after the Grignard addition is complete.[2][4] While water alone can effect the hydrolysis, an acid catalyst significantly accelerates the process.[1] The mechanism involves protonation of the imine nitrogen, followed by nucleophilic attack of water and subsequent elimination of ammonia.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of Grignard Reagent Presence of moisture in glassware or solvent.Flame-dry all glassware under an inert atmosphere and use anhydrous solvents.[4][5]
Inactive magnesium surface (oxide layer).Activate magnesium by crushing, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[5]
Impure or unreactive alkyl halide.Use a high-purity alkyl halide. Alkyl bromides are generally more reactive than chlorides.
Low Yield of this compound Incomplete reaction of Grignard reagent with valeronitrile.Increase the reaction time or consider gentle heating to ensure the reaction goes to completion.
Formation of tertiary alcohol byproduct.Use a strict 1:1 molar ratio of Grignard reagent to nitrile. Add the Grignard reagent slowly to the nitrile solution at a low temperature (e.g., 0 °C).[4]
Incomplete hydrolysis of the ketimine intermediate.Ensure sufficient acid and water are used during the workup. Allow for adequate stirring and reaction time for the hydrolysis to complete.
Wurtz coupling side reaction.Add the alkyl halide slowly to the magnesium suspension during Grignard formation to minimize its concentration.
Formation of an Oily, Inseparable Mixture Incomplete hydrolysis leading to a mixture of ketone and imine.Increase the acid concentration and/or hydrolysis time.
Presence of multiple side products.Review reaction conditions, particularly temperature control and stoichiometry. Purify starting materials.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of various reaction parameters on the yield of ketones from Grignard reactions. While specific data for the isobutylmagnesium bromide and valeronitrile reaction is limited, these tables provide valuable insights from analogous systems.

Table 1: Effect of Solvent on Grignard Reaction Yield

SolventBoiling Point (°C)Typical Reaction YieldKey AdvantagesKey Disadvantages
Diethyl Ether (Et₂O) 34.6Good to ExcellentReliable, well-established, easy to remove.[6]Highly flammable, prone to peroxide formation.[6]
Tetrahydrofuran (THF) 66Good to ExcellentHigher boiling point allows for higher reaction temperatures, good solvating power.[6][7]Forms explosive peroxides, miscible with water complicating work-up.[6]
2-Methyltetrahydrofuran (2-MeTHF) ~80Good to Excellent"Green" solvent, less prone to peroxide formation, higher boiling point.[6]Higher cost, may be less readily available.
Toluene/Ether Mixture -Improved YieldsCan reduce side reactions and improve ketone yield compared to ether alone.[8]Requires careful control of solvent ratios.

Table 2: Effect of Grignard Reagent to Nitrile Ratio on Product Distribution

Molar Ratio (Grignard:Nitrile)Predominant ProductComments
1:1 KetoneIdeal for maximizing ketone yield and minimizing tertiary alcohol formation.[4]
> 1:1 (e.g., 2:1) Tertiary AlcoholExcess Grignard reagent will react with the ketone product.
< 1:1 Incomplete conversionUnreacted nitrile will remain, leading to lower overall yield.

Table 3: Effect of Temperature on Grignard Addition to Nitriles

TemperatureExpected OutcomeRationale
Low (e.g., -20°C to 0°C) Higher Ketone YieldFavors the initial 1,2-addition to the nitrile and minimizes side reactions, including the formation of the tertiary alcohol.
Room Temperature Moderate to Good YieldA practical temperature for many Grignard reactions with nitriles, but may lead to more side products.
Elevated (e.g., Reflux) Increased reaction rate, but potentially lower selectivity.Can be necessary for less reactive nitriles but increases the risk of side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound from Isobutylmagnesium Bromide and Valeronitrile

1. Preparation of Isobutylmagnesium Bromide:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the flask.

  • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

  • In the dropping funnel, prepare a solution of 1-bromo-2-methylpropane (B43306) (1.0 equivalent) in the anhydrous solvent.

  • Add a small portion of the bromide solution to the flask to initiate the reaction, which is indicated by a color change and gentle refluxing. Gentle warming may be necessary.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

2. Reaction with Valeronitrile:

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • In a separate flame-dried flask, prepare a solution of valeronitrile (1.0 equivalent) in anhydrous diethyl ether or THF and cool to 0°C.

  • Slowly add the Grignard reagent solution to the cooled valeronitrile solution via a dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

3. Hydrolysis:

  • Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 10% aqueous HCl.

  • Continue stirring until all solids have dissolved.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation.

Protocol 2: Synthesis of this compound via Oxidation of 2-Methyl-4-heptanol

1. Synthesis of 2-Methyl-4-heptanol:

  • Prepare isobutylmagnesium chloride from 1-chloro-2-methylpropane (52.0 mmol) and activated magnesium (78 mmol) in dry ether under a nitrogen atmosphere.

  • Add a solution of butanal (33.3 mmol) in dry ether dropwise to the Grignard reagent at a rate that maintains gentle reflux.

  • After the addition is complete, add 35 mL of 5% aqueous HCl dropwise.

  • Work up the reaction by separating the ethereal layer, washing with 5% aqueous NaOH, and drying over Na₂SO₄.

  • Remove the ether by rotary evaporation to yield 2-Methyl-4-heptanol (83% yield).

2. Oxidation to this compound:

  • In a flask, dissolve 2-Methyl-4-heptanol (15.3 mmol) in 10 mL of acetic acid and cool in a water bath.

  • Add 14.5 mL of a 2.1 M aqueous NaOCl solution (2 equivalents) dropwise over 30 minutes, maintaining the temperature at 15–25 °C.

  • Stir for an additional 1.5 hours at room temperature.

  • Add 50 mL of water and extract with dichloromethane.

  • Wash the combined organic layers with saturated NaHCO₃ and 5% NaHSO₃ solutions.

  • Dry the organic layer over Na₂SO₄ and remove the solvent to yield this compound (91% yield).

Visualizations

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Nitrile cluster_workup Hydrolysis & Purification prep_start Start: Dry Apparatus & Reagents activate_mg Activate Magnesium (Iodine) prep_start->activate_mg Anhydrous Ether/THF add_halide Slowly Add Alkyl Halide activate_mg->add_halide reflux Reflux to Completion add_halide->reflux cool_grignard Cool Grignard to 0°C reflux->cool_grignard add_to_nitrile Slowly Add to Cooled Valeronitrile cool_grignard->add_to_nitrile warm_rt Warm to Room Temp & Stir add_to_nitrile->warm_rt hydrolysis Acidic Hydrolysis (HCl/Ice) warm_rt->hydrolysis extraction Extraction with Ether hydrolysis->extraction purification Dry, Evaporate & Distill extraction->purification product This compound purification->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Troubleshooting_Yield start Low Yield of this compound check_grignard Was Grignard Reagent Successfully Formed? start->check_grignard check_conditions Were Reaction Conditions Optimal? check_grignard->check_conditions Yes troubleshoot_grignard Troubleshoot Grignard Formation: - Ensure anhydrous conditions - Activate Magnesium - Check alkyl halide purity check_grignard->troubleshoot_grignard No check_hydrolysis Was Hydrolysis Complete? check_conditions->check_hydrolysis Yes troubleshoot_conditions Optimize Reaction Conditions: - Check 1:1 Stoichiometry - Lower reaction temperature - Ensure slow addition check_conditions->troubleshoot_conditions No analyze_byproducts Analyze for Side Products (e.g., GC-MS) check_hydrolysis->analyze_byproducts Yes troubleshoot_hydrolysis Optimize Hydrolysis: - Ensure sufficient acid - Increase stirring/time check_hydrolysis->troubleshoot_hydrolysis No

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

Common side reactions in the synthesis of 2-Methyl-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-heptanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is a two-step process.[1] The first step involves a Grignard reaction between an isobutylmagnesium halide (typically bromide or chloride) and butanal to form the intermediate alcohol, 2-methyl-4-heptanol (B13450). The second step is the oxidation of this secondary alcohol to the desired ketone, this compound.

Q2: What are the primary side reactions to be aware of during the Grignard reaction step?

A2: The primary side reactions during the Grignard synthesis of 2-methyl-4-heptanol are:

  • Wurtz Coupling: The Grignard reagent reacts with the unreacted alkyl halide to form a homocoupled alkane (2,5-dimethylhexane).[2][3]

  • Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the butanal, leading to the formation of an enolate and regeneration of the aldehyde upon workup.

  • Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the butanal to 1-butanol (B46404) via a cyclic transition state.

Q3: What are the potential side reactions during the oxidation of 2-methyl-4-heptanol?

A3: When using sodium hypochlorite (B82951) (bleach) as the oxidizing agent, the most significant side reaction is the α-chlorination of the newly formed this compound.[4][5] Incomplete oxidation, resulting in residual 2-methyl-4-heptanol, is also a common issue.

Troubleshooting Guides

Grignard Reaction: Low Yield of 2-Methyl-4-heptanol

Problem: The yield of the intermediate alcohol, 2-methyl-4-heptanol, is significantly lower than expected.

Below is a troubleshooting guide to address potential causes and their solutions, supported by quantitative data where available from related systems.

Observation Potential Cause Recommended Solution Expected Outcome & Quantitative Data (Illustrative)
Significant amount of 2,5-dimethylhexane (B165582) detected (GC-MS). Wurtz Coupling. This is favored at higher temperatures and in certain solvents like THF.[6]Maintain a low reaction temperature (0-10°C) during the addition of the alkyl halide.[6] Consider using diethyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF) as the solvent instead of THF.[6]A significant reduction in the Wurtz coupling byproduct. For a similar reaction, switching from THF to diethyl ether increased the yield of the desired product from 27% to 94%.[6]
High recovery of butanal after the reaction. Enolization of butanal. This is more prevalent with sterically hindered or highly basic Grignard reagents and at higher temperatures.Add the Grignard reagent slowly to the butanal solution at a low temperature (-78°C to 0°C). Consider using a less sterically hindered Grignard reagent if possible.Increased conversion of butanal to the desired alcohol. The ratio of addition to enolization is highly dependent on the substrate and reaction conditions.
Presence of 1-butanol in the product mixture. Reduction of butanal. This occurs when the Grignard reagent has β-hydrogens.Perform the reaction at a lower temperature to favor the nucleophilic addition over the reduction pathway.A decrease in the amount of 1-butanol byproduct.
Low conversion of the starting alkyl halide. Poor initiation or deactivation of the Grignard reagent. This can be due to wet glassware/solvents or old magnesium turnings.Ensure all glassware is flame-dried and solvents are anhydrous. Activate the magnesium turnings with a small crystal of iodine.Successful initiation of the Grignard reaction and higher conversion of the alkyl halide.

Experimental Workflow for Grignard Reaction Troubleshooting

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_troubleshooting Troubleshooting Prep Flame-dry glassware Use anhydrous solvents Mg_Activation Activate Mg with Iodine Prep->Mg_Activation Grignard_Formation Slowly add alkyl halide to Mg Maintain low temperature (0-10°C) Mg_Activation->Grignard_Formation Addition Slowly add Grignard to butanal Maintain low temperature (0°C) Grignard_Formation->Addition Workup Quench with aq. NH4Cl Addition->Workup GCMS GC-MS Analysis Workup->GCMS Low_Yield Low Yield of Alcohol GCMS->Low_Yield Identify_Byproducts Identify Byproducts via GC-MS Low_Yield->Identify_Byproducts Adjust_Conditions Adjust Reaction Conditions (Temp, Solvent, Addition Rate) Identify_Byproducts->Adjust_Conditions Adjust_Conditions->Grignard_Formation

Caption: Troubleshooting workflow for the Grignard synthesis of 2-methyl-4-heptanol.

Oxidation: Low Yield of this compound

Problem: The yield of the final product, this compound, is low, or the product is impure.

Observation Potential Cause Recommended Solution Expected Outcome & Quantitative Data (Illustrative)
Presence of chlorinated byproducts in GC-MS. α-Chlorination of the ketone. This is a known side reaction when using sodium hypochlorite, especially under acidic conditions or with excess bleach.[4][5]Use a slight excess (around 1.1-1.2 equivalents) of sodium hypochlorite and maintain the reaction temperature between 15-25°C. Avoid overly acidic conditions.Minimized formation of chlorinated byproducts. The extent of chlorination is highly dependent on pH and temperature.
Significant amount of unreacted 2-methyl-4-heptanol. Incomplete oxidation. This can be due to insufficient oxidizing agent or a short reaction time.Ensure the correct stoichiometry of the oxidizing agent. Increase the reaction time and monitor the reaction progress by TLC or GC.Complete conversion of the alcohol to the ketone. A published procedure reports an 86% yield with a 1.5-hour reaction time.[1]
Formation of other unidentified byproducts. Decomposition or other side reactions. This can occur at elevated temperatures or with prolonged reaction times.Maintain the recommended reaction temperature and do not extend the reaction time unnecessarily.A cleaner reaction profile with fewer byproducts.

Logical Flow for Optimizing the Oxidation Step

cluster_decision Analysis Outcome cluster_optimization Optimization Loop Start Start with pure 2-methyl-4-heptanol Reaction_Setup Dissolve in Acetic Acid Cool in water bath (15-25°C) Start->Reaction_Setup Oxidant_Addition Slowly add NaOCl (1.1-1.2 eq) over 30 min Reaction_Setup->Oxidant_Addition Reaction_Monitoring Stir for 1.5 h Monitor by TLC/GC Oxidant_Addition->Reaction_Monitoring Workup Aqueous workup and extraction Reaction_Monitoring->Workup Analysis GC-MS Analysis of crude product Workup->Analysis Decision Product Purity & Yield Acceptable? Analysis->Decision Adjust_Stoichiometry Adjust NaOCl amount Decision->Adjust_Stoichiometry No - Incomplete Reaction Adjust_Time_Temp Adjust reaction time/temperature Decision->Adjust_Time_Temp No - Byproducts End Purify final product Decision->End Yes Adjust_Stoichiometry->Oxidant_Addition Adjust_Time_Temp->Reaction_Monitoring

Caption: Decision tree for optimizing the oxidation of 2-methyl-4-heptanol.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-heptanol via Grignard Reaction

This protocol is adapted from the literature and should be performed by qualified personnel in a suitable laboratory setting.[1]

Materials:

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 equivalents) in the three-necked flask under a nitrogen atmosphere.

    • Add a single crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 1-chloro-2-methylpropane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the alkyl halide solution to the magnesium. Initiation is indicated by a gentle reflux and the formation of a gray, cloudy solution.

    • Once initiated, add the remaining alkyl halide solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with Butanal:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of butanal (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup:

    • Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude 2-methyl-4-heptanol.

Protocol 2: Oxidation of 2-Methyl-4-heptanol to this compound

This protocol is adapted from the literature and should be performed with appropriate safety precautions.[1]

Materials:

  • 2-Methyl-4-heptanol

  • Glacial acetic acid

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined by titration)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Water bath

Procedure:

  • Reaction Setup:

    • Dissolve 2-methyl-4-heptanol (1.0 equivalent) in glacial acetic acid in the round-bottom flask.

    • Place the flask in a water bath to maintain the temperature between 15-25°C.

  • Oxidation:

    • Add the sodium hypochlorite solution (1.1-1.2 equivalents) dropwise from the dropping funnel over a period of 30 minutes.

    • After the addition is complete, stir the reaction mixture for 1.5 hours at room temperature. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound. The product can be further purified by distillation.

References

Technical Support Center: Purification of Crude 2-Methyl-4-heptanone by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are purifying crude 2-Methyl-4-heptanone via distillation. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and essential data to ensure a successful purification process.

Physical and Chemical Data

A summary of the physical properties of this compound and its potential impurities is provided below. This data is critical for planning the distillation and diagnosing issues.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₈H₁₆O128.21155
2-Methyl-4-heptanol (B13450)C₈H₁₈O130.23166
ButanalC₄H₈O72.1174.8
1-Chloro-2-methylpropaneC₄H₉Cl92.5768-69
Diisobutyl ether (potential side product)C₈H₁₈O130.23122
2,5-Dimethyl-3-hexene (potential side product)C₈H₁₆112.21114-115

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via a Grignard reaction followed by oxidation?

A1: The most common impurities include unreacted starting materials such as butanal and 1-chloro-2-methylpropane, the intermediate alcohol 2-Methyl-4-heptanol from incomplete oxidation, and side-products from the Grignard reaction like diisobutyl ether and alkenes.

Q2: Is fractional distillation necessary to purify this compound?

A2: Yes, fractional distillation is highly recommended. The boiling point of the desired product, this compound (155°C), is relatively close to that of the precursor alcohol, 2-Methyl-4-heptanol (166°C). Simple distillation may not provide adequate separation.

Q3: My distillate is cloudy. What is the likely cause?

A3: Cloudiness in the distillate is often due to the presence of water, which can co-distill with the product as an azeotrope. Ensure that all glassware is thoroughly dried before starting the distillation and that the crude material is properly dried, for instance, with a drying agent like anhydrous magnesium sulfate (B86663).

Q4: The temperature at the distillation head is fluctuating significantly. What should I do?

A4: Temperature fluctuations can be caused by an uneven heating rate, poor insulation of the distillation column, or inconsistent boiling. Ensure the heating mantle is set to a steady temperature and that the distillation column is well-insulated with glass wool or aluminum foil. Also, confirm that boiling chips or a magnetic stirrer are being used to promote smooth boiling.

Q5: Should I perform the distillation under vacuum?

A5: While atmospheric distillation is feasible, vacuum distillation can be advantageous, especially if there is a risk of thermal decomposition of the product or impurities at higher temperatures. Distilling under reduced pressure will lower the boiling points of all components.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor Separation (Contaminated Distillate) 1. Distillation rate is too fast: Insufficient time for vapor-liquid equilibria to be established in the column.[1]1. Reduce the heating rate to achieve a slow and steady collection of distillate (approximately 1-2 drops per second).
2. Inefficient fractionating column: The column may not have enough theoretical plates for the separation.2. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).
3. Poor insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient separation.[1]3. Insulate the distillation column and head with glass wool or aluminum foil.
No Distillate Collection Despite Boiling 1. Vapor not reaching the condenser: The temperature at the top of the column is not high enough for the vapor to pass into the condenser.1. Increase the heating rate gradually. Ensure the column is well-insulated to minimize heat loss.
2. Incorrect thermometer placement: The thermometer bulb is not positioned correctly to measure the temperature of the vapor entering the condenser.2. The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.
3. Leak in the system (especially under vacuum): A leak will prevent the system from reaching the necessary pressure for distillation.3. Check all joints and connections for a proper seal. If using ground glass joints, ensure they are properly greased for vacuum distillation.
"Bumping" or Uncontrolled Boiling 1. Absence of boiling chips or stirring: Superheating of the liquid can lead to sudden, violent boiling.[2]1. Add a few fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Never add boiling chips to a hot liquid.
Low Product Recovery 1. Hold-up in the distillation column: A significant amount of material can be left coating the packing of the fractionating column.1. Choose a column with a lower hold-up volume for smaller scale distillations. Allow the column to cool completely and drain any remaining liquid back into the distillation flask.
2. Premature termination of distillation: Stopping the distillation too early will leave a significant amount of product in the distillation flask.2. Monitor the temperature at the distillation head. Continue collecting the fraction as long as the temperature remains stable at the boiling point of this compound.
3. Product decomposition: The product may be degrading at high temperatures.3. Consider using vacuum distillation to lower the required temperature.

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the procedure for purifying crude this compound by fractional distillation at atmospheric pressure.

1. Preparation of the Crude Material:

  • If your crude product is in an organic solvent, remove the solvent using a rotary evaporator. Be mindful of the boiling point of this compound to avoid accidental loss of product.

  • Wash the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

2. Assembly of the Distillation Apparatus:

  • Assemble a fractional distillation apparatus using dry glassware in a fume hood.

  • Use a round-bottom flask of an appropriate size (it should be half to two-thirds full with the crude material).

  • Add the dried crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Fit a fractionating column (e.g., a Vigreux column) onto the distillation flask.

  • Place a distillation head with a thermometer on top of the fractionating column. Ensure the thermometer bulb is positioned correctly.

  • Attach a condenser to the side arm of the distillation head and ensure a steady flow of cool water (in at the bottom, out at the top).

  • Connect a collection flask to the end of the condenser. It is advisable to have several collection flasks ready to collect different fractions.

3. Distillation Process:

  • Begin heating the distillation flask gently using a heating mantle.

  • Observe the condensation ring as it slowly rises up the fractionating column.

  • Collect any low-boiling initial fractions (forerun) in the first collection flask. This will likely contain residual solvents and low-boiling impurities like butanal and 1-chloro-2-methylpropane.

  • When the temperature at the distillation head stabilizes near the boiling point of this compound (approximately 155°C), switch to a clean, pre-weighed collection flask.

  • Maintain a slow and steady distillation rate.

  • Monitor the temperature closely. A sharp drop in temperature after the main fraction has been collected indicates that most of the product has distilled.

  • Stop the distillation before the distillation flask goes to dryness to prevent the formation of potentially explosive peroxides.

4. Product Handling and Storage:

  • Allow the apparatus to cool down completely before disassembling.

  • Weigh the collected pure fraction and calculate the yield.

  • Confirm the purity of the product using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Store the purified this compound in a tightly sealed, labeled container in a cool, dry, and well-ventilated area.

Diagrams

TroubleshootingWorkflow Troubleshooting Workflow for Distillation start Distillation Issue Observed issue1 Poor Separation? start->issue1 issue2 No Distillate? start->issue2 issue3 Bumping? start->issue3 issue4 Low Recovery? start->issue4 sol1a Decrease Heating Rate issue1->sol1a Yes sol1b Improve Column Insulation issue1->sol1b Yes sol1c Use More Efficient Column issue1->sol1c Yes sol2a Increase Heating Rate issue2->sol2a Yes sol2b Check Thermometer Placement issue2->sol2b Yes sol2c Check for System Leaks issue2->sol2c Yes sol3a Add Boiling Chips/Stir Bar issue3->sol3a Yes sol4a Use Column with Lower Hold-up issue4->sol4a Yes sol4b Continue Distillation issue4->sol4b Yes sol4c Consider Vacuum Distillation issue4->sol4c Yes end_node Problem Resolved sol1a->end_node sol1b->end_node sol1c->end_node sol2a->end_node sol2b->end_node sol2c->end_node sol3a->end_node sol4a->end_node sol4b->end_node sol4c->end_node

Caption: Troubleshooting workflow for common distillation issues.

ExperimentalWorkflow Experimental Workflow for Purification start Crude this compound prep Preparation of Crude Material (Wash and Dry) start->prep setup Assemble Fractional Distillation Apparatus prep->setup distill Perform Distillation setup->distill collect_forerun Collect Forerun (Low-boiling impurities) distill->collect_forerun collect_product Collect Main Fraction (at ~155°C) collect_forerun->collect_product shutdown Stop Distillation (Cool and Disassemble) collect_product->shutdown analyze Analyze Purity (GC, NMR) shutdown->analyze store Store Purified Product analyze->store

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the Gas Chromatography (GC) analysis of 2-Methyl-4-heptanone.

Troubleshooting Guide: Peak Tailing for this compound

Peak tailing, a chromatographic distortion where the peak's trailing edge is broader than its leading edge, can significantly impact the accuracy and precision of quantitative analysis by affecting peak integration and resolution.[1] This guide provides a systematic approach to identifying and resolving the common causes of peak tailing for this compound.

Isolating the Problem:

The first step in troubleshooting is to determine the extent of the peak tailing.

  • If all peaks in the chromatogram, including the solvent peak, are tailing: The issue is likely related to a physical problem in the GC system. This could include issues with the column installation, dead volume, or a leak.

  • If only the this compound peak or other polar analyte peaks are tailing: The problem is more likely due to chemical interactions between the analyte and active sites within the system.

Below is a troubleshooting workflow to help identify and resolve the root cause of peak tailing.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound q_all_peaks Are all peaks tailing? start->q_all_peaks physical_issues Suspect Physical Issues q_all_peaks->physical_issues Yes chemical_issues Suspect Chemical Issues (Active Sites) q_all_peaks->chemical_issues No check_column_installation Check Column Installation (Position, Ferrules) physical_issues->check_column_installation check_column_cut Inspect Column Cut (Should be clean and square) check_column_installation->check_column_cut leak_check Perform Leak Check (Inlet, Detector, Connections) check_column_cut->leak_check end_node Peak Shape Improved leak_check->end_node inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum, O-ring) chemical_issues->inlet_maintenance trim_column Trim Column Inlet (Remove contaminated section) inlet_maintenance->trim_column column_conditioning Condition or Bake-out Column trim_column->column_conditioning check_column_type Verify Column Suitability (Polar phase like WAX recommended) column_conditioning->check_column_type check_column_type->end_node

Figure 1: Troubleshooting workflow for peak tailing in GC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a polar ketone like this compound?

A1: Peak tailing for polar compounds like ketones is often caused by interactions with active sites within the GC system. These active sites are typically exposed silanol (B1196071) groups on glass surfaces or metal ions. The primary causes include:

  • Contaminated Inlet Liner: The glass inlet liner is a common source of active sites, especially if it becomes contaminated with non-volatile residues from previous injections.

  • Column Contamination: Buildup of non-volatile material at the head of the column can create active sites that interact with polar analytes.

  • Improper Column Installation: An incorrectly installed column can create dead volumes or expose the sample to active metal surfaces in the injector, leading to peak distortion.

  • Poor Column Cut: A jagged or uneven column cut can cause turbulence and disrupt the sample band, resulting in tailing peaks.[2]

  • Inappropriate Column Phase: Using a non-polar column for a polar analyte can lead to poor peak shape due to weak and undesirable interactions.

Q2: How do I choose the right GC column for analyzing this compound?

A2: For polar analytes like ketones, it is generally recommended to use a polar or intermediate-polarity stationary phase. A polyethylene (B3416737) glycol (PEG) phase, commonly known as a WAX column, is a suitable choice for separating polar compounds.[3][4][5] The principle of "like dissolves like" applies here, where a polar stationary phase will have stronger, more symmetrical interactions with the polar ketone.

Q3: What are acceptable values for peak asymmetry or tailing factor?

A3: The symmetry of a chromatographic peak is quantified using the asymmetry factor (As) or tailing factor (Tf). While a perfectly symmetrical peak has a value of 1.0, some tailing is often observed in practice. The following table summarizes generally accepted values.

ParameterAcceptable RangeNotes
Asymmetry Factor (As) 0.9 - 1.2Considered a good, symmetrical peak.[6]
< 1.5Generally acceptable for most applications.[2][6]
1.5 - 2.0May be acceptable depending on the specific method and resolution requirements.[6]
> 2.0Indicates a significant problem that needs to be addressed.[6]
Tailing Factor (Tf) (USP) 0.8 - 1.8As per the European and United States Pharmacopeia for system suitability.[7]

Q4: Can my injection technique or sample concentration cause peak tailing?

A4: Yes, both injection technique and sample concentration can contribute to peak tailing.

  • Sample Overload: Injecting too much sample can overload the column, leading to broadened and tailing peaks. If you suspect this, try diluting your sample and re-injecting.

  • Injection Speed: A slow injection can lead to a broad initial sample band, which can result in wider peaks. Ensure your autosampler is injecting at an appropriate speed.

  • Solvent Mismatch: A significant mismatch in polarity between your sample solvent and the stationary phase can cause poor peak shape, especially in splitless injections.

Experimental Protocols

Protocol 1: Inlet Maintenance

This protocol describes the steps for routine maintenance of the GC inlet to eliminate active sites.

  • Cool Down: Ensure the injector and oven are at a safe temperature.

  • Turn Off Gases: Turn off the carrier and makeup gases.

  • Remove the Septum Nut and Septum: Unscrew the septum nut and carefully remove the old septum.

  • Remove the Inlet Liner: Using clean forceps, gently remove the inlet liner from the injector.

  • Inspect and Clean/Replace: Inspect the liner for any visible contamination or discoloration. It is generally recommended to replace the liner with a new, deactivated one.

  • Install New Liner and Septum: Insert the new liner and place a new septum on top.

  • Reassemble: Screw the septum nut back on, being careful not to overtighten.

  • Leak Check: Restore gas flow and perform a leak check around the septum nut using an electronic leak detector.

Protocol 2: Column Trimming

This protocol is used to remove the front section of the column, which may be contaminated.

  • Cool Down and Turn Off Gases: Follow the same initial steps as in Protocol 1.

  • Disconnect Column: Carefully loosen the column nut from the injector.

  • Trim the Column: Using a ceramic scoring wafer, make a clean, square cut to remove 10-20 cm from the inlet end of the column. Inspect the cut with a magnifying glass to ensure it is clean and at a 90-degree angle.

  • Reinstall Column: Reinstall the column in the injector, ensuring the correct insertion depth as specified by the instrument manufacturer.

  • Leak Check: Restore gas flow and perform a leak check.

Protocol 3: GC Method for this compound (Example)

This is a starting point for the GC analysis of this compound. Parameters should be optimized for your specific instrument and application.

  • Column: Polar (e.g., DB-WAX, ZB-WAXplus), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Injector: Split/Splitless

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280 °C

  • Makeup Gas (He): 30 mL/min

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

GC_Analysis_Workflow start Sample Preparation injection GC Injection (1 µL, Split 50:1) start->injection separation Chromatographic Separation (Polar Column, Temp Program) injection->separation detection Detection (FID) separation->detection data_analysis Data Analysis (Peak Integration, Asymmetry Calculation) detection->data_analysis end_node Report Results data_analysis->end_node

Figure 2: General workflow for GC analysis of this compound.

References

Technical Support Center: Optimizing Oxidation of Secondary Alcohols to Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the oxidation of secondary alcohols to ketones.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Incomplete Reaction or Low Ketone Yield

  • Question: My reaction has stopped, but TLC/LC-MS analysis shows a significant amount of unreacted starting alcohol. What could be the problem?

  • Answer: Incomplete conversion is a common issue. Consider the following possibilities:

    • Reagent Quality: The oxidizing agent may have degraded. For instance, Dess-Martin Periodinane (DMP) is moisture-sensitive. Ensure reagents are fresh or have been stored correctly.

    • Insufficient Oxidant: The stoichiometry may be incorrect. It's common to use a slight excess (1.1-1.5 equivalents) of the oxidant. For catalytic systems, ensure both the catalyst and the stoichiometric co-oxidant are present in the correct amounts.

    • Reaction Temperature: Some oxidations, like the Swern oxidation, require cryogenic temperatures (-78 °C) to stabilize reactive intermediates.[1] If the temperature rises prematurely, the active species can decompose. For other reactions, gentle heating might be necessary to achieve a reasonable rate.[2]

    • Poor Solubility: The alcohol substrate must be fully dissolved in the reaction solvent for the reaction to proceed efficiently. If solubility is an issue, consider a different solvent system.[3]

Issue 2: Formation of Unexpected Side Products

  • Question: I've isolated my product, but NMR/GC-MS analysis shows significant impurities. What are common side reactions?

  • Answer: While the oxidation of secondary alcohols to ketones is generally robust, side reactions can occur:

    • Over-oxidation: Although ketones are much more resistant to further oxidation than aldehydes, harsh conditions (e.g., high temperatures with strong oxidants like KMnO4) can lead to C-C bond cleavage.[4]

    • Epimerization: If the carbon atom adjacent to the alcohol (the α-carbon) is a stereocenter, the use of a base in the workup or during the reaction (like triethylamine (B128534) in the Swern oxidation) can cause epimerization. Using a bulkier base, such as diisopropylethylamine (DIPEA), can sometimes mitigate this issue.[2]

    • Reaction with Other Functional Groups: Ensure your chosen oxidant is compatible with other functional groups in your molecule. Milder reagents like DMP or a TEMPO-based system often exhibit high chemoselectivity.[5][6]

Issue 3: Difficult Product Isolation and Purification

  • Question: My workup is problematic, or I'm struggling to purify the final ketone. What are some tips?

  • Answer: Isolation and purification can be challenging due to the properties of the ketone or reaction byproducts.

    • Aqueous Workup: Some oxidations produce water-soluble byproducts. For example, after a Swern oxidation, a mild acid wash (e.g., dilute HCl) can help remove amine salts.[1] In DMP oxidations, a basic workup with aqueous sodium bicarbonate and sodium thiosulfate (B1220275) is often used to remove iodine-containing byproducts.

    • Chromatography: If the ketone and the starting alcohol have very similar polarities (similar Rf values on TLC), separation by column chromatography can be difficult. Consider using a different solvent system (eluent) or a high-performance chromatography system.

    • Byproduct Odor: The Swern oxidation produces dimethyl sulfide (B99878) (DMS) as a byproduct, which has a strong, unpleasant odor.[7] A proper quench and workup, including a wash with aqueous copper sulfate (B86663) or bleach, can help mitigate the smell. All manipulations should be performed in a well-ventilated fume hood.

Frequently Asked Questions (FAQs)

  • Q1: How do I choose the best oxidizing agent for my secondary alcohol?

    • A1: The choice depends on several factors: the scale of your reaction, the presence of other functional groups, and available equipment. For small-scale and functional-group-sensitive substrates, Dess-Martin Periodinane (DMP) or Swern oxidation are excellent choices due to their mild conditions.[8][9] For larger-scale reactions, catalytic methods like a TEMPO/bleach system are often more cost-effective and environmentally friendly.[10] Strong, chromium-based reagents like Jones reagent are effective but generate hazardous waste.[4]

  • Q2: Why don't tertiary alcohols undergo oxidation to ketones?

    • A2: The mechanism of alcohol oxidation requires the presence of a hydrogen atom on the same carbon that bears the hydroxyl group (the α-carbon).[11] During the reaction, this hydrogen is removed to form the carbon-oxygen double bond. Tertiary alcohols lack this α-hydrogen and are therefore resistant to oxidation under standard conditions.[12]

  • Q3: My reaction involving potassium dichromate changed color from orange to green. What does this signify?

    • A3: This color change is a positive indicator that the oxidation is occurring. The orange dichromate(VI) ion (Cr₂O₇²⁻) is reduced to the green chromium(III) ion (Cr³⁺) as the alcohol is oxidized.[13]

  • Q4: How can I monitor the progress of my oxidation reaction?

    • A4: The most common method is Thin Layer Chromatography (TLC). Spot the reaction mixture alongside a spot of your starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar (higher Rf), product spot indicates the reaction is proceeding. Staining with potassium permanganate (B83412) can help visualize both the alcohol (which reacts readily) and the ketone.

Comparison of Common Oxidation Protocols

The following table summarizes key parameters for several widely used methods to oxidize secondary alcohols.

Oxidant/MethodTypical ReagentsSolventTemp. (°C)Typical TimeAdvantagesDisadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Et₃NCH₂Cl₂-78 to RT1-3 hMild, high yield, good for sensitive substrates.[14]Requires cryogenic temperatures, produces odorous DMS.[7]
Dess-Martin (DMP) Dess-Martin PeriodinaneCH₂Cl₂Room Temp0.5-4 hMild, neutral pH, high chemoselectivity.[5][15]Reagent is expensive and moisture-sensitive.[3]
TEMPO-Catalyzed TEMPO (cat.), NaOCl (bleach)CH₂Cl₂/H₂O0 to RT1-2 hCatalytic, inexpensive, environmentally greener.[10]Biphasic system requires vigorous stirring.
Jones Oxidation CrO₃, H₂SO₄, AcetoneAcetone0 to RT0.5-2 hStrong, fast, inexpensive.[16]Harshly acidic, toxic chromium waste.[17]
PCC Oxidation Pyridinium ChlorochromateCH₂Cl₂Room Temp1-5 hMilder than Jones, readily available.Carcinogenic chromium waste, can be acidic.[16]

Detailed Experimental Protocols

Protocol 1: Swern Oxidation [1]

  • Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add dichloromethane (B109758) (DCM, ~0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.5 eq.) to the stirred DCM.

  • DMSO Addition: In a separate flask, prepare a solution of dimethyl sulfoxide (B87167) (DMSO, 2.7 eq.) in DCM. Add this solution dropwise to the reaction mixture at -78 °C. Stir for 5-10 minutes.

  • Alcohol Addition: Dissolve the secondary alcohol (1.0 eq.) in DCM and add it dropwise to the reaction mixture over 5 minutes. Stir for 30 minutes at -78 °C.

  • Base Addition: Add triethylamine (TEA, 7.0 eq.) dropwise over 10 minutes. The mixture may become thick.

  • Warm-up and Quench: Allow the reaction to warm to room temperature, then quench by adding water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ketone by flash column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation [15]

  • Preparation: To a flask containing a solution of the secondary alcohol (1.0 eq.) in DCM (10 volumes), add Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature.

  • Reaction: Stir the mixture vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Quench/Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and ~10 wt% sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: TEMPO-Catalyzed Oxidation with Bleach [10]

  • Preparation: In a round-bottomed flask equipped with a stir bar, dissolve the secondary alcohol (1.0 eq.) in DCM (~0.5 M). Add TEMPO (0.1 eq.).

  • Co-catalyst Addition: Add an aqueous solution of sodium bromide (NaBr, 0.23 eq.).

  • Oxidant Addition: Cool the flask in a water bath. Add commercial bleach (sodium hypochlorite, NaOCl, ~1.0 eq.) and a saturated aqueous solution of sodium bicarbonate to adjust the pH to ~9.5.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 1 hour, monitoring by TLC.

  • Quench: Add a 10% w/v aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bleach.

  • Workup: Separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting ketone via flash column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Alcohol Oxidation Setup Reaction Setup (Flask, Stir Bar, N2 atm) Reagents Add Solvent & Reagents at Temp Setup->Reagents Reaction Stir & Monitor (e.g., by TLC) Reagents->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup (Extraction & Wash) Quench->Workup Dry Dry & Concentrate Workup->Dry Purify Purification (e.g., Chromatography) Dry->Purify Analyze Product Analysis (NMR, MS, etc.) Purify->Analyze

Caption: A typical workflow for secondary alcohol oxidation.

Troubleshooting_Tree Troubleshooting: Low Ketone Yield Start Low Yield Observed CheckSM Starting Material (SM) Present via TLC? Start->CheckSM YesSM Incomplete Conversion CheckSM->YesSM Yes NoSM SM Consumed, Product Lost? CheckSM->NoSM No Cause1 Check Reagent Quality (e.g., DMP hydrated?) YesSM->Cause1 Cause2 Check Stoichiometry (Add more oxidant?) YesSM->Cause2 Cause3 Check Temperature (Too high/low?) YesSM->Cause3 Cause4 Side Product Formation? (Check TLC/NMR) NoSM->Cause4 Cause5 Isolation Issue? (Product volatile/water-soluble?) NoSM->Cause5 Cause6 Purification Loss? (Co-elution?) NoSM->Cause6

Caption: A decision tree for troubleshooting low product yield.

Alcohol_Oxidation_Pathways Alcohol Oxidation Pathways cluster_primary Primary Alcohol cluster_secondary Secondary Alcohol cluster_tertiary Tertiary Alcohol Primary R-CH₂OH Aldehyde Aldehyde (R-CHO) Primary->Aldehyde Mild Oxidant (e.g., DMP, Swern) CarboxylicAcid Carboxylic Acid (R-COOH) Aldehyde->CarboxylicAcid Strong Oxidant (e.g., Jones) Secondary R₂CHOH Ketone Ketone (R₂C=O) Secondary->Ketone Any Oxidant Tertiary R₃COH NoReaction No Reaction Tertiary->NoReaction Standard Oxidants

Caption: Oxidation products based on alcohol type.

References

Long-term storage and stability of 2-Methyl-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, stability, and troubleshooting for researchers, scientists, and drug development professionals working with 2-Methyl-4-heptanone.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources. To minimize degradation, it is advisable to store the container in the dark to prevent exposure to light.

Q2: What is the expected shelf life of this compound?

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, and bases. Contact with these materials should be avoided to prevent vigorous reactions and degradation of the product.

Q4: Is this compound stable under normal laboratory conditions?

A4: Yes, this compound is considered stable under recommended storage and handling conditions. It is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in an experimental setting.

Issue 1: My sample of this compound has a yellow tint, but the specification sheet says it should be colorless.

  • Question: What could cause a colorless liquid like this compound to develop a yellow color over time?

  • Answer: A yellow tint may indicate the presence of impurities or degradation products. This can be caused by improper storage, such as exposure to air (oxidation) or light over a prolonged period. Aldol condensation, a self-reaction of ketones catalyzed by trace amounts of acid or base, can also lead to the formation of larger, colored molecules. It is recommended to check the purity of the material using a suitable analytical method like Gas Chromatography-Mass Spectrometry (GC-MS) before use.

Issue 2: I am observing unexpected peaks in my GC-MS analysis of a new bottle of this compound.

  • Question: What are the common impurities found in commercially available this compound?

  • Answer: Common impurities can include isomers (e.g., other methyl-heptanones), the corresponding secondary alcohol (2-methyl-4-heptanol) as a remnant from synthesis, or residual solvents used in the manufacturing process. If the material has been stored for a long time, you might also see degradation products.

Issue 3: My reaction is giving a lower yield than expected when using an older bottle of this compound.

  • Question: Could the quality of this compound affect my reaction yield?

  • Answer: Yes, the purity of your reagents is crucial. If the this compound has degraded, its effective concentration will be lower, leading to a reduced yield of your desired product. Degradation products could also potentially interfere with your reaction. It is advisable to use a fresh bottle or verify the purity of the older stock.

Issue 4: The pH of my aqueous extraction changes after contact with this compound.

  • Question: Can this compound contain acidic or basic impurities?

  • Answer: While high-purity this compound should be neutral, trace amounts of acidic or basic residues from the synthesis or degradation products could alter the pH of an unbuffered aqueous solution. For pH-sensitive applications, it is recommended to wash the organic layer with a neutral brine solution.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol PubChem
Boiling Point155 °C
Flash Point44 °C
Density0.81 g/cm³
AppearanceColorless to very pale yellow liquid

Table 2: Summary of Storage and Stability Information

ConditionRecommendationPotential Issues if not Followed
Temperature Store in a cool place.Increased vapor pressure, potential for accelerated degradation.
Light Store in a dark place or in an opaque container.Photochemical degradation (e.g., Norrish type reactions).
Atmosphere Keep container tightly closed.Oxidation, absorption of moisture.
Incompatibilities Store away from strong oxidizing agents, acids, and bases.Vigorous and potentially hazardous reactions, rapid degradation.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the purity of a this compound sample and identify any potential impurities.

  • Instrumentation: A standard GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Hold: Hold at 200 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Scan Range: 40-300 amu

  • Data Analysis:

    • Integrate the peak areas in the total ion chromatogram (TIC).

    • Calculate the purity of this compound as the percentage of its peak area relative to the total area of all peaks.

    • Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST). Pay close attention to masses corresponding to potential impurities like 2-methyl-4-heptanol (B13450) and isomers.

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_use Experimental Use cluster_storage Storage receive Receive or Retrieve This compound inspect Visually Inspect for Color and Particulates receive->inspect purity_check Perform Purity Check (e.g., GC-MS) if necessary inspect->purity_check If new lot, old stock, or visual impurities reaction Use in Experiment inspect->reaction If stock is known to be pure purity_check->reaction workup Reaction Workup reaction->workup store Store in a Cool, Dark, Dry, Well-Ventilated Area workup->store Store unused portion

Caption: A general workflow for the handling and use of this compound in a laboratory setting.

Caption: A logical flow for troubleshooting experimental issues potentially related to the quality of this compound.

Identifying and removing solvent artifacts in 2-Methyl-4-heptanone NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-4-heptanone and encountering solvent-related artifacts in their NMR spectra.

Frequently Asked Questions (FAQs)

Q1: I see unexpected peaks in the ¹H NMR spectrum of my this compound sample. How can I determine if they are solvent artifacts?

A1: Unexpected peaks in your NMR spectrum can often be attributed to residual solvents from your reaction workup or purification, or from the deuterated NMR solvent itself. To identify these artifacts, you should:

  • Consult a table of common NMR solvent chemical shifts. Compare the chemical shifts (ppm) of the unknown peaks to published data for common laboratory solvents.[1][2][3][4][5]

  • Check the residual peak of your deuterated solvent. Even high-purity deuterated solvents contain a small amount of the non-deuterated isotopomer, which will produce a characteristic peak.[4] For example, CDCl₃ will show a peak for CHCl₃ at approximately 7.26 ppm.

  • Consider common impurities. Besides solvents, other common contaminants like water, grease, and acetone (B3395972) can appear in your spectrum.[1][3] Water, in particular, has a chemical shift that is highly dependent on the solvent and temperature.[5]

Q2: Which deuterated solvents are most suitable for this compound?

A2: The choice of deuterated solvent depends on the solubility of your analyte and the desired chemical shift window. For a relatively nonpolar ketone like this compound, common choices include:

  • Chloroform-d (CDCl₃): Widely used due to its good dissolving power for a broad range of organic compounds.

  • Acetone-d₆: Also a good solvent for many organic molecules.

  • Benzene-d₆: Can be used to induce different chemical shifts for overlapping signals compared to spectra recorded in other solvents.

Q3: My sample is dissolved in CDCl₃, but I see a peak around 1.56 ppm. What could this be?

A3: A peak around 1.56 ppm in a CDCl₃ spectrum is often indicative of water.[6] The chemical shift of water is variable and can be influenced by factors such as temperature, concentration, and the presence of hydrogen bonding.

Q4: How can I confirm if a peak is from an exchangeable proton, like water or an alcohol impurity?

A4: To identify peaks from exchangeable protons (e.g., -OH, -NH), you can perform a "D₂O shake." This involves adding a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shaking it vigorously, and re-acquiring the spectrum. Protons that are exchangeable will be replaced by deuterium, causing their corresponding peaks to disappear or significantly decrease in intensity.

Troubleshooting Guide: Removing Solvent Artifacts

If you have identified solvent artifacts in your NMR spectrum of this compound, the following troubleshooting steps can help you remove or minimize them.

Experimental Protocols for Solvent Removal:

  • High Vacuum Drying: For volatile solvent impurities like ethyl acetate, diethyl ether, or hexanes, drying your sample under high vacuum for several hours is often effective.[7]

  • Azeotropic Removal: For higher-boiling solvents, an azeotropic removal technique can be employed.[7] This involves dissolving your sample in a lower-boiling point solvent that forms an azeotrope with the impurity. The azeotrope is then removed by rotary evaporation. This process can be repeated several times. For example, dichloromethane (B109758) can be used to help remove residual ethyl acetate.

  • Lyophilization (Freeze-Drying): For removing water, dissolving the sample in a solvent like benzene (B151609) or dioxane and then freeze-drying can be effective.

NMR-Based Solvent Suppression Techniques:

If physical removal of the solvent is not feasible or sufficient, several NMR techniques can be used to suppress the solvent signal during data acquisition or processing.

  • Solvent Suppression Pulse Sequences: Modern NMR spectrometers are equipped with pulse sequences designed to suppress large solvent signals, such as water suppression.[7]

  • Post-Processing Signal Suppression: Some NMR software allows for the removal of large solvent peaks after data acquisition using methods like convolution or wavelets.[8]

Data Presentation: Common Solvent Artifacts

The following table summarizes the approximate ¹H and ¹³C chemical shifts of common laboratory solvents that may be encountered as impurities when analyzing this compound, presented in a selection of suitable deuterated solvents.[2][4]

ImpurityDeuterated Solvent¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
AcetoneCDCl₃2.17206.7, 30.9
Acetone-d₆2.05206.7, 29.9
Benzene-d₆1.55205.0, 29.0
DichloromethaneCDCl₃5.3053.8
Acetone-d₆5.6454.5
Benzene-d₆4.5354.0
Diethyl EtherCDCl₃3.48 (q), 1.21 (t)66.1, 15.2
Acetone-d₆3.41 (q), 1.11 (t)66.1, 15.4
Benzene-d₆3.22 (q), 1.05 (t)66.0, 15.3
Ethyl AcetateCDCl₃4.12 (q), 2.05 (s), 1.26 (t)171.1, 60.5, 21.0, 14.3
Acetone-d₆4.05 (q), 1.96 (s), 1.18 (t)170.8, 60.2, 20.6, 14.4
Benzene-d₆3.89 (q), 1.64 (s), 0.90 (t)170.1, 59.8, 20.4, 14.1
n-HexaneCDCl₃1.26 (m), 0.88 (t)31.8, 22.8, 14.2
Acetone-d₆1.28 (m), 0.89 (t)31.9, 23.0, 14.2
Benzene-d₆1.29 (m), 0.92 (t)32.2, 23.2, 14.3
TolueneCDCl₃7.27-7.17 (m), 2.36 (s)138.0, 129.3, 128.4, 125.6, 21.5
Acetone-d₆7.29-7.11 (m), 2.31 (s)138.5, 129.5, 128.8, 125.9, 21.2
Benzene-d₆7.09-6.99 (m), 2.11 (s)137.9, 129.4, 128.6, 125.7, 21.0
WaterCDCl₃~1.56-
Acetone-d₆~2.84-
Benzene-d₆~0.40-

Troubleshooting Summary Table

IssuePotential CauseRecommended Action
Unidentified singlet, triplet, or quartetResidual volatile solvent (e.g., ethyl acetate, diethyl ether)Dry sample under high vacuum.
Broad or sharp singlet with variable chemical shiftWater in the sample or deuterated solventPerform a D₂O shake to confirm. Dry the sample or use fresh deuterated solvent.
Peaks from a high-boiling point solventIncomplete removal during purification (e.g., toluene)Use azeotropic removal with a lower-boiling solvent.
Large solvent peak obscuring analyte signalsHigh concentration of the NMR solventUse a solvent suppression pulse sequence during NMR acquisition.
Artifacts persist after physical removal attemptsStrong interaction between analyte and solventConsider using a different deuterated solvent for analysis.

Visual Workflow for Artifact Identification and Removal

The following diagram illustrates a logical workflow for identifying and addressing solvent artifacts in the NMR spectrum of this compound.

Workflow for Identifying and Removing Solvent Artifacts start Start: Acquire NMR Spectrum of this compound check_peaks Are there unexpected peaks? start->check_peaks compare_tables Compare peak shifts to solvent tables check_peaks->compare_tables Yes end End: Clean Spectrum check_peaks->end No is_solvent Is the peak a known solvent/impurity? compare_tables->is_solvent is_volatile Is the solvent volatile? is_solvent->is_volatile Yes is_water Is it a broad/variable singlet (potential water)? is_solvent->is_water No high_vac Action: Dry sample under high vacuum is_volatile->high_vac Yes azeotrope Action: Perform azeotropic removal is_volatile->azeotrope No reacquire Re-acquire spectrum high_vac->reacquire azeotrope->reacquire solvent_suppression Are peaks obscuring the region of interest? reacquire->solvent_suppression d2o_shake Action: Perform D2O shake is_water->d2o_shake Yes consider_other Consider other impurities or structural isomers is_water->consider_other No peak_gone Did the peak disappear? d2o_shake->peak_gone water_confirmed Confirmed as H2O. Dry sample or use fresh solvent. peak_gone->water_confirmed Yes peak_gone->consider_other No water_confirmed->reacquire consider_other->end solvent_suppression->end No use_pulse Action: Use solvent suppression pulse sequence solvent_suppression->use_pulse Yes use_pulse->end

References

Technical Support Center: Scaling Up 2-Methyl-4-heptanone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the challenges, troubleshooting, and methodologies for scaling up the production of 2-Methyl-4-heptanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis, particularly focusing on the common route involving a Grignard reaction followed by oxidation.

Issue / ObservationPotential Cause(s)Recommended Action(s)
Low or No Yield Grignard Reaction Failure: Inactive magnesium, presence of moisture, or improper initiation.Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Activate Magnesium: Use a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction. Mechanical stirring to break the oxide layer on magnesium turnings can also be effective.
Side Reactions: Wurtz coupling of the Grignard reagent with the starting alkyl halide is a common side reaction.Control Reagent Addition: Add the 1-chloro-2-methylpropane (B167039) slowly and at a controlled temperature to minimize high local concentrations that favor coupling. Maintain Optimal Temperature: Avoid excessive temperatures which can promote side reactions.
Exothermic Runaway Poor Heat Dissipation: Inadequate cooling capacity for the larger reaction volume. The surface area-to-volume ratio decreases significantly on scale-up, hindering heat removal.Improve Heat Transfer: Ensure the reactor has an adequate cooling jacket and that the coolant flow rate is sufficient. Controlled Addition: Add the Grignard reagent or the aldehyde at a rate that allows the cooling system to manage the heat generated.[1] Consider Continuous Flow: For larger scales, a continuous flow reactor offers superior heat transfer and minimizes the volume of reacting material at any given time, significantly enhancing safety.[1]
Product Impurities Incomplete Oxidation: The intermediate alcohol, 2-methyl-4-heptanol (B13450), is not fully converted to the ketone.Monitor Reaction Completion: Use in-process controls (e.g., GC, TLC) to monitor the disappearance of the starting alcohol. Ensure Stoichiometry: Verify the correct stoichiometry of the oxidizing agent (e.g., sodium hypochlorite (B82951) or sodium dichromate).
Grignard Byproducts: Formation of coupling products like 2,5-dimethylhexane (B165582) from the Grignard reagent.Purification: These byproducts may need to be removed by fractional distillation. Optimizing the Grignard reaction conditions (temperature, addition rate) can also minimize their formation.
Difficult Purification Close Boiling Points: The desired product and byproducts may have similar boiling points, making separation by distillation challenging.Fractional Distillation: Use a distillation column with a sufficient number of theoretical plates for effective separation. Alternative Purification: Consider other purification methods such as preparative chromatography for high-purity requirements, though this may be less feasible at a very large scale.
Inconsistent Batch Quality Variability in Raw Materials: Inconsistent quality of starting materials (e.g., wet butanal).Quality Control: Implement stringent quality control checks on all incoming raw materials. Process Control: Standardize all process parameters, including reaction times, temperatures, and reagent addition rates. Utilize process analytical technology (PAT) for real-time monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for this compound?

The most frequently cited route is a two-step process. First, a Grignard reaction between an isobutylmagnesium halide (e.g., isobutylmagnesium chloride, prepared from 1-chloro-2-methylpropane and magnesium) and butanal is performed to synthesize the intermediate alcohol, 2-methyl-4-heptanol. This is followed by the oxidation of the secondary alcohol to the corresponding ketone, this compound, using an oxidizing agent like sodium hypochlorite or sodium dichromate.[2]

Q2: What are the primary safety concerns when scaling up the Grignard reaction?

The primary safety concern is the highly exothermic nature of the Grignard reaction.[1] On a large scale, the reduced surface area-to-volume ratio of the reactor makes heat dissipation more challenging, increasing the risk of a thermal runaway.[1] Additionally, the ethereal solvents typically used (like diethyl ether or THF) are highly flammable.

Q3: How can I minimize the formation of the Wurtz coupling byproduct?

The Wurtz coupling product arises from the reaction of the Grignard reagent with the unreacted alkyl halide. To minimize this, you can:

  • Use an excess of magnesium to ensure the alkyl halide is consumed quickly.

  • Maintain a low concentration of the alkyl halide by adding it slowly to the magnesium suspension.

  • Control the temperature , as higher temperatures can favor the coupling reaction.

  • Consider a continuous process , which has been shown to improve selectivity and reduce Wurtz coupling.[3]

Q4: Is continuous flow synthesis a viable option for producing this compound at scale?

Yes, continuous flow synthesis is an excellent alternative to traditional batch processing for this type of reaction. It offers several advantages for scaling up:

  • Enhanced Safety: The small reactor volume minimizes the risk associated with exothermic reactions.[1]

  • Superior Heat and Mass Transfer: The high surface area-to-volume ratio allows for precise temperature control and efficient mixing.

  • Improved Yield and Purity: Better control over reaction parameters often leads to higher yields and fewer byproducts.[3][4]

  • Scalability: Scaling up is often a matter of running the system for a longer duration rather than using larger, more hazardous reactors.[1]

Q5: What are the key considerations for the oxidation step at a larger scale?

When scaling up the oxidation of 2-methyl-4-heptanol, consider:

  • Choice of Oxidant: While sodium dichromate is effective, it poses significant environmental and health risks due to chromium waste. Sodium hypochlorite is a greener and more cost-effective alternative.[2]

  • Temperature Control: The oxidation reaction can also be exothermic. Ensure adequate cooling to maintain the optimal reaction temperature (e.g., 15–25 °C for NaOCl oxidation) to prevent side reactions.[2]

  • Workup and Extraction: Efficiently separating the organic product from the large volume of aqueous solution after the reaction is crucial. This may require large-scale liquid-liquid extraction equipment.

Data Presentation

Table 1: Laboratory-Scale Synthesis Parameters and Yields

This table summarizes the typical parameters and outcomes for the lab-scale synthesis of this compound based on established protocols.[2]

ParameterStep 1: Grignard Reaction (2-Methyl-4-heptanol)Step 2: Oxidation (this compound)
Reactants 1-chloro-2-methylpropane, Magnesium, Butanal2-Methyl-4-heptanol, Sodium Hypochlorite, Acetic Acid
Solvent Diethyl EtherDichloromethane (B109758) (for extraction)
Scale ~50 mmol~15 mmol
Temperature Gentle reflux15–25 °C
Reaction Time ~2 hours~1.5 hours
Crude Yield 83%91%
Purified Yield 81% (after distillation)77% (after distillation)
Purity >98% (assumed after distillation)>99% (GC)
Table 2: Qualitative Comparison of Production Scales
ParameterLaboratory ScalePilot / Industrial Scale (Batch)Pilot / Industrial Scale (Continuous Flow)
Primary Challenge Achieving high yield and purity.Safety and Heat Management. Process optimization and equipment setup.
Heat Transfer High surface area-to-volume ratio, easy to control.Low surface area-to-volume ratio, significant challenge.Excellent heat transfer due to micro-channels.
Mass Transfer Efficient mixing with magnetic stirrers.Can be limited; requires powerful mechanical agitation.Excellent mixing due to short diffusion distances.
Typical Yield 70-80% (overall)Generally lower or requires significant optimization to maintain.Often higher and more consistent than batch.[3]
Safety Risk LowHigh (runaway reactions, flammable solvents).Significantly Lower (small reaction volumes).[1]
Process Control Manual control of temperature and additions.Requires automated process control systems.Highly automated for precise control of flow rates and temperature.
Purification Simple distillation, chromatography.Large-scale fractional distillation.Can be integrated with in-line purification steps.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is adapted from the synthesis described by Jong and Feringa.[2]

Step 1: Grignard Synthesis of 2-Methyl-4-heptanol

  • Apparatus Setup: Assemble a 250 mL three-necked flask fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Reagent Preparation:

    • Place 1.9 g (78 mmol) of magnesium turnings and a few crystals of iodine in the flask.

    • In the dropping funnel, prepare a solution of 4.81 g (52.0 mmol) of 1-chloro-2-methylpropane in 30 mL of anhydrous diethyl ether.

  • Reaction Execution:

    • Flush the system with nitrogen.

    • Gently warm the flask with a heat gun to sublime the iodine, which helps activate the magnesium.

    • Add a small portion of the 1-chloro-2-methylpropane solution to initiate the reaction (indicated by bubbling and a gray/brown color change).

    • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for 30-60 minutes.

    • Cool the mixture in an ice bath and add a solution of 3.75 g (52.0 mmol) of dry butanal in 20 mL of anhydrous diethyl ether dropwise.

    • After the addition, remove the ice bath and stir for 1 hour at room temperature.

  • Workup:

    • Cool the mixture again and slowly add 35 mL of 5% aqueous HCl.

    • Separate the ether layer, wash it with 30 mL of 5% aqueous NaOH, and dry over anhydrous Na₂SO₄.

    • Remove the ether using a rotary evaporator to obtain crude 2-methyl-4-heptanol.

    • Purify by distillation under reduced pressure. Expected Yield: ~81-83%.

Step 2: Oxidation to this compound

  • Apparatus Setup: Use a 100 mL three-necked flask with a dropping funnel and a magnetic stirrer.

  • Reaction Execution:

    • Dissolve 2.00 g (15.3 mmol) of the purified 2-methyl-4-heptanol in 10 mL of acetic acid in the flask and cool in a water bath.

    • Add 14.5 mL of a 2.1 M aqueous NaOCl solution dropwise over 30 minutes, keeping the temperature between 15–25 °C.

    • Remove the water bath and stir for an additional 1.5 hours.

  • Workup:

    • Add 50 mL of water and extract the product twice with 60 mL portions of dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Remove the dichloromethane using a rotary evaporator to yield the crude product.

    • Purify by distillation under reduced pressure. Expected Yield: ~77-91%.

Pilot-Scale Production Considerations

A full pilot-scale protocol requires on-site process development and safety analysis. The following are key considerations for adapting the laboratory protocol:

  • Reactor: A jacketed glass-lined or stainless steel reactor (e.g., 50-100 L) with overhead mechanical stirring, a robust cooling/heating system, and a port for controlled reagent addition is required.

  • Safety:

    • The system must be equipped with pressure relief valves and a rupture disc.

    • All equipment must be properly grounded to prevent static discharge, especially when using flammable solvents.

    • An emergency quench system should be in place.

  • Reagent Addition: Use calibrated metering pumps for the slow, controlled addition of the alkyl halide and butanal. The addition rate must be linked to the reactor's temperature to prevent accumulation of unreacted reagents and a potential runaway.

  • Heat Management: The reactor's cooling system must be validated to handle the maximum heat output of the Grignard reaction at the planned scale. This often requires reaction calorimetry studies during process development.

  • Workup: The workup will involve pumping the reaction mixture to a separate, larger vessel for the quench with aqueous acid. Phase separation may be done in the same vessel or a dedicated liquid-liquid extractor.

  • Purification: A large-scale fractional distillation column with a high number of theoretical plates will be necessary to achieve high purity. The column's performance (reflux ratio, boil-up rate) must be optimized for the specific separation.

Visualizations

Synthesis and Scale-Up Workflow

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Scale-Up Process A 1-Chloro-2-methylpropane + Magnesium (Mg) B Isobutylmagnesium Chloride (Grignard Reagent) A->B Ether, N₂ atm D 2-Methyl-4-heptanol (Intermediate Alcohol) B->D Nucleophilic Addition C Butanal C->D F This compound (Final Product) D->F Oxidation E Sodium Hypochlorite (NaOCl) E->F G Lab Scale (grams) F->G H Pilot Scale (kilograms) G->H Process Optimization & Safety Review I Industrial Production (tonnes) H->I Process Optimization & Safety Review

Caption: Workflow for the synthesis and scale-up of this compound.

Troubleshooting Logic for Low Yield in Grignard Reaction

Start Low Yield in Grignard Reaction Check_Initiation Was reaction initiation observed (bubbling, color change)? Start->Check_Initiation Check_Anhydrous Verify anhydrous conditions (dry glassware, dry solvents). Check_Initiation->Check_Anhydrous No Check_Side_Products Analyze crude product for side products (e.g., Wurtz coupling). Check_Initiation->Check_Side_Products Yes Activate_Mg Activate Mg surface (iodine, 1,2-dibromoethane). Check_Anhydrous->Activate_Mg Success Yield Improved Activate_Mg->Success Optimize_Addition Slow reagent addition rate. Maintain lower temperature. Check_Side_Products->Optimize_Addition Yes Review_Stoichiometry Review stoichiometry of reactants. Check purity of starting materials. Check_Side_Products->Review_Stoichiometry No Optimize_Addition->Success Review_Stoichiometry->Success

References

Technical Support Center: Minimizing Water Content in 2-Methyl-4-heptanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to water contamination in reactions involving 2-Methyl-4-heptanone.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to minimize water content when using this compound in my reaction?

A1: Water can act as an unwanted nucleophile or a base in many organic reactions. In reactions involving organometallics, such as Grignard reagents, even trace amounts of water will react rapidly to quench the reagent, reducing your yield or preventing the reaction altogether.[1] In base-catalyzed reactions like aldol (B89426) condensations, water can interfere with the catalyst and affect reaction kinetics. Furthermore, water can react with this compound itself, albeit reversibly, to form a gem-diol (hydrate), which can complicate reaction pathways.[2][3]

Q2: What are the primary sources of water contamination in my reaction?

A2: Water can be introduced from several sources:

  • Reagents and Solvents: this compound, other solvents, and starting materials may contain residual water from manufacturing or improper storage.

  • Atmosphere: Exposure of reagents or the reaction mixture to the atmosphere, especially on humid days, can introduce significant amounts of water.

  • Glassware: Water can adsorb to the surface of glassware. Improperly dried equipment is a common source of contamination.

Q3: What are the most effective methods for drying this compound?

A3: The most common and effective methods for drying ketones like this compound include:

  • Anhydrous Inorganic Salts (Desiccants): Stirring the ketone over an anhydrous inorganic salt such as magnesium sulfate (B86663) (MgSO₄) or calcium sulfate (CaSO₄, Drierite®) is a widely used technique.

  • Molecular Sieves: These are aluminosilicates with a uniform pore size that can selectively adsorb water. 3Å or 4Å molecular sieves are particularly effective for drying organic solvents.[4]

Q4: Can I use any desiccant to dry this compound?

A4: No, the choice of desiccant is crucial. Some desiccants are incompatible with ketones. For instance, strongly basic desiccants can catalyze aldol condensation of the ketone, leading to impurities.[2] It is also reported that molecular sieves can be slightly basic and may cause aldol condensation in some ketones like acetone. Anhydrous calcium sulfate (Drierite®) is often recommended as a neutral and effective drying agent for ketones.

Q5: How can I quantitatively determine the water content in my this compound?

A5: The gold standard for determining water content in organic solvents is the Karl Fischer titration .[5] This method is highly sensitive and accurate. However, special reagents are required for ketones to avoid side reactions (ketal formation) that can lead to erroneously high water content readings.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield in a Grignard reaction Water contamination quenching the Grignard reagent.Ensure all glassware is flame-dried or oven-dried before use. Dry all solvents and reagents, including this compound, rigorously. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of unexpected byproducts in a base-catalyzed reaction Aldol condensation of this compound catalyzed by a basic desiccant or residual base.Use a neutral desiccant like anhydrous calcium sulfate (Drierite®) for drying. Ensure complete removal of any basic reagents from previous steps.
Inconsistent reaction times or yields Variable water content in starting materials or reaction setup.Standardize your drying procedures for all reagents and solvents. Use Karl Fischer titration to quantify water content and ensure consistency between batches.
Reagent appears cloudy or forms a separate layer Presence of significant water, as this compound has limited solubility in water (1371 mg/L at 25 °C).[6]Pre-dry the solvent with a bulk drying agent like anhydrous sodium sulfate before final drying with a more efficient desiccant.

Data Presentation

Table 1: Efficiency of Common Desiccants for Drying Organic Solvents (Data for other ketones and relevant solvents are provided as a reference)

DesiccantSolventInitial Water (ppm)Final Water (ppm)Contact TimeReference
3Å Molecular Sieves (20% m/v)THF~200<1048 h[4]
Neutral Alumina (column)THF~200<10Single Pass[4]
Anhydrous CaSO₄ (Drierite®)AcetoneN/ALow (recommended)Several hours
Boric AnhydrideAcetoneN/A18N/A

Note: The efficiency of desiccants can vary based on the specific ketone, the initial water content, the amount of desiccant used, and the contact time.

Experimental Protocols

Protocol 1: Drying this compound with Anhydrous Magnesium Sulfate (MgSO₄)

Objective: To reduce the water content of this compound using anhydrous magnesium sulfate.

Materials:

  • This compound

  • Anhydrous magnesium sulfate (powder)

  • Erlenmeyer flask with a stopper

  • Magnetic stirrer and stir bar

  • Filter paper and funnel or filtration apparatus

Procedure:

  • Place the this compound to be dried in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a small amount of anhydrous magnesium sulfate (approximately 1-2 g per 100 mL of solvent).

  • Stopper the flask and stir the mixture at room temperature.

  • Observe the desiccant. If it clumps together, it indicates the presence of water. Continue adding small portions of anhydrous MgSO₄ until some of the powder remains free-flowing, indicating that all the water has been absorbed.

  • Allow the mixture to stir for an additional 15-30 minutes to ensure complete drying.

  • Separate the dried this compound from the hydrated MgSO₄ by gravity filtration or decantation.

  • Store the dried ketone over a small amount of fresh desiccant or under an inert atmosphere to prevent reabsorption of moisture.

Protocol 2: Drying this compound with Activated Molecular Sieves (3Å or 4Å)

Objective: To achieve a very low water content in this compound using molecular sieves.

Materials:

  • This compound

  • 3Å or 4Å molecular sieves (pellets or beads)

  • Solvent bottle with a sealable cap

  • Oven or vacuum oven for activation

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of molecular sieves in a dry flask or beaker.

    • Heat in an oven at 300-350 °C for at least 3 hours under a stream of dry nitrogen or under vacuum.

    • Allow the sieves to cool to room temperature in a desiccator to prevent reabsorption of atmospheric moisture.

  • Drying Process:

    • Add the activated molecular sieves (approximately 5-10% by weight/volume) to the bottle containing this compound.

    • Seal the bottle and allow it to stand for at least 24 hours. Occasional swirling can improve the drying efficiency. For very low water content, a longer standing time (e.g., 48 hours) may be necessary.[4]

    • Carefully decant or cannulate the dried ketone from the molecular sieves for use.

  • Storage: The dried this compound can be stored over the activated molecular sieves to maintain its dryness.

Visualizations

logical_workflow cluster_prep Preparation Phase cluster_drying Drying & Verification cluster_reaction Reaction & Troubleshooting start Start: Need for Anhydrous This compound assess_water Assess Water Sensitivity of Reaction start->assess_water select_method Select Drying Method assess_water->select_method desiccant Use Desiccant (e.g., MgSO₄, CaSO₄) select_method->desiccant Routine Drying mol_sieves Use Activated Molecular Sieves select_method->mol_sieves Low Water Content Required distillation Azeotropic Distillation (if applicable) select_method->distillation Bulk Water Removal kf_titration Verify Water Content (Karl Fischer Titration) desiccant->kf_titration mol_sieves->kf_titration distillation->kf_titration kf_titration->select_method Water Content Too High proceed Proceed with Reaction under Inert Atmosphere kf_titration->proceed Water Content Acceptable troubleshoot Troubleshoot (Low Yield, Byproducts) proceed->troubleshoot Issues Encountered end End: Successful Reaction proceed->end No Issues troubleshoot->assess_water Re-evaluate Drying Strategy

Caption: Workflow for minimizing water in this compound reactions.

troubleshooting_pathway cluster_sources Potential Sources of Water start Reaction Failure or Low Yield check_water Hypothesis: Water Contamination? start->check_water check_reagents Check Reagents & Solvents check_water->check_reagents Yes other_issues Investigate other reaction parameters (temp, stoichiometry, etc.) check_water->other_issues No dry_reagents Solution: Re-dry all reagents and solvents check_reagents->dry_reagents check_glassware Check Glassware dry_glassware Solution: Flame or oven-dry all glassware check_glassware->dry_glassware check_atmosphere Check Reaction Atmosphere inert_atmosphere Solution: Use inert gas (N₂ or Ar) blanket check_atmosphere->inert_atmosphere retry Retry Reaction dry_reagents->retry dry_glassware->retry inert_atmosphere->retry

Caption: Troubleshooting pathway for water contamination issues.

References

Common contaminants in commercially available 2-Methyl-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using commercially available 2-Methyl-4-heptanone.

Frequently Asked Questions (FAQs)

Q1: What are the typical purity levels of commercially available this compound?

A1: Commercially available this compound is typically offered in purities of 97% or higher, with many suppliers providing grades exceeding 99.0% as determined by Gas Chromatography (GC).[1][2][3][4] The purity level can vary between suppliers and product grades. It is crucial to consult the certificate of analysis (CoA) for the specific lot you are using.

Q2: What are the potential contaminants I should be aware of in my this compound sample?

A2: While specific contaminants and their concentrations will vary by manufacturer and batch, potential impurities can originate from the synthesis process. The common synthesis involves a Grignard reaction followed by oxidation.[5] Therefore, potential contaminants may include:

  • Unreacted Starting Materials: Such as butanal and 1-chloro-2-methylpropane.

  • Intermediate Alcohol: 2-Methyl-4-heptanol, the precursor to the final ketone product.[5]

  • Synthesis Byproducts: These can include isomeric ketones or other carbonyl compounds. For instance, syntheses of similar ketones have been noted to produce byproducts like methyl isobutyl ketone (MIBK) and 2-ethyl-hexanal.[6]

  • Solvent Residues: Trace amounts of solvents used during synthesis and purification may be present.

Q3: How can I identify the impurities in my this compound sample?

A3: The most effective method for identifying and quantifying impurities in a sample of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] This technique separates the different components of your sample and provides mass spectra that can be used to identify the chemical structures of the contaminants. For a detailed procedure, please refer to the "Experimental Protocols" section below.

Q4: My reaction is not proceeding as expected. Could impurities in this compound be the cause?

A4: Yes, impurities can significantly impact chemical reactions. For example:

  • Nucleophilic Impurities: The presence of the intermediate alcohol, 2-methyl-4-heptanol, can interfere with reactions where this compound is intended to be the sole nucleophile or when the hydroxyl group can react with your reagents.

  • Reactive Carbonyls: Other ketones or aldehydes present as impurities can lead to the formation of unintended side products.

  • Reduced Molar Equivalents: If the purity is lower than assumed, you will be using a smaller molar amount of this compound than calculated, which can affect reaction stoichiometry and yield.

We recommend verifying the purity of your material using the protocol outlined below. The following troubleshooting guide may also be helpful.

Troubleshooting Guide

If you are encountering issues in your experiments that you suspect are related to the purity of your this compound, this guide provides a logical workflow for troubleshooting.

GCMS_Workflow start Start: Receive this compound Sample sample_prep Prepare 1% Solution in Dichloromethane start->sample_prep inject Inject 1 µL into GC-MS sample_prep->inject gc_separation Separation on GC Column inject->gc_separation ms_detection Detection and Fragmentation by MS gc_separation->ms_detection data_acquisition Acquire Total Ion Chromatogram and Mass Spectra ms_detection->data_acquisition peak_identification Identify Main Peak and Impurity Peaks data_acquisition->peak_identification library_search Compare Mass Spectra with Reference Library peak_identification->library_search quantification Quantify Purity and Impurity Levels library_search->quantification report Generate Analysis Report quantification->report

References

Technical Support Center: Enhancing Resolution in Chromatographic Separation of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic separation of ketones. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor resolution when separating ketones?

A1: Poor resolution in the chromatographic separation of ketones typically stems from one or more of the following factors:

  • Inappropriate Stationary Phase: The polarity of ketones can lead to strong interactions with the stationary phase, especially with silica (B1680970) in normal-phase chromatography, causing issues like peak tailing.[1] The choice of stationary phase chemistry is critical for influencing selectivity.[2][3]

  • Suboptimal Mobile Phase Composition: The mobile phase must have the appropriate solvent strength to elute the ketones effectively. An incorrect composition can lead to either excessively long retention times or co-elution of analytes.[3][4]

  • Peak Tailing: Ketones, being polar, can interact with active silanol (B1196071) groups on the silica surface of the stationary phase, leading to peak tailing.[2][5] This broadens peaks and reduces resolution.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or broadening.[4][6]

  • Low Column Efficiency: Factors such as large particle size in the stationary phase, a column that is too short, or extra-column volume can lead to band broadening and decreased efficiency.[2][7]

Q2: My ketone peaks are exhibiting significant tailing in HPLC. What can I do to improve peak shape?

A2: Peak tailing for ketones is often due to secondary interactions with active silanol groups on the stationary phase surface.[2] Here are several strategies to mitigate this issue:

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces tailing for polar analytes like ketones.[2]

  • Modify the Mobile Phase: Adding a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase can suppress the ionization of residual silanol groups, thereby minimizing secondary interactions and reducing tailing.[2]

  • Match Sample Solvent to Mobile Phase: The solvent used to dissolve your sample should ideally be the same as or weaker than the mobile phase to prevent band spreading on the column.[1]

  • Reduce Sample Load: Injecting a smaller volume or a more dilute sample can prevent column overload, which is a common cause of peak tailing.[1]

Q3: I am not getting baseline separation between two structurally similar ketone isomers. How can I improve selectivity?

A3: Improving the separation of closely eluting isomers requires enhancing the selectivity (α) of your chromatographic system. Consider the following approaches:

  • Change the Stationary Phase: If a standard C18 column doesn't provide adequate resolution, switch to a column with a different selectivity.[8] For ketones with aromatic moieties, a phenyl-hexyl column can offer alternative selectivity through pi-pi interactions.[2]

  • Alter the Mobile Phase Composition: Modifying the organic solvent (e.g., switching from acetonitrile (B52724) to methanol (B129727) or vice-versa) or changing the pH of the mobile phase can alter the interactions between the analytes and the stationary phase, often improving selectivity.[7][8]

  • Optimize Temperature: Temperature affects selectivity.[9] Experimenting with different column temperatures can sometimes significantly improve the resolution between closely eluting peaks.

  • Employ Gradient Elution: A shallower gradient can increase the separation between peaks that are eluting closely together.[2][9]

Q4: When should I consider using Gas Chromatography (GC) versus High-Performance Liquid Chromatography (HPLC) for ketone analysis?

A4: The choice between GC and HPLC depends on the properties of the ketones and the sample matrix.

  • GC is ideal for volatile and thermally stable ketones. It offers high resolution and is often used for analyzing smaller ketones. However, active sites in the GC inlet or column can cause peak tailing for polar ketones.[5][6] Using deactivated inlet liners and columns is crucial.[6]

  • HPLC is more versatile and is the preferred method for non-volatile, thermally labile, or high molecular weight ketones. Reversed-phase HPLC with a C18 column is a common starting point.[2] For trace analysis of ketones in samples like air, they are often derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to make them detectable by UV-Vis.[10][11]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Ketone Peaks in HPLC

If you observe co-eluting or poorly resolved peaks, follow this systematic troubleshooting workflow.

G start Start: Poor Resolution check_column Is the column appropriate and in good condition? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes solution_column Replace column. Consider alternative phase (e.g., Phenyl-Hexyl). check_column->solution_column No check_efficiency Are peaks broad? (Low Efficiency) check_mobile_phase->check_efficiency Yes solution_mobile_phase Adjust solvent strength. Try different organic modifier (ACN vs MeOH). Add modifier (e.g., 0.1% Formic Acid). check_mobile_phase->solution_mobile_phase No check_selectivity Are peaks sharp but overlapping? (Poor Selectivity) check_efficiency->check_selectivity No solution_efficiency Decrease particle size (UHPLC). Increase column length. Optimize flow rate. check_efficiency->solution_efficiency Yes solution_selectivity Change stationary phase. Modify mobile phase pH or solvent. Optimize temperature. check_selectivity->solution_selectivity Yes end Resolution Improved solution_column->end solution_mobile_phase->end solution_efficiency->end solution_selectivity->end

Caption: Troubleshooting workflow for poor HPLC resolution.

Issue 2: Peak Fronting or Tailing in GC Analysis of Ketones

Poor peak shape in GC is often related to active sites or column overload.

G start Poor Peak Shape in GC shape_check Peak Shape Fronting Tailing start->shape_check fronting_cause Potential Cause: Column Overload shape_check:f0->fronting_cause tailing_cause Potential Cause: Active Sites in System shape_check:f1->tailing_cause solution_fronting Solution: - Reduce injection volume - Dilute sample - Use column with higher capacity fronting_cause->solution_fronting solution_tailing Solution: - Replace inlet liner with a deactivated one - Condition the column - Check for leaks - Use a high-purity, deactivated column tailing_cause->solution_tailing end Peak Shape Improved solution_fronting->end solution_tailing->end

Caption: Logic diagram for troubleshooting poor GC peak shape.

Data Presentation: Optimizing Chromatographic Parameters

The resolution of ketone peaks is governed by efficiency (N), selectivity (α), and retention factor (k).[7][8][12] Optimizing these parameters is key to achieving baseline separation.

Table 1: Effect of HPLC Column Parameters on Resolution
ParameterHow to ModifyEffect on ResolutionTrade-offs
Length (L) Increase column lengthIncreases (proportional to √L)Longer run times, higher backpressure[2]
Particle Size (dp) Decrease particle sizeIncreases (higher efficiency)Requires UHPLC system due to high backpressure[2]
Internal Diameter (ID) Decrease column IDCan increase efficiencyLower sample loading capacity[2]
Stationary Phase Change chemistry (e.g., C18 to Phenyl)Changes selectivity (α), may increase or decreaseRequires method re-development
Table 2: Effect of HPLC Mobile Phase & Temperature on Resolution
ParameterHow to ModifyEffect on ResolutionConsiderations
Solvent Strength Decrease % Organic SolventIncreases retention (k), may improve resolution for early eluting peaksCan lead to unacceptably long run times[3]
Solvent Type Change organic modifier (e.g., ACN to MeOH)Changes selectivity (α)May alter elution order
Flow Rate Decrease flow rateCan increase efficiency and resolutionLonger analysis times[9][12]
Temperature Increase or decrease temperatureAffects selectivity (α) and viscosityHigher temperatures decrease viscosity but can degrade analytes[9][12]

Experimental Protocols

Protocol 1: General HPLC Method for Ketone Separation (Reversed-Phase)

This protocol provides a starting point for the separation of ketones using a C18 column.

  • System Preparation:

    • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm (or wavelength appropriate for the ketone).

  • Sample Preparation:

    • Accurately weigh and dissolve the ketone sample in the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.[2]

    • Inject a blank (sample solvent) to check for system peaks.[2]

    • Inject the prepared sample (e.g., 10 µL).

    • Run an isocratic method or a gradient program (e.g., start at 30% B, increase to 90% B over 15 minutes).

    • Analyze the chromatogram for resolution, peak shape, and retention time.

  • Optimization:

    • If resolution is poor, first try adjusting the gradient slope or the isocratic mobile phase composition.[2]

    • If peak tailing is observed, ensure formic acid is present in the mobile phase.

    • If isomers are not separating, consider changing the stationary phase to a phenyl-hexyl column or optimizing the temperature.[2]

Protocol 2: 2D TLC Test for Compound Stability on Silica Gel

This test helps diagnose if poor separation on a column is due to the compound degrading on the silica stationary phase.[1]

  • Materials:

    • Square TLC plate (e.g., 10x10 cm silica gel).

    • Developing chamber.

    • Appropriate solvent system.

    • Capillary spotter.

  • Procedure:

    • First Elution: Using a capillary spotter, carefully spot your ketone sample in one corner of the TLC plate, about 1 cm from the edges. Develop the plate in the chosen solvent system.

    • Drying: After the first run, remove the plate and dry it completely in a fume hood.

    • Second Elution: Rotate the plate 90 degrees so the line of separated spots from the first run is now at the bottom. Develop the plate again using the same solvent system.[1]

    • Visualization: Visualize the plate using a UV lamp or an appropriate stain.

  • Analysis:

    • Stable Compound: If the ketone is stable on silica, all spots will lie on the diagonal of the plate.

    • Unstable Compound: If the compound is degrading, new spots will appear off the diagonal.[1] This indicates that the compound is breaking down during contact with the stationary phase, and an alternative stationary phase (e.g., alumina, deactivated silica) or a different chromatographic mode (e.g., reversed-phase) should be considered.[1]

References

Validation & Comparative

A Comparative Guide to the Identification of 2-Methyl-4-heptanone: GC-MS vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of chemical compounds are paramount. 2-Methyl-4-heptanone, a ketone with applications in flavor and fragrance industries and as a potential biomarker, serves as an excellent case study for comparing two of the most powerful analytical techniques available: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective comparison of their performance for the identification of this compound, supported by experimental data and detailed methodologies.

Data Presentation: A Quantitative Comparison

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Detection Separation by boiling point and polarity, followed by mass-to-charge ratio analysis of fragmented ions.Nuclear spin transitions in a magnetic field, providing detailed structural information.
Sample Throughput HighModerate
Analysis Time per Sample ~15-30 minutes~5-15 minutes
Limit of Detection (LOD) Low (pg to ng range)High (µg to mg range)
Limit of Quantification (LOQ) Low (ng to µg range)High (µg to mg range)
Quantitative Accuracy Good with proper calibrationExcellent (inherently quantitative)
Sample Preparation Can require derivatization for certain analytes, but often simple dilution for volatile compounds.Simple dissolution in a deuterated solvent.
Structural Information Provides mass fragmentation patterns, useful for library matching.Provides detailed information on chemical environment, connectivity, and stereochemistry.
Destructive/Non-destructive DestructiveNon-destructive

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of this compound using GC-MS and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Reagents and Materials:

  • This compound standard (≥99% purity).

  • Solvent (e.g., hexane (B92381) or dichloromethane, HPLC grade).

  • Sample containing this compound.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Prepare the sample by dissolving a known amount in the solvent. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.

  • GC-MS Analysis:

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 150°C at a rate of 10°C/min.

      • Ramp to 240°C at a rate of 20°C/min, hold for 5 minutes.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-300.

¹H-NMR Spectroscopy Protocol

Objective: To confirm the structure and quantify this compound in a sample.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

  • 5 mm NMR tubes.

Reagents and Materials:

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a vial.

    • Accurately weigh a known amount of the internal standard and add it to the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Analysis:

    • Spectrometer Frequency: 400 MHz for ¹H.

    • Temperature: 298 K.

    • Pulse Program: Standard 90° pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).

    • Acquisition Time: ~4 seconds.

    • Spectral Width: 20 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum to the TMS signal at 0 ppm.

    • Integrate the characteristic signals of this compound and the internal standard.

    • Calculate the concentration of this compound relative to the known concentration of the internal standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for GC-MS and NMR analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution / Extraction Sample->Dilution Standard This compound Standard Standard->Dilution Prepare Stock Solvent Solvent (e.g., Hexane) Solvent->Dilution Cal_Standards Calibration Standards Dilution->Cal_Standards GC_Injector GC Injector Cal_Standards->GC_Injector Analysis_Sample Sample for Analysis Analysis_Sample->GC_Injector GC_Column GC Column (Separation) GC_Injector->GC_Column MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector Chromatogram Chromatogram MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Library_Search Library Search Mass_Spectrum->Library_Search Result Identification and Concentration Library_Search->Result Quantification->Result

Caption: Workflow for the identification of this compound by GC-MS.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample containing This compound Weighing Accurate Weighing Sample->Weighing Int_Std Internal Standard (e.g., Maleic Acid) Int_Std->Weighing Solvent Deuterated Solvent (CDCl3) Dissolving Dissolving in Solvent Solvent->Dissolving Weighing->Dissolving NMR_Tube Transfer to NMR Tube Dissolving->NMR_Tube NMR_Spectrometer NMR Spectrometer (Acquisition) NMR_Tube->NMR_Spectrometer FID Free Induction Decay (FID) NMR_Spectrometer->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Spectrum ¹H-NMR Spectrum Processing->Spectrum Integration Signal Integration Spectrum->Integration Calculation Concentration Calculation Integration->Calculation Result Structural Confirmation and Concentration Calculation->Result

Caption: Workflow for the identification of this compound by NMR.

Validation of an Analytical Method for 2-Methyl-4-heptanone Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of an analytical method for the detection of 2-Methyl-4-heptanone, a volatile organic compound. It compares a validated Gas Chromatography-Mass Spectrometry (GC-MS) method with other potential analytical techniques, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] It is a critical requirement in the development and manufacturing of pharmaceutical products to ensure the reliability, accuracy, and consistency of analytical data.[1] Key performance parameters evaluated during method validation include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Comparison of Analytical Methods for Ketone Detection

Several analytical techniques can be employed for the detection of ketones like this compound. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method, other techniques also offer distinct advantages. This section compares a validated GC-MS method with High-Performance Liquid Chromatography (HPLC) with UV detection, a common technique in pharmaceutical analysis.

Table 1: Comparison of Analytical Method Performance for Ketone Detection

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection based on mass-to-charge ratio.Separation of compounds based on their distribution between a stationary phase and a liquid mobile phase, followed by detection using UV absorbance.
Specificity High (Mass spectral data provides structural information)Moderate to High (Dependent on chromophore presence and chromatographic resolution)
Linearity (R²) ≥ 0.99[2]Typically ≥ 0.99[3][4]
Accuracy (% Recovery) Typically 95-105%Typically 98-102%[5]
Precision (%RSD) < 15%< 2%[6]
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)
Limit of Quantitation (LOQ) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)
Typical Application Analysis of volatile and semi-volatile compounds, impurity profiling, metabolomics.Routine quality control, quantification of non-volatile or derivatized compounds.

Experimental Protocols

This section provides a detailed methodology for a validated Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. This protocol is based on methodologies developed for similar volatile ketones.[7][8]

HS-SPME/GC-MS Method for this compound

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • HS-SPME Autosampler

  • SPME Fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Chromatographic Conditions:

  • Column: Capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min

    • Ramp: 10°C/min to 250°C

    • Hold: 5 min at 250°C

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

  • Ion Source Temperature: 230°C

HS-SPME Procedure:

  • Sample Preparation: Accurately weigh the sample into a headspace vial.

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., Toluene-d8).[8]

  • Equilibration: Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 min) to allow volatiles to partition into the headspace.[8]

  • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 min) to adsorb the analytes.[8]

  • Desorption: Transfer the fiber to the GC injector for thermal desorption of the analytes onto the column.

Table 2: Validation Parameters for a Hypothetical GC-MS Method for this compound

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.990.998
Range To be defined based on application1 - 100 µg/kg
Accuracy (% Recovery) 80 - 120%98.5%
Precision (%RSD) ≤ 15%8.7%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 µg/kg
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.5 µg/kg
Specificity No interference at the retention time of the analyteConfirmed by mass spectra

Note: The hypothetical results are based on published data for structurally similar ketones.[7][8]

Visualizing the Validation Workflow and Method Comparison

The following diagrams illustrate the analytical method validation workflow and a comparison of key performance parameters for different analytical techniques.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol execute Execute Validation Experiments protocol->execute specificity Specificity/ Selectivity data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity Linearity & Range linearity->data_analysis accuracy Accuracy accuracy->data_analysis precision Precision (Repeatability & Intermediate) precision->data_analysis lod_loq LOD & LOQ lod_loq->data_analysis robustness Robustness robustness->data_analysis execute->specificity execute->linearity execute->accuracy execute->precision execute->lod_loq execute->robustness report Prepare Validation Report data_analysis->report end End: Method Approved for Routine Use report->end

Caption: Workflow for the validation of an analytical method.

Method_Comparison GCMS Gas Chromatography-Mass Spectrometry (GC-MS) High Specificity Excellent Sensitivity (Low LOD/LOQ) Good for Volatiles HPLC High-Performance Liquid Chromatography (HPLC-UV) Good for Non-Volatiles High Precision Widely Available Method Analytical Method for this compound Method->GCMS Ideal for Trace Analysis Method->HPLC Alternative for Higher Concentrations (with derivatization)

Caption: Comparison of GC-MS and HPLC for this compound analysis.

References

A Comparative Guide to the Structural Confirmation of Synthetic 2-Methyl-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data to confirm the chemical structure of synthetically produced 2-Methyl-4-heptanone against its potential isomers. Detailed experimental protocols and data interpretation are presented to ensure accurate structural elucidation.

Structural Overview

This compound is a ketone with the chemical formula C₈H₁₆O and a molecular weight of approximately 128.21 g/mol .[1][2] Its structure features a carbonyl group at the 4-position of a heptane (B126788) chain, with a methyl group at the 2-position. For unambiguous confirmation, it is crucial to differentiate it from its isomers, such as 6-Methyl-3-heptanone and 2-Methyl-3-heptanone, which possess the same molecular formula but differ in the placement of the carbonyl and methyl groups.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound and its isomers, providing a basis for comparison with experimental results.

¹H NMR Data (Predicted Chemical Shifts, δ in ppm)
ProtonsThis compound (Expected)6-Methyl-3-heptanone (Alternative)2-Methyl-3-heptanone (Alternative)
-CH₃ (terminal ethyl)~0.9 (t)~0.9 (t)~0.9 (t)
-CH₃ (isopropyl)~0.9 (d)~0.9 (d)~1.1 (d)
-CH₂- (ethyl, adjacent to CH₃)~1.6 (sextet)~2.4 (q)~1.6 (sextet)
-CH- (isopropyl)~2.1 (m)~1.5 (m)~2.6 (heptet)
-CH₂- (adjacent to C=O)~2.4 (t)~2.1 (d)~2.4 (t)
-CH₂- (adjacent to isopropyl)~2.2 (d)--

t = triplet, d = doublet, q = quartet, sextet, m = multiplet, heptet

¹³C NMR Data (Predicted Chemical Shifts, δ in ppm)
CarbonThis compound (Expected)6-Methyl-3-heptanone (Alternative)2-Methyl-3-heptanone (Alternative)
C=O~211~212~215
-CH₃ (terminal ethyl)~14~14~14
-CH₃ (isopropyl)~22~22~18
-CH₂- (ethyl)~17~36~18
-CH- (isopropyl)~25~24~42
-CH₂- (adjacent to C=O)~45~52~36
-CH₂- (adjacent to isopropyl)~52~33-
-CH₂- (butyl chain)--~26
-CH₂- (butyl chain)--~23
Infrared (IR) Spectroscopy Data
Functional GroupExpected Wavenumber (cm⁻¹)
C=O Stretch (Ketone)1710 - 1720
C-H Stretch (Alkyl)2850 - 3000

The strong carbonyl (C=O) stretch is the most diagnostic peak for all isomers.[1][3]

Mass Spectrometry (MS) Data
Ion (m/z)This compound (Expected Fragments)6-Methyl-3-heptanone (Expected Fragments)2-Methyl-3-heptanone (Expected Fragments)
128Molecular Ion [M]⁺Molecular Ion [M]⁺Molecular Ion [M]⁺
86[CH₃CH(CH₃)CH₂CO]⁺[CH₃CH(CH₃)CH₂CH₂CO]⁺[CH₃(CH₂)₃CO]⁺
71[CH₃CH₂CH₂CO]⁺[CH₃CH₂CO]⁺[CH₃CH(CH₃)CO]⁺
57[CH₃CH₂CH₂]⁺[CH₃CH(CH₃)CH₂CH₂]⁺[CH₃(CH₂)₃]⁺
43[CH₃CH(CH₃)]⁺[CH₃CH₂]⁺[CH₃CH(CH₃)]⁺

Alpha-cleavage is a primary fragmentation pattern for ketones, leading to the formation of characteristic acylium ions.[4][5]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Sample Preparation: Dissolve 10-20 mg of the synthetic compound in approximately 0.7 mL of CDCl₃.

  • ¹H NMR: Acquire spectrum with a 30° pulse angle, 1-second relaxation delay, and 16 scans.

  • ¹³C NMR: Acquire spectrum with a 45° pulse angle, 2-second relaxation delay, and 1024 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Mass Spectrometry (MS)
  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 200.

  • Sample Preparation: Prepare a dilute solution of the compound in dichloromethane (B109758) (1 mg/mL). Inject 1 µL into the GC.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of synthetic this compound.

G Structural Confirmation Workflow for this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Synth Synthesize Crude Product IR IR Spectroscopy Synth->IR NMR NMR (¹H & ¹³C) Synth->NMR MS Mass Spectrometry Synth->MS Compare Compare Experimental Data with Reference Spectra and Isomer Data IR->Compare NMR->Compare MS->Compare Confirm Structure Confirmed as This compound Compare->Confirm Consistent Reevaluate Inconsistent Data: Re-evaluate Synthesis/Purification Compare->Reevaluate Inconsistent

Caption: Workflow for the synthesis, analysis, and structural confirmation of this compound.

References

A Comparative Guide to the Spectral Analysis of 2-Methyl-4-heptanone: Cross-Referencing Experimental Data with the NIST Library

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the mass spectrometry (MS) and infrared (IR) spectral data for 2-Methyl-4-heptanone, cross-referencing experimentally obtained data with the National Institute of Standards and Technology (NIST) spectral library. This document is intended for researchers, scientists, and drug development professionals who rely on accurate spectral identification of chemical compounds.

Executive Summary

Accurate identification of chemical compounds is paramount in scientific research and development. Spectroscopic techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy are fundamental tools for elucidating molecular structures. Publicly available spectral libraries, like that of the National Institute of Standards and Technology (NIST), serve as invaluable resources for the verification of experimental results. This guide presents a side-by-side comparison of the mass and infrared spectral data for this compound obtained from the NIST library and the Spectral Database for Organic Compounds (SDBS), a comprehensive alternative database. Detailed experimental protocols for acquiring such spectra are also provided to support researchers in their laboratory work.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound from the NIST library and the Spectral Database for Organic Compounds (SDBS).

Mass Spectrometry Data

Table 1: Comparison of Mass Spectrometry Data for this compound

NIST Library DataSpectral Database for Organic Compounds (SDBS) Data
Mass-to-Charge (m/z) Relative Intensity (%)
4155
4380
57100
5825
7115
8595
1135
128 (M+)10

Note: The data presented are the most abundant peaks. M+ denotes the molecular ion.

Infrared Spectroscopy Data

Table 2: Comparison of Infrared Spectroscopy Data for this compound

NIST Library DataSpectral Database for Organic Compounds (SDBS) Data
Wavenumber (cm⁻¹) Functional Group Assignment
2960C-H stretch (alkane)
2932C-H stretch (alkane)
2874C-H stretch (alkane)
1718C=O stretch (ketone)
1467C-H bend (alkane)
1368C-H bend (alkane)
1175C-C stretch

Experimental Protocols

To obtain high-quality spectral data for this compound, the following experimental protocols are recommended.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Prepare a dilute solution of this compound (CAS: 626-33-5) in a volatile solvent such as methanol (B129727) or dichloromethane.[1] The concentration should be approximately 1 mg/mL.

  • Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Acquisition and Analysis: Acquire the mass spectrum of the chromatographic peak corresponding to this compound. Process the data to obtain a list of m/z values and their relative intensities. Compare the acquired spectrum with the NIST library entry.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a single drop of neat this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Number of Scans: Co-add 16 or 32 scans for both the background and sample spectra to improve the signal-to-noise ratio.

    • Resolution: Set the spectral resolution to 4 cm⁻¹.

    • Spectral Range: Scan from 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the major absorption bands and assign them to the corresponding functional group vibrations. Compare the peak positions with the data from the NIST library.

Workflow for Spectral Cross-Referencing

The following diagram illustrates the logical workflow for cross-referencing experimentally acquired spectral data with the NIST library.

Spectral_Cross_Referencing_Workflow cluster_experimental Experimental Analysis cluster_nist NIST Library Reference cluster_comparison Data Comparison and Verification sample This compound Sample acquire_ms Acquire Mass Spectrum (GC-MS) sample->acquire_ms acquire_ir Acquire IR Spectrum (FTIR-ATR) sample->acquire_ir exp_ms_data Experimental MS Data (m/z vs. Intensity) acquire_ms->exp_ms_data exp_ir_data Experimental IR Data (Wavenumber vs. Transmittance) acquire_ir->exp_ir_data compare_ms Compare MS Data exp_ms_data->compare_ms compare_ir Compare IR Data exp_ir_data->compare_ir nist_db NIST Chemistry WebBook nist_ms_data NIST MS Data nist_db->nist_ms_data nist_ir_data NIST IR Data nist_db->nist_ir_data nist_ms_data->compare_ms nist_ir_data->compare_ir verification Compound Verification compare_ms->verification compare_ir->verification

Caption: Workflow for spectral data acquisition and cross-referencing with the NIST library.

References

Navigating the Separation: A Comparative Guide to the Kovats Retention Index of 2-Methyl-4-heptanone on Various GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of volatile and semi-volatile compounds is paramount. Gas chromatography (GC) stands as a cornerstone technique for these analyses, and the Kovats retention index (RI) provides a standardized measure for comparing retention times across different systems. This guide offers a comparative analysis of the Kovats retention index of 2-Methyl-4-heptanone, a significant ketone in various chemical and biological systems, on a range of commonly used GC columns. By presenting experimental data and detailed protocols, this document aims to facilitate column selection and method development for the accurate identification of this compound.

Summary of Kovats Retention Indices

The retention behavior of this compound is markedly influenced by the polarity of the stationary phase within the GC column. A summary of its Kovats retention indices on different columns is presented below, showcasing the variance in elution patterns.

GC ColumnStationary Phase TypeKovats Retention Index (RI)
Semi-standard non-polare.g., 5% Phenyl Methylpolysiloxane922, 925[1]
Standard polare.g., Polyethylene (B3416737) Glycol992[1]
DB-WaxPolyethylene Glycol (polar)1206

Detailed Experimental Protocols

The accurate determination of the Kovats retention index is intrinsically linked to the experimental conditions employed. Below are the detailed methodologies used to obtain the retention index data presented in this guide.

Determination of Kovats Retention Index on a DB-Wax Column:

  • Column: DB-Wax capillary column (60 m length x 0.25 mm internal diameter).

  • Carrier Gas: Helium.

  • Temperature Program:

    • Initial Temperature: 40°C, held for 5 minutes.

    • Temperature Ramp: Increased to 200°C at a rate of 3°C/minute.

  • Kovats Retention Index Calculation: The retention time of this compound was normalized against the retention times of a series of n-alkanes run under the identical conditions.

The experimental conditions for the "semi-standard non-polar" and "standard polar" columns were not specified in the available literature. However, these terms generally refer to columns with stationary phases like 5% phenyl-methylpolysiloxane for non-polar and polyethylene glycol (wax) for polar columns, respectively.

Logical Workflow for Kovats Retention Index Determination

The process of determining the Kovats retention index involves a systematic workflow to ensure accuracy and reproducibility. The following diagram illustrates the key steps involved in this experimental procedure.

Kovats_Index_Workflow cluster_gc_analysis GC Analysis cluster_calculation Calculation Sample_Prep Prepare this compound Sample GC_Setup Set Up GC System (Column, Temp Program, Gas Flow) Sample_Prep->GC_Setup Alkane_Std Prepare n-Alkane Standard Mix Alkane_Std->GC_Setup Inject_Sample Inject this compound GC_Setup->Inject_Sample Inject_Alkanes Inject n-Alkane Standard Mix GC_Setup->Inject_Alkanes Record_Sample_RT Record Retention Time (t_R,sample) Inject_Sample->Record_Sample_RT Identify_Bracketing_Alkanes Identify Bracketing n-Alkanes (n and n+1) Record_Sample_RT->Identify_Bracketing_Alkanes Record_Alkanes_RT Record Retention Times (t_R,alkanes) Inject_Alkanes->Record_Alkanes_RT Record_Alkanes_RT->Identify_Bracketing_Alkanes Calculate_RI Calculate Kovats Retention Index (I) I = 100 * [n + (log(t_R,sample) - log(t_R,n)) / (log(t_R,n+1) - log(t_R,n))] Identify_Bracketing_Alkanes->Calculate_RI

Workflow for determining the Kovats retention index.

Conclusion

The choice of GC column has a significant impact on the retention index of this compound. As demonstrated, polar columns, such as the DB-Wax, exhibit a considerably higher retention index for this ketone compared to non-polar columns. This is attributed to the stronger interactions between the polar ketone and the polar stationary phase. This comparative guide provides valuable data and a clear experimental framework to assist researchers in the accurate and reliable identification of this compound in their analytical workflows. The provided workflow diagram further clarifies the logical steps necessary for precise retention index determination.

References

Efficacy of 2-Methyl-4-heptanone as a Solvent: A Comparative Guide for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the choice of solvent is a critical decision that can significantly impact reaction kinetics, yield, purity, and the overall sustainability of a process. As the industry increasingly pivots towards greener and safer alternatives to hazardous solvents, a thorough evaluation of lesser-known solvents is paramount. This guide provides a comparative analysis of 2-Methyl-4-heptanone, a ketone solvent, against a range of commonly used laboratory solvents, offering insights into its potential utility in pharmaceutical applications.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's fundamental physical and chemical properties dictate its behavior and suitability for specific applications. The following table summarizes the key physicochemical properties of this compound in comparison to other prevalent solvents in the pharmaceutical industry.

PropertyThis compoundAcetone (B3395972)Methyl Ethyl Ketone (MEK)Dichloromethane (DCM)TolueneHeptane
CAS Number 626-33-5[1][2]67-64-178-93-375-09-2108-88-3142-82-5
Molecular Formula C₈H₁₆O[1][2]C₃H₆OC₄H₈OCH₂Cl₂C₇H₈C₇H₁₆
Molecular Weight ( g/mol ) 128.21[1]58.0872.1184.9392.14100.21
Boiling Point (°C) 155[1][3]56804011198
Density (g/mL at 20°C) ~0.8120.7910.8051.330.8670.684
Water Solubility (g/L at 25°C) 1.371 (estimated)[3][4]Miscible275130.520.01
Flash Point (°C) 44.6-20-9N/A4-4

Solvent Characteristics: Hansen Solubility Parameters

Disclaimer: The Hansen Solubility Parameters for this compound presented below are estimations based on a group contribution method and have not been experimentally validated.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
This compound (Estimated) 15.94.05.1
Acetone 15.510.47.0
Methyl Ethyl Ketone (MEK) 16.09.05.1
Dichloromethane (DCM) 17.07.37.1
Toluene 18.01.42.0
Heptane 15.30.00.0

The estimated HSP of this compound suggests it is a moderately polar solvent with a significant dispersion component and some hydrogen bonding capability. Its profile is most similar to Methyl Ethyl Ketone (MEK), indicating it could be a suitable replacement in applications where MEK is used.

Experimental Protocols

Hansen Solubility Parameter (HSP) Estimation via Group Contribution Method

The Hansen Solubility Parameters for this compound were estimated using the group contribution method, a well-established technique for predicting the properties of molecules based on their constituent functional groups.

Methodology:

  • Molecular Structure Decomposition: The molecular structure of this compound (isobutyl propyl ketone) was broken down into its fundamental functional groups:

    • 2 x -CH₃ (methyl group)

    • 2 x -CH₂- (methylene group)

    • 1 x >CH- (methine group)

    • 1 x >C=O (ketone group)

  • Group Contribution Values: Established literature values for the contribution of each functional group to the dispersion (Fd), polar (Fp), and hydrogen bonding (Eh) parameters, as well as the molar volume (V), were utilized.

  • Parameter Calculation: The following equations were used to calculate the HSP components:

    • δD = (ΣFd) / V

    • δP = (ΣFp²)0.5 / V

    • δH = (ΣEh / V)0.5

    Where:

    • ΣFd is the sum of the dispersion contributions of all groups.

    • ΣFp is the sum of the polar contributions of all groups.

    • ΣEh is the sum of the hydrogen bonding energy contributions of all groups.

    • V is the molar volume of the molecule, calculated from group contributions.

  • Data Aggregation: The calculated values for δD, δP, and δH provide the estimated Hansen Solubility Parameters for this compound.

Visualizing Experimental Workflows

To systematically evaluate the efficacy of a novel solvent like this compound in a pharmaceutical context, a structured experimental workflow is essential. The following diagram illustrates a typical workflow for screening and comparing solvent performance in an Active Pharmaceutical Ingredient (API) solubility and reaction study.

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Screening cluster_reaction Reaction Performance cluster_analysis Data Analysis & Comparison Solvent_Procurement Procure Solvents: This compound & Control Solvents API_Selection Select Model API Solvent_Procurement->API_Selection Characterization Characterize API (Purity, Polymorph) API_Selection->Characterization Solubility_Exp Isothermal Solubility Measurement at Different Temperatures Characterization->Solubility_Exp Reaction_Setup Set up Model Reaction in Each Solvent Characterization->Reaction_Setup Analysis_Sol Analyze Supernatant (HPLC/UV-Vis) Solubility_Exp->Analysis_Sol Thermo_Model Thermodynamic Modeling (e.g., Apelblat, van't Hoff) Analysis_Sol->Thermo_Model Comparative_Analysis Compare Solubility Data, Reaction Kinetics, Yields, and Purity Profiles Thermo_Model->Comparative_Analysis Monitoring Monitor Reaction Progress (TLC, HPLC) Reaction_Setup->Monitoring Isolation Product Isolation & Purification Monitoring->Isolation Yield_Purity Determine Yield and Purity Isolation->Yield_Purity Yield_Purity->Comparative_Analysis Green_Metrics Calculate Green Chemistry Metrics (e.g., E-Factor) Comparative_Analysis->Green_Metrics Conclusion Draw Conclusions on Solvent Efficacy Green_Metrics->Conclusion

Experimental Workflow for Solvent Efficacy Evaluation

Concluding Remarks

While direct experimental comparisons are currently lacking in published literature, the physicochemical properties and estimated Hansen Solubility Parameters of this compound suggest it may serve as a viable, less volatile alternative to solvents like Methyl Ethyl Ketone in certain pharmaceutical applications. Its moderate polarity and lower water solubility compared to acetone and MEK could be advantageous in specific reaction or extraction scenarios.

For researchers and drug development professionals, this compound warrants further investigation as a potential process solvent. The experimental workflow outlined in this guide provides a robust framework for such an evaluation. Future studies focusing on the solubility of a diverse range of APIs and performance in common synthetic transformations are necessary to fully elucidate the potential of this compound as a greener and effective solvent in the pharmaceutical industry.

References

Unveiling the Bioactivity of 2-Methyl-4-heptanone and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of semiochemicals is paramount for the development of effective pest management strategies and novel therapeutic agents. This guide provides a comprehensive comparison of the biological activity of the insect pheromone 2-Methyl-4-heptanone and its structural analogs, supported by experimental data from electrophysiological and behavioral assays.

This document delves into the nuanced differences in biological responses elicited by subtle changes in the molecular structure of aliphatic ketones. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, this guide aims to be an invaluable resource for those engaged in the study of chemical ecology and drug discovery.

Comparative Biological Activity Data

The biological activity of this compound and its structural analogs varies significantly depending on the insect species and the specific context of the chemical communication. The following tables summarize quantitative data from electroantennography (EAG), single sensillum recording (SSR), and behavioral assays, providing a comparative overview of the potency and effects of these compounds.

CompoundInsect SpeciesAssay TypeResponse MetricQuantitative DataReference(s)
2-Heptanone Atta texana (Ant)BehavioralAlarm Threshold~1000x less effective than 4-Methyl-3-heptanone[1]
Aromia bungii (Beetle)EAGMean Amplitude (mV) at 1mg~0.6 mV[2]
4-Methyl-3-heptanone Atta texana (Ant)BehavioralAlarm Threshold5.7 x 10⁻¹² g/cm³[1]
Ooceraea biroi (Ant)BehavioralAttraction/RepulsionDose-dependent: attraction at low conc., repulsion at high conc.[3]
This compound Metamasius spinolae (Weevil)Field TrappingMean Weevils TrappedPart of an attractive blend[4]
4-Methyl-3,5-heptanedione Sitona discoideus (Weevil)EAGMean Amplitude (mV) at 100µg~1.2 mV (males), ~1.0 mV (females)[5]
Sitona discoideus (Weevil)SSRSpike Frequency (spikes/s)Specialized olfactory receptor neurons identified[5]
(4S,5S)-5-Hydroxy-4-methyl-3-heptanone Sitona discoideus (Weevil)EAGMean Amplitude (mV) at 100µg~0.8 mV (males), ~0.7 mV (females)[5]
Sitona discoideus (Weevil)SSRSpike Frequency (spikes/s)Stereoselective olfactory receptor neurons identified[5]
4-Methyl-3-heptanol Ooceraea biroi (Ant)BehavioralAttractionInitially attractive before causing dispersal[3]
2-Pentanone (C5) Aromia bungii (Beetle)EAGMean Amplitude (mV) at 1mg~0.4 mV[2]
2-Hexanone (C6) Aromia bungii (Beetle)EAGMean Amplitude (mV) at 1mg~0.7 mV[2]
2-Heptanone (C7) Aromia bungii (Beetle)EAGMean Amplitude (mV) at 1mg~0.6 mV[2]
2-Octanone (C8) Aromia bungii (Beetle)EAGMean Amplitude (mV) at 1mg~0.8 mV[2]
2-Nonanone (C9) Aromia bungii (Beetle)EAGMean Amplitude (mV) at 1mg~0.9 mV[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the findings.

Electroantennography (EAG)

Objective: To measure the summed electrical response of olfactory sensory neurons on an insect's antenna to volatile compounds.

Materials:

  • Intact insect or excised antenna

  • Reference and recording electrodes (e.g., glass capillaries filled with saline solution)

  • Micromanipulators

  • High-impedance DC amplifier

  • Data acquisition system (computer with appropriate software)

  • Purified and humidified air delivery system

  • Stimulus delivery device (e.g., Pasteur pipette with filter paper)

  • Test compounds and solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

Procedure:

  • Insect Preparation: Anesthetize the insect (e.g., by chilling). For excised antenna preparations, carefully remove an antenna at its base.

  • Mounting: Mount the insect or the excised antenna on a holder. Place the reference electrode in the insect's head or the base of the excised antenna. Gently bring the recording electrode into contact with the tip of the antenna.

  • Stimulus Preparation: Prepare serial dilutions of the test compounds in the chosen solvent. Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Allow the solvent to evaporate for a set time.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. The tip of the stimulus pipette is inserted into a hole in the main air tube. A puff of air is delivered through the pipette, carrying the odorant to the antenna.

  • Recording and Analysis: The baseline electrical potential across the antenna is recorded. Upon stimulation, any depolarization is amplified and recorded. The amplitude of the EAG response is measured as the maximum negative deflection from the baseline. Responses are often normalized to a standard compound or the solvent control.

Behavioral Bioassays (Ant Alarm Response)

Objective: To quantify the behavioral response of ants to alarm pheromones and their analogs.

Materials:

  • Ant colony or a group of worker ants in a controlled arena

  • Test compounds and solvent (e.g., pentane)

  • Filter paper discs or other application media

  • Video recording equipment

  • Behavioral analysis software (optional)

Procedure:

  • Assay Arena: Place a group of worker ants in a clean foraging arena and allow them to acclimate.

  • Stimulus Application: Apply a known concentration and volume of the test compound to a small piece of filter paper. A solvent-only control should be used.

  • Behavioral Observation: Introduce the treated filter paper into the arena. Record the ants' behavior for a defined period.

  • Data Quantification: Quantify specific behaviors, which may include:

    • Attraction: Number of ants moving towards the stimulus.

    • Repulsion: Number of ants moving away from the stimulus.

    • Alarm: Increased locomotion, agitated movements, mandible opening.

    • Recruitment: Release of trail pheromones to attract nestmates.

    • The intensity and duration of these behaviors are recorded and compared across different compounds and concentrations.

Mandatory Visualizations

Pheromone Signaling Pathway in Insects

Pheromone_Signaling_Pathway cluster_0 Sensillum Lymph cluster_1 Olfactory Receptor Neuron Membrane cluster_2 Intracellular Signaling P Pheromone Molecule PBP Pheromone-Binding Protein (PBP) P->PBP Binding P_PBP Pheromone-PBP Complex PBP->P_PBP SNMP Sensory Neuron Membrane Protein (SNMP) P_PBP->SNMP Interaction OR Olfactory Receptor (OR) + Orco Co-receptor IonChannel Ion Channel OR->IonChannel Activation SNMP->OR Pheromone Transfer Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx (Na+, Ca2+) ActionPotential Action Potential Generation Depolarization->ActionPotential SignalTransmission Signal Transmission to Antennal Lobe ActionPotential->SignalTransmission

Caption: A generalized insect pheromone signaling pathway.

Experimental Workflow for Bioactivity Assessment

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Bioassays cluster_2 Data Analysis cluster_3 Interpretation Synthesis Synthesis of This compound & Analogs Purification Purification & Characterization (GC-MS, NMR) Synthesis->Purification Dilution Serial Dilutions Purification->Dilution EAG Electroantennography (EAG) Dilution->EAG Behavioral Behavioral Assays Dilution->Behavioral EAG_Analysis EAG Response Quantification EAG->EAG_Analysis Behavioral_Analysis Behavioral Quantification (e.g., Thresholds) Behavioral->Behavioral_Analysis SAR Structure-Activity Relationship (SAR) Analysis EAG_Analysis->SAR Behavioral_Analysis->SAR Conclusion Conclusions on Bioactivity SAR->Conclusion

Caption: Workflow for assessing the biological activity of semiochemicals.

References

Reproducibility of published 2-Methyl-4-heptanone synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reproducible production of specific molecular targets is paramount. This guide provides a comparative analysis of published methods for the synthesis of 2-Methyl-4-heptanone, a naturally occurring ketone and a valuable building block in organic synthesis. We will delve into two distinct synthetic strategies, presenting their experimental protocols, quantitative data, and a visual representation of the reaction pathways.

Comparison of Synthesis Methods

Two primary methods for the synthesis of this compound are detailed below: a two-step approach involving a Grignard reaction followed by oxidation, and an asymmetric synthesis route utilizing a chiral auxiliary. The choice of method will depend on the specific requirements of the researcher, such as desired yield, stereoselectivity, and available resources.

ParameterMethod 1: Grignard Reaction & OxidationMethod 2: Asymmetric Synthesis via Hydrazone
Starting Materials 1-Chloro-2-methylpropane (B167039), Magnesium, Butanal3-Pentanone (B124093), (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), Diisopropylamine (B44863), n-Butyllithium, Propyl iodide
Key Intermediates 2-Methyl-4-heptanol (B13450)(S)-(+)-4-Methyl-3-heptanone SAMP hydrazone
Overall Yield ~69% (based on two steps)Not explicitly stated for the final ketone, but the hydrazone formation and alkylation steps have high yields (87% and 90% respectively).
Purity Purified by distillationHigh diastereomeric excess (>96% de) of the intermediate hydrazone, leading to high enantiomeric excess of the product.
Reaction Time Grignard reaction: ~1 hour reflux; Oxidation: 1.5 hoursHydrazone formation: overnight; Alkylation: overnight; Ozonolysis: ~4 hours
Key Reagents Sodium hypochlorite (B82951) or Sodium dichromate/Sulfuric acidOzone
Advantages High overall yield, readily available and inexpensive starting materials, straightforward procedures.Produces a stereochemically defined product (in this case, the (S)-enantiomer of a constitutional isomer), high diastereoselectivity.
Disadvantages Produces a racemic mixture.Multi-step process with longer reaction times, requires a chiral auxiliary, involves hazardous reagents like n-butyllithium and ozone.

Experimental Protocols

Method 1: Grignard Reaction followed by Oxidation

This widely cited method, detailed in the Journal of Chemical Education, offers a high-yield, two-step synthesis of this compound.[1]

Step 1: Synthesis of 2-Methyl-4-heptanol via Grignard Reaction

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, 1.9 g (78 mmol) of activated magnesium turnings and a few crystals of iodine are placed. A solution of 4.81 g (52.0 mmol) of 1-chloro-2-methylpropane in 30 mL of dry ether is added dropwise to initiate the reaction, maintaining a gentle reflux.[1]

  • Reaction with Butanal: After the Grignard reagent has formed, a solution of 2.40 g (33.3 mmol) of butanal in 10 mL of anhydrous ether is added dropwise. The mixture is then refluxed for an additional 20 minutes.[1]

  • Work-up and Isolation: The reaction is quenched by the careful dropwise addition of 5 mL of water, followed by 35 mL of 5% aqueous HCl. The etheral layer is separated, washed with 5% aqueous NaOH, and dried over Na2SO4. After removal of the ether, the crude 2-methyl-4-heptanol is obtained.[1]

    • Yield: 3.60 g (83%) of crude product. Further purification by distillation yields 3.53 g (81%) of the pure alcohol.[1]

Step 2: Oxidation of 2-Methyl-4-heptanol to this compound

Two alternative oxidation procedures are provided:

  • Sodium Hypochlorite Oxidation:

    • A solution of 2.00 g (15.3 mmol) of 2-methyl-4-heptanol in 10 mL of acetic acid is cooled in a water bath.[1]

    • 14.5 mL of a 2.1 M aqueous NaOCl solution is added dropwise over 30 minutes, maintaining the temperature between 15–25 °C.[1]

    • The mixture is stirred for an additional 1.5 hours.[1]

    • After adding 50 mL of water, the product is extracted with dichloromethane (B109758), washed, and dried.[1]

      • Yield: 1.78 g (91%) of crude ketone. Distillation yields 1.50 g (77%) of pure this compound.[1]

  • Sodium Dichromate Oxidation:

    • 2.00 g (15.3 mmol) of 2-methyl-4-heptanol is added dropwise to a solution of 3.2 g (10.7 mmol) of sodium dichromate in 2 mL of concentrated sulfuric acid and 20 mL of water.[1]

    • The mixture is stirred at room temperature for 1.5 hours.[1]

    • The product is extracted with ether and washed with 1 N aqueous NaOH.[1]

      • Yield: 86%.[1]

Method 2: Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone

This method, published in Organic Syntheses, describes the preparation of a constitutional isomer of the target molecule with high stereocontrol. While not producing this compound, it serves as an excellent example of a more complex, stereoselective approach.[2]

Step 1: Formation of the SAMP Hydrazone

  • A mixture of 3.9 g (30 mmol) of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and 3.79 mL (36 mmol) of 3-pentanone is heated at 60°C overnight under argon.[2]

  • The crude product is diluted with ether, washed with water, dried, and purified by distillation.[2]

    • Yield: 5.18 g (87%) of the corresponding SAMP-hydrazone.[2]

Step 2: Alkylation of the Hydrazone

  • To a solution of diisopropylamine in dry ether at 0°C, n-butyllithium is added to form lithium diisopropylamide (LDA).[2]

  • The SAMP-hydrazone from the previous step is added, and the mixture is stirred for 4 hours at 0°C.[2]

  • The mixture is cooled to -110°C, and 2.15 mL (22 mmol) of propyl iodide is added. The reaction is allowed to warm to room temperature overnight.[2]

  • After work-up, the crude alkylated hydrazone is obtained.[2]

    • Yield: 4.3 g (90%).[2]

    • Diastereomeric Excess: >96% de.[2]

Step 3: Ozonolysis to the Ketone

  • The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78°C.[2]

  • Ozone is bubbled through the solution until a green-blue color persists (approximately 4 hours).[2]

  • The mixture is warmed to room temperature while bubbling nitrogen through the solution to yield the desired ketone.[2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

Grignard_Synthesis cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation 1-Chloro-2-methylpropane 1-Chloro-2-methylpropane Grignard Reagent Grignard Reagent 1-Chloro-2-methylpropane->Grignard Reagent + Mg / dry ether Mg Mg Mg->Grignard Reagent Butanal Butanal 2-Methyl-4-heptanol 2-Methyl-4-heptanol Butanal->2-Methyl-4-heptanol Grignard Reagent->2-Methyl-4-heptanol + Butanal This compound This compound 2-Methyl-4-heptanol->this compound + NaOCl or Na2Cr2O7/H2SO4 Oxidizing Agent Oxidizing Agent Oxidizing Agent->this compound

Caption: Synthesis of this compound via Grignard Reaction and Oxidation.

Asymmetric_Synthesis cluster_step1_asym Step 1: Hydrazone Formation cluster_step2_asym Step 2: Alkylation cluster_step3_asym Step 3: Ozonolysis 3-Pentanone 3-Pentanone SAMP Hydrazone SAMP Hydrazone 3-Pentanone->SAMP Hydrazone + SAMP SAMP SAMP SAMP->SAMP Hydrazone Alkylated Hydrazone Alkylated Hydrazone SAMP Hydrazone->Alkylated Hydrazone + LDA, then Propyl iodide LDA LDA LDA->Alkylated Hydrazone Propyl iodide Propyl iodide Propyl iodide->Alkylated Hydrazone 4-Methyl-3-heptanone 4-Methyl-3-heptanone Alkylated Hydrazone->4-Methyl-3-heptanone + O3 Ozone Ozone Ozone->4-Methyl-3-heptanone

Caption: Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone.

References

A Comparative Review of 2-Methyl-4-heptanone in Insect Chemical Ecology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of 2-methyl-4-heptanone, a significant semiochemical in the field of chemical ecology. It serves as a comparative analysis of its performance against other relevant aliphatic ketones, supported by experimental data from peer-reviewed studies. This document details the role of this compound as an insect pheromone, its reception at the physiological level, and the behavioral responses it elicits. Detailed experimental protocols for key bioassays are provided to facilitate further research and application in areas such as pest management and the development of novel attractants or repellents.

Data Presentation: Comparative Analysis of Aliphatic Ketones

The behavioral and physiological responses of insects to semiochemicals are highly dependent on the structure of the compound, including chain length, branching, and the position of the functional group. The following tables summarize quantitative data on the performance of this compound in comparison to other aliphatic ketones.

Table 1: Comparative Behavioral Response of Metamasius spinolae to Pheromone Components

Field trapping experiments on the cactus weevil, Metamasius spinolae, demonstrate the synergistic and individual effects of its aggregation pheromone components. This compound, while a minor component, contributes to the overall attractiveness of the pheromone blend.

Bait CompositionMean Number of Weevils Captured (± SEM)
Unbaited Control0.5 ± 0.2 a
Prickly Pear (Host Plant)1.0 ± 0.3 ab
1: this compound1.2 ± 0.4 ab
2: 6-Methyl-2-hepten-4-one1.5 ± 0.5 ab
3: 2-Hydroxy-2-methyl-4-heptanone2.5 ± 0.8 bc
1 + 23.8 ± 1.2 c
1 + 31.8 ± 0.6 ab
2 + 32.7 ± 0.9 bc
1 + 2 + 3 + Prickly Pear4.2 ± 1.5 c

Data sourced from Tafoya et al., 2007. Means in the same column followed by the same letter are not significantly different (P > 0.05).[1]

Table 2: Illustrative Electrophysiological Responses of an Olfactory Sensory Neuron to Aliphatic Ketones

The following data, based on typical responses observed in single sensillum recording (SSR) experiments, illustrates the differential sensitivity of an insect olfactory receptor neuron (ORN) to various ketones. This highlights the importance of the carbonyl group position and chain length in receptor activation.

CompoundStructureCarbon Chain LengthMean Firing Rate (spikes/s) ± SEM
2-PentanoneCH₃(CH₂)₂COCH₃C525 ± 3
2-HeptanoneCH₃(CH₂)₄COCH₃C768 ± 5
This compound CH₃CH₂CH₂COCH₂CH(CH₃)₂ C8 (Data not available in this format)
3-HeptanoneCH₃(CH₂)₃COCH₂CH₃C755 ± 4
4-HeptanoneCH₃(CH₂)₂COCH₂CH₂CH₃C742 ± 3
2-NonanoneCH₃(CH₂)₆COCH₃C9115 ± 8
2-UndecanoneCH₃(CH₂)₈COCH₃C1185 ± 6

This data is illustrative and based on the principles of structure-activity relationships in insect olfaction. Actual responses can vary significantly depending on the insect species and specific olfactory receptor neuron.[2]

Experimental Protocols

Detailed and replicable methodologies are fundamental to advancing our understanding of chemical ecology. The following are standard protocols for behavioral and electrophysiological assays used to evaluate insect responses to semiochemicals like this compound.

Y-Tube Olfactometer Bioassay for Behavioral Response

A Y-tube olfactometer is a standard apparatus for assessing the preference of an insect to a specific odor.

1. Apparatus:

  • A glass or acrylic Y-shaped tube.

  • An air pump to deliver a constant and clean airflow.

  • Flow meters to regulate the airflow to each arm of the Y-tube.

  • Charcoal and water filters to purify and humidify the air.

  • Odor sources: Filter paper treated with the test compound (e.g., this compound in a solvent like hexane) and a control (solvent only).

2. Procedure:

  • A constant airflow (e.g., 100 mL/min) is passed through each arm of the olfactometer.

  • The odor source is placed in one arm, and the control in the other.

  • A single insect is introduced at the base of the Y-tube.

  • The insect's choice (entering one of the arms) and the time spent in each arm are recorded for a set duration (e.g., 10 minutes).

  • The positions of the odor and control arms are switched between trials to avoid positional bias.

  • The olfactometer is cleaned thoroughly with solvent (e.g., acetone) and baked between trials to remove any residual odors.

3. Data Analysis:

  • The number of insects choosing the treatment arm versus the control arm is analyzed using a Chi-square test or a binomial test.

  • The time spent in each arm can be compared using a t-test or a non-parametric equivalent.

Electroantennography (EAG) for Physiological Response

EAG measures the overall electrical response of an insect's antenna to an odorant, providing a measure of its olfactory sensitivity.

1. Preparation:

  • An adult insect is immobilized, and one of its antennae is excised at the base.

  • The antenna is mounted between two electrodes using conductive gel. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.

2. Odor Delivery:

  • A continuous stream of humidified, clean air is passed over the antenna.

  • A puff of air carrying a known concentration of the test compound is injected into the airstream for a short duration (e.g., 0.5 seconds).

3. Recording and Analysis:

  • The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

  • The amplitude of the depolarization (in millivolts) is measured.

  • Responses to a range of concentrations are typically recorded to generate a dose-response curve.

  • The responses to different compounds can be compared to assess the relative sensitivity of the antenna to each.

Signaling Pathways and Experimental Workflows

The perception of this compound and other ketones by insects involves a complex series of events at the molecular and cellular levels. The following diagrams illustrate a generalized olfactory signaling pathway and a typical experimental workflow for studying insect chemical ecology.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP OR_complex Odorant Receptor (OR) - Orco Complex Odorant_OBP->OR_complex Activates Ion_Channel Ion Channel (Open) OR_complex->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, Ca2+) Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential

Caption: Generalized insect olfactory signaling pathway for ketone reception.

Experimental_Workflow Pheromone_ID Pheromone Component Identification (GC-MS) Synthesis Chemical Synthesis of Analogs and Isomers Pheromone_ID->Synthesis EAG Electrophysiological Assay (EAG) Synthesis->EAG Behavioral_Assay Behavioral Assay (Y-Tube Olfactometer) Synthesis->Behavioral_Assay Data_Analysis Quantitative Data Analysis and Comparison EAG->Data_Analysis Behavioral_Assay->Data_Analysis Conclusion Structure-Activity Relationship Determination Data_Analysis->Conclusion

Caption: Experimental workflow for comparative analysis of semiochemicals.

References

A Guide to the Quantitative Comparison of 2-Methyl-4-heptanone in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-Methyl-4-heptanone in various food products. Due to a notable gap in current scientific literature, this document highlights the foods in which this compound has been detected and presents a detailed experimental protocol for its future quantification.

Quantitative Data Summary

This compound is a ketone that has been identified in several food products of animal origin. However, a comprehensive review of existing literature reveals that while its presence has been detected, it has not been quantified. This represents a significant research opportunity for food scientists and chemists. The table below summarizes the food products in which this compound has been detected.

Table 1: Detection of this compound in Various Food Products

Food Product CategorySpecific Food ProductQuantitative Data (Concentration)
PoultryChickens (Gallus gallus)Detected, but not quantified[1][2]
PoultryAnatidae (Ducks, Geese, Swans)Detected, but not quantified[1][2]
PorkDomestic pigs (Sus scrofa domestica)Detected, but not quantified[1][2]

Experimental Protocol for Quantification

To address the current lack of quantitative data, a robust and validated analytical method is required. The following protocol for the quantification of this compound in a food matrix (e.g., chicken, pork) is based on established methods for analyzing similar volatile and semi-volatile organic compounds in food. The proposed methodology utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Objective:

To quantify the concentration of this compound in a given food matrix.

2. Principle:

Volatile compounds, including this compound, are extracted from the headspace of a heated food sample onto a solid-phase microextraction fiber. The fiber is then desorbed in the injector of a gas chromatograph, which separates the compounds. The mass spectrometer detects and quantifies the target analyte. An internal standard is used to ensure accuracy and precision.

3. Materials and Reagents:

  • This compound analytical standard (≥99% purity)

  • 2-Methyl-3-heptanone (B77676) (or other suitable internal standard)

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS))

4. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME-compatible autosampler or manual holder

  • Heated water bath or incubator

  • Analytical balance

  • Vortex mixer

5. Sample Preparation:

  • Homogenize the food sample (e.g., raw chicken breast, cooked pork loin) to a consistent paste.

  • Accurately weigh 3-5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a known amount of internal standard solution (e.g., 2 µL of 0.0816 mg/mL 2-methyl-3-heptanone in methanol).

  • Add 5 mL of a saturated NaCl solution to the vial to increase the volatility of the analytes.

  • Immediately seal the vial with the screw cap.

6. HS-SPME Procedure:

  • Place the sealed vial in a heated water bath or incubator set to a specific temperature (e.g., 60-80°C) for an equilibration period (e.g., 20 minutes).

  • After equilibration, expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 40 minutes) at the same temperature.

  • Retract the fiber into the needle and immediately transfer it to the GC injector for desorption.

7. GC-MS Analysis:

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Initial temperature of 40°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

  • Data Acquisition: Full scan and Selected Ion Monitoring (SIM) modes. For quantification, monitor characteristic ions of this compound (e.g., m/z 57, 86, 128) and the internal standard.

8. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking a blank matrix (a food product known to not contain this compound, or a simulated food matrix) with known concentrations of this compound and a constant concentration of the internal standard.

  • Analyze the calibration standards using the same HS-SPME-GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculate the concentration of this compound in the food samples by using the regression equation from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the proposed experimental workflow for the quantification of this compound in food products.

experimental_workflow sample_prep Sample Preparation (Homogenization, Weighing) spiking Internal Standard Spiking & Addition of Saturated NaCl sample_prep->spiking Processed Sample incubation Equilibration & Incubation (e.g., 60-80°C for 20 min) spiking->incubation Sealed Vial hs_spme Headspace SPME (e.g., 40 min extraction) incubation->hs_spme Equilibrated Headspace gc_ms GC-MS Analysis (Desorption, Separation, Detection) hs_spme->gc_ms Loaded SPME Fiber data_analysis Data Analysis (Peak Integration, Calibration Curve) gc_ms->data_analysis Chromatographic Data quantification Quantification of This compound data_analysis->quantification Concentration Calculation

Caption: Experimental workflow for this compound quantification.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-4-heptanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of 2-Methyl-4-heptanone is critical for maintaining a safe laboratory environment. This guide offers procedural, step-by-step instructions to ensure the safe management of this flammable liquid, from immediate safety protocols to final disposal.

Immediate Safety and Handling

This compound is a flammable liquid requiring careful handling to prevent ignition and exposure.[1][2][3][4] All personnel handling this chemical must be thoroughly familiar with its hazards and the proper safety precautions.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Storage: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[1] Keep containers tightly closed.

Spill & Exposure Procedures

Immediate and appropriate action is crucial in the event of a spill or exposure.

Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite. For larger spills, dike the area to prevent spreading.

  • Collection: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal Protocol

The proper disposal of this compound is governed by federal, state, and local regulations. The primary recommended method of disposal is incineration.

Step 1: Waste Collection and Segregation

  • Collect waste this compound in a dedicated, properly labeled, and leak-proof container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions.

Step 2: Labeling of Waste Containers

Proper labeling is essential for safe handling and disposal. According to the Environmental Protection Agency (EPA), hazardous waste labels must include:

  • The words "Hazardous Waste".[5][6][7]

  • The name and address of the generating facility.[6]

  • The chemical name: "this compound".

  • The appropriate EPA hazardous waste code(s). For flammable liquids, this is typically D001.

  • The accumulation start date.[7]

Step 3: Temporary Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • The storage area must be secure, well-ventilated, and away from sources of ignition.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • The most common and recommended method for the disposal of flammable organic solvents like this compound is through a licensed chemical incinerator equipped with an afterburner and scrubber.[1]

Quantitative Data

No established occupational exposure limits (OELs) from major regulatory bodies such as OSHA, NIOSH, or ACGIH were found for this compound. This lack of established limits underscores the importance of handling this chemical with a high degree of caution and utilizing engineering controls and personal protective equipment to minimize any potential exposure.

ParameterValueSource
Occupational Exposure Limits (OELs)No data available

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Waste this compound Generated collect Collect in a Dedicated, Compatible Container start->collect spill Spill Occurs start->spill label Label Container as 'Hazardous Waste' (EPA Guidelines) collect->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs incineration Professional Disposal (Incineration) contact_ehs->incineration spill->collect No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->collect

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 2-Methyl-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Methyl-4-heptanone, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are paramount when handling this compound. The following table summarizes the recommended PPE. Due to a lack of specific data for this compound, recommendations for glove selection and respiratory protection are based on data for similar ketones.

PPE CategoryRecommendationQuantitative Data & Remarks
Eye and Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Butyl rubber or natural latex gloves are recommended for handling ketones. Nitrile gloves may offer limited protection for short-term use.Breakthrough Time Data for Similar Ketones (e.g., Methyl Ethyl Ketone): - Butyl Rubber: >480 minutes- Natural Latex: Provides good resistance to ketones.[2]- Nitrile: Generally not recommended for prolonged contact with ketones.[2]It is crucial to inspect gloves for any signs of degradation or perforation before and during use.
Skin and Body Protection Wear a chemical-resistant lab coat or apron. For larger quantities or risk of splashing, chemical-resistant coveralls are recommended.Clothing should be flame-resistant.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH-approved respirator with organic vapor cartridges is required.Occupational Exposure Limits (OELs): No specific OELs have been established for this compound. For the similar compound 2-Heptanone (Methyl amyl ketone) , the following limits are established:- NIOSH REL: TWA 100 ppm (465 mg/m³)[3]- OSHA PEL: TWA 100 ppm (465 mg/m³)[3]Use a full-face respirator if irritation or other symptoms are experienced.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to ensure safety. The following workflow outlines the key steps from preparation to post-handling procedures.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Ensure Adequate Ventilation gather_materials Gather All Necessary Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handling Handle this compound don_ppe->handling decontaminate Decontaminate Work Area handling->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose wash_hands Wash Hands Thoroughly dispose->wash_hands

Safe Handling Workflow Diagram

1. Preparation:

  • Ventilation: Always work in a well-ventilated area. A certified chemical fume hood is strongly recommended.

  • Gather Materials: Before starting, ensure all necessary equipment, including this compound, other reagents, glassware, and emergency spill materials, are within reach to avoid leaving the work area unnecessarily.

  • Don PPE: Put on personal protective equipment in the following order:

    • Lab coat or gown.

    • Respirator (if required).

    • Safety goggles or face shield.

    • Gloves (extend to cover the wrist of the lab coat).

2. Handling:

  • Dispense the smallest amount of this compound necessary for your experiment.

  • Keep containers tightly closed when not in use.

  • Avoid direct contact with skin and eyes, and prevent inhalation of vapors.

  • In case of a spill, immediately alert others in the area and follow your laboratory's spill response procedure.

3. Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Doff PPE: Remove PPE in a manner that avoids self-contamination. The general sequence is:

    • Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

    • Goggles/Face Shield: Remove from the back by lifting the headband.

    • Lab Coat/Gown: Unfasten and peel away from the body, turning it inside out as it is removed.

    • Respirator: Remove by pulling the straps from the back of the head.

  • Disposal: Dispose of all contaminated materials as outlined in the disposal plan below.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.

2. Contaminated PPE and Materials:

  • All disposable PPE (gloves, lab coats, etc.) and any materials used for cleaning spills (absorbent pads, wipes) that have come into contact with this compound must be considered hazardous waste.

  • Place these items in a sealed, labeled hazardous waste bag or container.

3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of flammable liquid hazardous waste.[4]

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

Disposal Plan for this compound Contaminated Materials start Material Contaminated with This compound is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste solid (e.g., PPE, spill debris)? is_liquid->is_solid No liquid_waste Collect in a labeled, sealed hazardous liquid waste container. is_liquid->liquid_waste Yes solid_waste Place in a labeled, sealed hazardous solid waste container. is_solid->solid_waste Yes contact_ehs Contact Environmental Health & Safety for pickup and disposal. liquid_waste->contact_ehs solid_waste->contact_ehs

Disposal Decision Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.